Ethyl 4-aminocyclohexanecarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-aminocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASRJUXSLHUONH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201203631 | |
| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201203631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3685-28-7 | |
| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201203631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
cis-trans isomers of ethyl 4-aminocyclohexanecarboxylate
An In-depth Technical Guide to the Cis-Trans Isomers of Ethyl 4-Aminocyclohexanecarboxylate
Abstract
The stereochemical configuration of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of modern drug development. Geometric isomers, such as the cis and trans forms of substituted cyclohexanes, often exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the cis and trans isomers of this compound, a key building block in pharmaceutical synthesis. We will delve into the foundational principles of cyclohexane stereochemistry, synthetic strategies, robust methods for isomeric separation and purification, and definitive spectroscopic techniques for structural elucidation. The causality behind experimental choices is emphasized, providing researchers with both the "how" and the "why" of method selection and execution.
Foundational Stereochemistry: The Conformational Landscape of 1,4-Disubstituted Cyclohexanes
To understand the isomers of this compound, one must first grasp the stereodynamics of the cyclohexane ring. The cyclohexane molecule is not a planar hexagon; it predominantly exists in a low-energy "chair" conformation to minimize angular and torsional strain.[1] In this conformation, the twelve hydrogen atoms occupy two distinct types of positions: six are axial , pointing perpendicular to the general plane of the ring, and six are equatorial , pointing outwards from the ring's "equator".[2]
Through a process known as a "ring flip," one chair conformer can interconvert into another. During this flip, all axial substituents become equatorial, and all equatorial substituents become axial.[3] For an unsubstituted cyclohexane ring, these two chair forms are identical in energy.[4]
However, when substituents are present, the two conformers are often no longer energetically equivalent. Bulky substituents in the axial position experience destabilizing steric interactions with the other axial hydrogen atoms at the C3 and C5 positions (relative to C1). These are known as 1,3-diaxial interactions .[4][5] Consequently, the chair conformation that places the larger substituent in the more spacious equatorial position is thermodynamically favored.[6]
For a 1,4-disubstituted cyclohexane like this compound, two geometric isomers exist: cis and trans.
-
Trans Isomer: The two substituents are on opposite sides of the ring. In its most stable chair conformation, both the amino group (-NH₂) and the ethyl carboxylate group (-COOEt) can occupy equatorial positions (diequatorial). This conformation minimizes steric strain and is therefore the most thermodynamically stable form.
-
Cis Isomer: The two substituents are on the same side of the ring. In any chair conformation, one substituent must be axial while the other is equatorial (axial-equatorial). Due to the ring flip, the cis isomer exists as a rapidly equilibrating mixture of two conformers of equal energy.[6]
This fundamental difference in conformational stability is the basis for the distinct physical properties and biological activities of the two isomers.
Caption: Conformational stability of trans and cis isomers.
Synthesis and Isomeric Mixture Generation
The synthesis of this compound typically results in a mixture of cis and trans isomers. A common and industrially relevant pathway involves the catalytic hydrogenation of ethyl 4-aminobenzoate. This reduction of the aromatic ring is often non-stereospecific, leading to both geometric isomers.
An alternative route starts from ethyl 4-oxocyclohexane-1-carboxylate.[7][8] This ketone can be converted to its oxime, followed by reduction, or subjected to reductive amination. Both processes generate the amine at the C4 position, but again, typically yield a mixture of diastereomers. The exact cis:trans ratio is highly dependent on the choice of catalyst, solvent, and reaction conditions. For instance, catalytic hydrogenation over certain catalysts may favor the formation of the thermodynamically more stable trans isomer.
Experimental Protocol: Reductive Amination of Ethyl 4-Oxocyclohexanecarboxylate
This protocol describes a general procedure for synthesizing a cis/trans mixture.
-
Reaction Setup: To a solution of ethyl 4-oxocyclohexanecarboxylate (1 equivalent) in an appropriate solvent (e.g., methanol), add ammonium acetate or a solution of ammonia in methanol (excess).
-
Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate enamine/imine.
-
Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise, maintaining the temperature below 25°C. Alternatively, perform catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[7]
-
Workup: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction carefully with an aqueous acid solution.
-
Extraction: Basify the aqueous layer with a base (e.g., NaOH) to a pH > 10 to deprotonate the amine. Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.
Caption: General synthesis and separation workflow.
Isomer Separation: From Crude Mixture to Stereopure Compounds
The separation of geometric isomers is a critical step in pharmaceutical manufacturing to ensure product purity and consistent biological activity.[9] For this compound, both chromatographic and crystallization-based methods are effective.
Fractional Crystallization
This classical technique exploits the differences in solubility between the cis and trans isomers or their derivatives. The trans isomer, being more symmetrical and often more stable, may pack more efficiently into a crystal lattice, making it less soluble in certain solvent systems.[10] Conversion of the amine mixture to their hydrochloride salts can enhance crystallinity and improve separation efficiency.[11]
Protocol: Separation via Hydrochloride Salt Crystallization
-
Salt Formation: Dissolve the crude cis/trans amine mixture in a suitable solvent (e.g., isopropanol or ethanol).
-
Precipitation: Add a solution of hydrochloric acid (e.g., HCl in isopropanol or concentrated aqueous HCl) dropwise while stirring.
-
Crystallization: The hydrochloride salt of one isomer (often the trans) will preferentially precipitate. Cool the mixture to maximize crystal formation.
-
Isolation: Collect the solid precipitate by filtration and wash with a small amount of cold solvent.
-
Analysis: Analyze the solid and the filtrate by NMR or HPLC to determine isomeric purity. The other isomer can be recovered from the filtrate.
-
Recrystallization: If necessary, recrystallize the solid product from a suitable solvent system (e.g., acetone-water) to achieve higher purity.[7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical and preparative technique for separating cis and trans isomers.[12] Reversed-phase chromatography is commonly employed. The more polar cis isomer (due to the axial substituent being more exposed) will typically have a shorter retention time than the less polar trans isomer.
Protocol: Analytical Reversed-Phase HPLC Separation
-
Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium formate in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for the carboxylate group) or using an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
-
Injection Volume: 5-10 µL of a sample dissolved in the mobile phase.
Definitive Structural Elucidation by NMR Spectroscopy
While various techniques can suggest the identity of an isomer, ¹H NMR spectroscopy provides the most definitive and unambiguous structural proof by analyzing proton-proton spin-spin coupling constants (J-values).[13] The key is to analyze the signals of the methine protons at C1 (attached to -COOEt) and C4 (attached to -NH₂).
-
Trans Isomer (Diequatorial): The C1 and C4 protons are in axial positions. They couple to the adjacent axial protons on C2, C6 and C3, C5, respectively. This results in a large axial-axial coupling (³Jₐₐ) , typically in the range of 10-13 Hz.[13] The signal for these protons often appears as a broad multiplet or a "triplet of triplets."
-
Cis Isomer (Axial-Equatorial): The C1 and C4 protons are a mix of axial and equatorial environments due to the rapid ring flip. This results in averaged coupling constants, including smaller axial-equatorial (³Jₐₑ) and equatorial-equatorial (³Jₑₑ) couplings, typically in the range of 2-5 Hz.[13] Consequently, the signals for the C1 and C4 protons are significantly narrower than those of the trans isomer.
Summary of Diagnostic ¹H NMR Data
| Isomer | Substituent Orientation | C1-H & C4-H Position | Diagnostic Coupling (³J) | Signal Appearance |
| Trans | Diequatorial | Axial | Jₐₐ ≈ 10-13 Hz | Broad Multiplet |
| Cis | Axial-Equatorial | Averaged | Jₐₑ, Jₑₑ ≈ 2-5 Hz | Narrow Multiplet |
Note: Data derived from analogous systems like 4-aminocyclohexanol.[13]
Caption: Logic for distinguishing isomers by ¹H NMR.
Pharmacological Relevance: A Tale of Two Isomers
The precise three-dimensional arrangement of functional groups is paramount for a molecule's interaction with biological targets like enzymes and receptors.[14] Geometric isomers, which have different spatial arrangements, frequently exhibit distinct biological activities.
The significance of the stereochemistry of 4-aminocyclohexane derivatives is powerfully illustrated by the drug Tranexamic Acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid). This compound is an antifibrinolytic agent used to control bleeding. Its mechanism of action involves binding to the lysine-binding sites of plasminogen. The trans isomer has the correct spatial distance and orientation between its carboxylate and aminomethyl groups to bind effectively, preventing plasminogen's conversion to plasmin. The cis isomer is pharmacologically inactive because its functional groups cannot adopt the required conformation for effective binding.[8][15]
Similarly, ethyl trans-4-aminocyclohexanecarboxylate is a crucial intermediate in the synthesis of modern pharmaceuticals, including the atypical antipsychotic Cariprazine . The synthesis of Cariprazine explicitly requires the trans isomer to achieve the desired therapeutic effect, highlighting the industrial importance of producing and verifying the correct stereoisomer.[16]
Conclusion
The cis and trans isomers of this compound are not mere chemical curiosities; they are distinct chemical entities with different stabilities, physical properties, and, by extension, biological potential. For researchers in drug development, a thorough understanding of their synthesis, separation, and characterization is essential. This guide has outlined the core principles, from the foundational conformational analysis to the definitive power of ¹H NMR spectroscopy in distinguishing these isomers. The provided protocols serve as a practical starting point for laboratory work, ensuring that scientists can confidently produce, isolate, and identify the specific stereoisomer required for their research and development goals.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 11. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. is.muni.cz [is.muni.cz]
- 15. researchgate.net [researchgate.net]
- 16. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
ethyl 4-aminocyclohexanecarboxylate physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-Aminocyclohexanecarboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bifunctional molecule of significant interest in the pharmaceutical and chemical industries. Possessing both a primary amine and an ethyl ester group attached to a cyclohexane core, it serves as a versatile building block, or synthon, for the creation of more complex molecules. Its structural rigidity and the defined spatial relationship between its functional groups make it a valuable component in the design of peptidomimetics, enzyme inhibitors, and other biologically active compounds.[1][2] A notable application includes its use in synthesizing inhibitors of adenosine deaminase.[3][4]
The cyclohexane ring is not planar, adopting a stable chair conformation. This leads to stereoisomerism, with the amine and ester groups existing in either a cis or trans relationship relative to the ring. This stereochemistry is a critical determinant of the molecule's three-dimensional shape and, consequently, its biological activity and interaction with target macromolecules. This guide provides a detailed examination of the core physicochemical properties of this compound, offering both foundational data and the experimental context necessary for its effective use in a research and development setting.
Molecular Structure and Stereoisomerism
The fundamental structure of this compound consists of a cyclohexane ring substituted at the 1- and 4-positions. The existence of cis and trans diastereomers is a crucial feature of this compound.
-
Trans-isomer : The amino and carboxylate groups are on opposite faces of the cyclohexane ring (one axial, one equatorial, or both equatorial in the most stable chair conformation).
-
Cis-isomer : The amino and carboxylate groups are on the same face of the ring (one axial, one equatorial).
This stereochemical difference profoundly impacts the molecule's physical properties, reactivity, and biological function. In drug design, controlling the stereochemistry is paramount, as only one isomer may exhibit the desired therapeutic effect, while the other could be inactive or even detrimental.
Caption: 2D representation of trans and cis isomers.
Core Physicochemical Properties
The properties of this compound are summarized below. It is often supplied and used as its hydrochloride salt to improve stability and water solubility.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₇NO₂ | [1][5][6][7] |
| Molecular Weight | 171.24 g/mol | [1][5][6][7] |
| CAS Number | 3685-28-7 (cis-isomer) 1678-68-8 (trans-isomer) 2084-28-8 (trans-HCl salt) 61367-17-7 (cis-HCl salt) | [5][6][7][8][9] |
| Appearance | White crystalline powder or crystal (as HCl salt) | [2] |
| Melting Point | ~150-155°C (trans-HCl salt) 200-202°C (trans-HCl salt) | [2][4] |
| Solubility | Soluble in water (~100 mg/mL), ethanol, chloroform (as trans-HCl salt) | [2] |
| LogP (calculated) | 1.067 (cis-isomer) | [5] |
| Topological Polar Surface Area (TPSA) | 52.32 Ų (cis-isomer) | [5] |
-
Stereoisomerism and Melting Point : The difference in reported melting points for the trans-hydrochloride salt may arise from variations in purity, crystalline form (polymorphism), or experimental conditions. Generally, the trans isomer, being more symmetrical, is expected to pack more efficiently into a crystal lattice and thus have a higher melting point than the cis isomer.
-
Solubility and Salt Form : The free base form is a liquid or low-melting solid with limited water solubility. Conversion to the hydrochloride salt protonates the basic amino group to form an ammonium salt (R-NH₃⁺Cl⁻). This ionic character dramatically increases water solubility, a critical factor for many pharmaceutical formulations and biological assays.[2]
-
LogP and TPSA : The partition coefficient (LogP) is a measure of a compound's lipophilicity. A value of 1.067 indicates that the molecule is moderately lipophilic, suggesting it can partition into nonpolar environments like cell membranes.[5] The Topological Polar Surface Area (TPSA) is related to a molecule's ability to form hydrogen bonds and is a predictor of drug transport properties. A TPSA of 52.32 Ų is well within the range for good oral bioavailability.[5]
Protocols for Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the structure, purity, and stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed structure and stereochemistry of the molecule.
-
Sample Preparation :
-
For the hydrochloride salt: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterium oxide (D₂O) or deuterated methanol (CD₃OD). D₂O is often preferred as the acidic N-H protons will exchange with deuterium, simplifying the spectrum.
-
For the free base: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a drop of D₂O and shake to exchange the N-H protons if desired.
-
-
Data Acquisition :
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments like COSY or HSQC to confirm assignments.
-
-
Solvent Choice : The choice of solvent is critical. For the HCl salt, polar protic solvents like D₂O are necessary for dissolution. For the free base, a less polar solvent like CDCl₃ is suitable.
-
Distinguishing Isomers : The key to distinguishing cis and trans isomers lies in the chemical shifts and coupling constants of the protons at C1 and C4 (the carbons bearing the ester and amino groups). In the more stable chair conformation of the trans isomer, both substituents are often equatorial. The attached protons (H1 and H4) are therefore axial, exhibiting large axial-axial coupling constants (J ≈ 10-13 Hz) with neighboring axial protons. In the cis isomer, one substituent is axial and the other is equatorial, leading to smaller and more complex coupling patterns for H1 and H4.
-
Expected ¹H NMR Signals :
-
Ethyl group : A triplet around 1.2 ppm (–CH₃) and a quartet around 4.1 ppm (–OCH₂–).
-
Cyclohexane ring : A complex series of multiplets between ~1.0-2.5 ppm. The protons at C1 and C4 will be distinct.
-
Amine group : A broad singlet (–NH₂) in the free base, which will disappear upon D₂O exchange. In the HCl salt (–NH₃⁺), this signal may be very broad or not observed.
-
-
Expected ¹³C NMR Signals :
-
Ester group : C=O around 175 ppm, –OCH₂– around 60 ppm, –CH₃ around 14 ppm.
-
Cyclohexane ring : Signals for the four distinct carbons between ~25-50 ppm.
-
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
-
Instrument Preparation : Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition : Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Amine Group (N-H) :
-
Free Base : Two distinct stretching bands around 3350-3250 cm⁻¹ (asymmetric and symmetric N-H stretches).
-
HCl Salt : A very broad and strong series of bands from ~3200-2500 cm⁻¹ corresponding to the R-NH₃⁺ stretching vibrations.
-
-
Ester Group (C=O, C-O) :
-
A strong, sharp C=O stretching band around 1730 cm⁻¹.
-
C-O stretching bands in the 1250-1100 cm⁻¹ region.
-
-
Alkyl C-H Stretches : Multiple peaks just below 3000 cm⁻¹ (~2950-2850 cm⁻¹).
The most telling diagnostic feature is the N-H region, which clearly distinguishes between the free base and its hydrochloride salt.[10]
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion : Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition : Acquire the mass spectrum in positive ion mode.
-
Molecular Ion : The primary peak observed will be the protonated molecule [M+H]⁺ at an m/z value corresponding to the molecular weight of the free base plus the mass of a proton (171.24 + 1.01 ≈ 172.25). This is expected for both the free base and the HCl salt, as the salt dissociates in solution.
-
Fragmentation : Common fragmentation pathways include the loss of the ethoxy group (–OC₂H₅) or the entire ester group (–COOC₂H₅).
Safety, Handling, and Storage
Proper handling is essential to ensure safety and maintain the integrity of the compound.
-
Safety : this compound and its salts may cause skin and eye irritation.[11] Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[2]
-
Storage : Store the compound in a tightly sealed container to prevent moisture absorption, particularly for the hygroscopic hydrochloride salt. For long-term stability, especially for the cis-isomer, storage in a dry environment at 2-8°C is recommended.[5] Keep away from strong oxidizing agents.[2]
Conclusion
This compound is a foundational building block whose utility is defined by its physicochemical properties. A thorough understanding of its stereochemistry, solubility, and spectroscopic signatures is critical for its successful application in research and drug development. The choice between the cis and trans isomers, and the use of the free base versus the hydrochloride salt, are primary considerations that directly influence experimental design and outcomes. The protocols and interpretive guidance provided herein serve as a robust framework for the characterization and effective utilization of this versatile molecule.
References
- 1. Ethyl trans-4-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | 2084-28-8 [chemicalbook.com]
- 4. usbio.net [usbio.net]
- 5. chemscene.com [chemscene.com]
- 6. This compound | C9H17NO2 | CID 409963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. americanelements.com [americanelements.com]
- 9. scbt.com [scbt.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
A Technical Guide to the Spectroscopic Characterization of Ethyl 4-Aminocyclohexanecarboxylate
Molecular Structure and Stereoisomerism
Ethyl 4-aminocyclohexanecarboxylate possesses a cyclohexane ring substituted with an amino group and an ethyl carboxylate group at positions 1 and 4. The stereochemical relationship between these two substituents gives rise to cis and trans diastereomers. In the more stable chair conformation, the substituents can occupy either axial or equatorial positions, leading to distinct spatial arrangements and, consequently, unique spectroscopic signatures. The differentiation of these isomers is critical for controlling the three-dimensional structure of downstream products in drug discovery and materials science.
An In-Depth Technical Guide to the Stability and Storage of Ethyl 4-Aminocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Ethyl 4-Aminocyclohexanecarboxylate in Pharmaceutical Development
This compound, a bifunctional molecule featuring a primary amine and an ethyl ester on a cyclohexane scaffold, is a valuable building block in medicinal chemistry and pharmaceutical development. It exists as both cis and trans isomers, with the trans isomer often being a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as the antifibrinolytic agent tranexamic acid.[1][2] The inherent reactivity of its functional groups necessitates a thorough understanding of its chemical stability to ensure the integrity, purity, and safety of intermediates and final drug products.
This technical guide provides a comprehensive overview of the stability profile of this compound, delving into its principal degradation pathways, recommended storage conditions, and the methodologies for assessing its stability. The insights presented herein are grounded in established chemical principles and supported by data from analogous compounds, offering a practical framework for researchers and developers working with this versatile intermediate.
Physicochemical Properties and Structural Considerations
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability. The molecule's stability is intrinsically linked to its structure, including the presence of the hydrolysable ester group and the nucleophilic and potentially oxidizable amino group.
| Property | Value (trans-isomer hydrochloride) | Reference |
| Molecular Formula | C₉H₁₈ClNO₂ | [3] |
| Molecular Weight | 207.7 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | Approximately 150-155 °C | [4] |
| Solubility | Soluble in water (approx. 100 mg/mL), ethanol, and chloroform | [4] |
The compound is most commonly available as its hydrochloride salt, which generally confers greater stability and improved solubility in aqueous media compared to the free base.[5][6] The protonation of the amino group in the salt form reduces its nucleophilicity and susceptibility to oxidative degradation.[7]
Stereoisomerism: Cis vs. Trans
The cyclohexane ring exists predominantly in a chair conformation. In the trans isomer, both the amino and the ethyl carboxylate groups can occupy equatorial positions, minimizing steric hindrance and resulting in a thermodynamically more stable conformation. In the cis isomer, one group must occupy an axial position, leading to greater steric strain.[8] This inherent stability difference is a critical consideration, as conditions that could induce epimerization may alter the isomeric purity of the material.
Key Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to hydrolysis, oxidation, and to a lesser extent, photolytic and thermal degradation. Understanding these pathways is crucial for developing robust storage and handling protocols.
References
- 1. ijsdr.org [ijsdr.org]
- 2. The basic hydrolysis of amino acid esters | Semantic Scholar [semanticscholar.org]
- 3. TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | 2084-28-8 [chemicalbook.com]
- 4. pharmaoffer.com [pharmaoffer.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
The Uncharted Therapeutic Potential of 4-Aminocyclohexanecarboxylate Analogs: A Technical Guide for Drug Discovery
For Immediate Release to the Scientific Community
This technical guide delves into the underexplored yet promising biological activities of ethyl 4-aminocyclohexanecarboxylate and its structural analogs. Moving beyond the well-established antifibrinolytic properties of compounds like tranexamic acid, this document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It synthesizes current knowledge on their diverse pharmacological effects, provides detailed experimental methodologies for their evaluation, and explores the critical structure-activity relationships (SAR) that govern their function. This guide is intended to be a catalyst for further investigation into this versatile chemical scaffold, potentially unlocking novel therapeutics for a range of challenging diseases.
Introduction: Beyond Antifibrinolysis
The 4-aminocyclohexanecarboxylic acid framework is most famously represented by tranexamic acid, a synthetic analog of the amino acid lysine.[1][2] Its primary mechanism of action involves the reversible blockade of lysine binding sites on plasminogen, which prevents its conversion to plasmin and subsequent fibrin degradation.[3][4] This antifibrinolytic activity has made tranexamic acid an indispensable tool in managing and preventing excessive blood loss in various clinical settings, from surgery to trauma.[1][3] However, to view this chemical class solely through the lens of hemostasis would be to overlook a wealth of untapped therapeutic potential.
Emerging research points to a broader pharmacological profile for these compounds, including modulation of the central nervous system, anti-inflammatory effects, and even potential as anticancer agents. This guide will illuminate these lesser-known activities, providing a roadmap for their systematic exploration.
Diverse Biological Activities and Underlying Mechanisms
GABA Receptor Modulation: A New Frontier in Neuroscience
A compelling area of investigation for 4-aminocyclohexanecarboxylate analogs is their interaction with γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[5][6] Intriguingly, tranexamic acid itself has been shown to act as a GABA-A receptor antagonist, an activity that may contribute to its pro-convulsant effects at high concentrations.[7] This opens the door to designing analogs with tailored GABAergic activity, potentially leading to novel treatments for epilepsy, anxiety, and other neurological disorders.
The conformational rigidity of the cyclohexane ring makes these compounds particularly interesting as scaffolds for probing the specific conformational states of GABA receptors required for agonist versus antagonist activity.[5][6]
Anti-inflammatory and Immunomodulatory Effects
Beyond their effects on the coagulation cascade, certain derivatives of cyclohexanecarboxylic acid have demonstrated significant anti-inflammatory properties.[8] For instance, amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have been shown to inhibit the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[8][9]
The mechanism behind this activity is an active area of research, but it suggests that these compounds may have therapeutic applications in autoimmune diseases and other inflammatory conditions.
Analgesic Properties
Several studies have explored 4-aminocyclohexanone derivatives as a novel class of analgesics.[5][10] The structure-activity relationships in these series indicate that modifications to the aryl and amino substituents on the cyclohexane ring can significantly impact analgesic potency.[5] This line of inquiry could lead to the development of new pain management therapies with potentially different mechanisms of action and side-effect profiles compared to existing analgesics.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The biological activity of 4-aminocyclohexanecarboxylate analogs is exquisitely sensitive to their stereochemistry and the nature of their substituents. A thorough understanding of SAR is therefore critical for the rational design of new and improved therapeutic agents.
| Structural Modification | Observed Effect on Biological Activity | References |
| Stereochemistry of the 4-amino and carboxylate groups (cis vs. trans) | The trans isomer of tranexamic acid is the active antifibrinolytic agent. The stereochemical arrangement is crucial for binding to the lysine binding sites on plasminogen. | [11] |
| Substitution on the amino group | In analgesic 4-amino-4-arylcyclohexanones, the nature of the N-substituent is a key determinant of activity, with dimethylamino groups often conferring potent antagonist activity. | [10] |
| Substitution on the cyclohexane ring | The introduction of aryl groups at the 4-position can lead to potent analgesic activity. The nature and position of substituents on this aryl ring further modulate potency. | [5] |
| Esterification of the carboxylic acid | The ethyl ester, as in the parent compound of this guide, can influence pharmacokinetic properties such as cell permeability and duration of action. | [12] |
| Modifications to the cyclohexane ring (e.g., introduction of double bonds) | Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid exhibit anti-inflammatory activity, suggesting that unsaturation in the ring can confer novel biological properties. | [8][9] |
Experimental Protocols for Biological Evaluation
To facilitate further research, this section provides detailed, step-by-step protocols for key biological assays relevant to the activities discussed.
GABA-A Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor.
Materials:
-
Rat brain tissue
-
Homogenization buffer (0.32 M sucrose, pH 7.4)
-
Binding buffer (50 mM Tris-HCl, pH 7.4)
-
[³H]-Muscimol (radioligand)
-
GABA (for non-specific binding determination)
-
Test compounds
-
Centrifuge capable of 140,000 x g
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in 20 ml/g of ice-cold homogenization buffer.[4]
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.[4]
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[4]
-
Resuspend the pellet in ice-cold deionized water and homogenize.[4]
-
Centrifuge at 140,000 x g for 30 minutes at 4°C.[4]
-
Wash the pellet by resuspending in binding buffer and centrifuging at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice.[4]
-
Resuspend the final pellet in binding buffer and store at -70°C.[4]
-
-
Binding Assay:
-
Thaw the prepared membranes and wash twice with binding buffer by centrifugation.[4]
-
Resuspend the pellet in binding buffer.
-
In a 96-well plate, add 0.1-0.2 mg of protein per well.[4]
-
For total binding wells, add 5 nM [³H]-Muscimol.
-
For non-specific binding wells, add 5 nM [³H]-Muscimol and 10 mM GABA.[4]
-
For competition assay wells, add 5 nM [³H]-Muscimol and varying concentrations of the test compound.
-
Incubate at 4°C for 45 minutes.[4]
-
Terminate the assay by rapid filtration over glass fiber filters and wash with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[4]
-
Quantify the radioactivity on the filters using a scintillation counter.[4]
-
Data Analysis:
The specific binding is calculated by subtracting the non-specific binding from the total binding. For competition assays, the IC50 value (the concentration of test compound that inhibits 50% of specific [³H]-Muscimol binding) can be determined and converted to a Ki value.
Cell-Based Assay for TNF-α and IL-6 Inhibition
This protocol outlines a method to assess the anti-inflammatory activity of test compounds by measuring their ability to inhibit the production of TNF-α and IL-6 in stimulated immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., THP-1)
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum
-
Lipopolysaccharide (LPS) for cell stimulation
-
Test compounds
-
ELISA kits for human TNF-α and IL-6
Procedure:
-
Cell Culture and Treatment:
-
Plate PBMCs or THP-1 cells in a 96-well plate at an appropriate density.
-
Pre-treat the cells with varying concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Include unstimulated and vehicle-treated controls.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cytokine Measurement:
Data Analysis:
Calculate the percentage inhibition of TNF-α and IL-6 production for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 value for each compound.
Visualizing the Concepts: Workflows and Pathways
To provide a clearer understanding of the experimental processes and biological contexts, the following diagrams have been generated.
Caption: Workflow for a GABA-A receptor binding assay.
Caption: Workflow for a cell-based anti-inflammatory assay.
Future Directions and Conclusion
The structural simplicity and synthetic tractability of this compound and its analogs make them an attractive starting point for drug discovery campaigns. While their role in hemostasis is well-established, their potential as modulators of the central nervous system and as anti-inflammatory agents is only beginning to be appreciated.
Future research should focus on:
-
Systematic SAR studies: A comprehensive exploration of the chemical space around the 4-aminocyclohexanecarboxylate scaffold is needed to delineate the structural requirements for different biological activities.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways responsible for the observed GABAergic, anti-inflammatory, and analgesic effects will be crucial for their development as therapeutic agents.
-
Pharmacokinetic and toxicological profiling: Promising lead compounds will require thorough evaluation of their absorption, distribution, metabolism, excretion, and toxicity profiles.
References
- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. PDSP - GABA [kidbdev.med.unc.edu]
- 5. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.alquds.edu [dspace.alquds.edu]
- 8. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 9. Methods for Evaluation of TNF-α Inhibition Effect. | Semantic Scholar [semanticscholar.org]
- 10. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 12. TRANS-4-AMINOCYCLOHEXANE CARBOXYLIC ACID ETHYL ESTER | 1678-68-8 [amp.chemicalbook.com]
- 13. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
ethyl 4-aminocyclohexanecarboxylate hydrochloride salt preparation and solubility
An In-depth Technical Guide to the Preparation and Solubility of Ethyl 4-Aminocyclohexanecarboxylate Hydrochloride
Introduction
This compound hydrochloride is a significant carbocyclic compound, frequently utilized as a key intermediate in the synthesis of various pharmaceutical agents and bioactive molecules.[1][2] Its structure, featuring a cyclohexane ring functionalized with both an amino group and an ethyl ester, allows for diverse chemical modifications. The compound exists as cis and trans stereoisomers, with the trans isomer often being of particular interest in drug development.[3][4] The hydrochloride salt form enhances the compound's stability and aqueous solubility, crucial properties for pharmaceutical processing and formulation.
This guide provides a comprehensive overview of the synthesis and solubility characteristics of this compound hydrochloride, intended for researchers and professionals in chemical synthesis and drug development. We will delve into established preparative routes, the rationale behind experimental choices, and a detailed analysis of its solubility profile.
Physicochemical Properties
The fundamental physicochemical properties of this compound hydrochloride are summarized below. These characteristics are essential for its handling, characterization, and application in further synthetic steps. The properties primarily refer to the trans isomer, which is more commonly documented.
| Property | Value | Source(s) |
| Chemical Name | ethyl 4-aminocyclohexane-1-carboxylate hydrochloride | [3][5] |
| Synonyms | Ethyl trans-4-aminocyclohexanecarboxylate HCl, (trans-4-Carboethoxycyclohexyl)amine Hydrochloride | [3][4] |
| CAS Number | 2084-28-8 (trans isomer) | [3][4] |
| Molecular Formula | C₉H₁₈ClNO₂ | [2][3] |
| Molecular Weight | 207.70 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder or solid | [1][2] |
| Melting Point | 150-155 °C or 200-202°C (Varies by source) | [1][6] |
| Isomers | Exists as cis (CAS 61367-17-7) and trans (CAS 2084-28-8) forms | [3][5] |
Preparation and Synthesis
The synthesis of this compound hydrochloride typically involves a multi-step process starting from commercially available aromatic compounds. A common and industrially viable strategy is the catalytic hydrogenation of a substituted nitroaromatic precursor, followed by esterification and salt formation.
Synthetic Strategy: Catalytic Hydrogenation and Esterification
A robust method involves the hydrogenation of a nitro-substituted aromatic ring to produce the corresponding saturated cycloalkane amine, followed by Fischer esterification in ethanolic HCl.[7][8] This dual-purpose final step not only creates the ethyl ester but also protonates the amino group to form the desired hydrochloride salt.
The choice of starting material is critical. While one could start from 4-aminobenzoic acid, a more direct route to a related precursor for other active pharmaceutical ingredients (APIs) begins with 4-nitrophenylacetic acid.[7][8] The hydrogenation of 4-nitrophenylacetic acid first reduces the nitro group to an amine and subsequently saturates the aromatic ring to yield 4-aminocyclohexylacetic acid. This intermediate is then esterified.
Causality in Experimental Design:
-
Catalyst Selection: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of both the nitro group and the aromatic ring.[7] Ruthenium-based catalysts (e.g., Ru/C) are also employed, particularly when starting from 4-aminobenzoic acid, as they can offer high yields and are cost-effective.[9]
-
Reaction Conditions: The hydrogenation is typically performed under pressure in a protic solvent like water or ethanol. A two-stage temperature and pressure profile can enhance selectivity and yield; a lower temperature for the nitro reduction and a higher temperature for ring saturation.[7][8]
-
Esterification and Salt Formation: Using ethanol saturated with hydrogen chloride (hydrochloric ethanol) serves a dual purpose. The acidic environment catalyzes the Fischer esterification of the carboxylic acid with ethanol. Simultaneously, the excess HCl reacts with the basic amino group to precipitate the stable hydrochloride salt, often driving the reaction to completion and simplifying purification.[7]
Synthetic Workflow Diagram
The following diagram illustrates a typical synthetic pathway from 4-nitrophenylacetic acid.
Caption: Synthetic workflow for this compound HCl.
Detailed Experimental Protocol
The following protocol is a representative synthesis adapted from established patent literature.[7][8]
Objective: To synthesize trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride from 4-nitrophenylacetic acid.
Materials:
-
4-Nitrophenylacetic acid
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (anhydrous)
-
Concentrated Hydrochloric Acid (or HCl gas)
-
Acetonitrile (for purification)
-
Hydrogen gas source
-
Pressurized reaction vessel (autoclave/hydrogenator)
Procedure:
-
Hydrogenation (Step 1): a. Charge the hydrogenation reactor with 4-nitrophenylacetic acid and a suitable protic solvent such as water or ethanol.[7] b. Add the Pd/C catalyst (typically 1-5% by weight relative to the starting material). c. Seal the reactor and purge with nitrogen, followed by hydrogen. d. Pressurize the reactor with hydrogen to 0.1-0.6 bar and heat to 40-50°C to reduce the nitro group. e. After the initial reaction (monitored by hydrogen uptake), increase the temperature to 50-60°C and the pressure to 1-4 bar to facilitate the saturation of the aromatic ring.[7][8] f. Maintain these conditions until hydrogen uptake ceases. g. Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the Pd/C catalyst. The resulting solution contains 4-aminocyclohexylacetic acid.
-
Esterification and Hydrochloride Salt Formation (Step 2): a. Concentrate the filtrate from the previous step under vacuum to remove the solvent. b. Add anhydrous ethanol to the residue, followed by a molar excess (e.g., 1.2 equivalents) of concentrated hydrochloric acid. Alternatively, use a pre-prepared solution of HCl in ethanol. c. Heat the mixture to reflux for 1-3 hours to drive the esterification to completion.[7][8]
-
Isolation and Purification (Step 3): a. After reflux, cool the reaction mixture. The product may begin to crystallize. b. Remove the ethanol solvent via vacuum distillation. c. To the resulting residue, an anti-solvent like acetonitrile can be added to induce precipitation of the hydrochloride salt.[7] d. Cool the slurry to between -5 and 0°C to maximize crystal formation. e. Isolate the solid product by filtration, wash with cold acetonitrile, and dry under vacuum to yield this compound hydrochloride.
Solubility Profile
The solubility of a pharmaceutical intermediate is a critical parameter that influences reaction conditions, purification methods, and formulation strategies. As a hydrochloride salt, this compound exhibits significantly different solubility compared to its free base form.
Qualitative and Quantitative Solubility Data
The compound's polar nature, due to the ammonium and ester functional groups, dictates its solubility.
| Solvent | Solubility | Rationale / Source(s) |
| Water | Soluble (~100 mg/mL) | The ionic hydrochloride salt readily dissolves in polar protic solvents like water.[1] |
| Methanol | Slightly Soluble | A polar protic solvent that can dissolve the salt, though potentially less effectively than water.[3][6] |
| Ethanol | Soluble | The compound is soluble in ethanol, which is also a polar protic solvent and is used as a reactant/solvent in its synthesis.[1] |
| Chloroform | Slightly Soluble | As a less polar organic solvent, chloroform is a poor solvent for the ionic salt.[1][3] |
| Diethyl Ether | Insoluble | A non-polar aprotic solvent, often used as an anti-solvent to precipitate the product from reaction mixtures.[7] |
| Acetonitrile | Sparingly Soluble | A polar aprotic solvent, it is often used as a wash or for recrystallization due to the product's lower solubility at cold temperatures.[7] |
Factors Influencing Solubility
Several factors govern the dissolution of this compound hydrochloride.
Caption: Key factors influencing the solubility of the title compound.
-
Salt Form: The primary reason for its aqueous solubility is its existence as a hydrochloride salt. The ionic interaction between the ammonium cation (R-NH₃⁺) and the chloride anion (Cl⁻) allows for strong solvation by polar water molecules, a significant advantage over the less soluble free base form.
-
Solvent Properties: The principle of "like dissolves like" is paramount. Polar protic solvents like water and ethanol are effective because they can solvate both the cation and the anion through hydrogen bonding and dipole-dipole interactions. Non-polar solvents lack these capabilities, resulting in poor solubility.
-
Temperature: For most solids, solubility increases with temperature. This principle is exploited during purification, where a compound is dissolved in a minimal amount of hot solvent and then crystallized upon cooling.
-
Stereochemistry: The cis and trans isomers can have different crystal lattice energies due to variations in their molecular packing. These differences can lead to slight variations in their melting points and solubilities, a property that can sometimes be exploited for their separation via fractional crystallization.
Safety and Handling
This compound hydrochloride is an irritant. Standard laboratory safety precautions should be observed during handling.[1]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]
-
Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[1]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.[1][3]
Conclusion
This compound hydrochloride is a valuable synthetic building block whose preparation and purification are well-established. The most common synthetic routes rely on the catalytic hydrogenation of aromatic precursors, followed by a straightforward esterification and salt formation step. Its character as a hydrochloride salt is central to its properties, conferring stability and favorable solubility in polar solvents like water and ethanol, which simplifies its use in subsequent aqueous reaction media. A thorough understanding of both its synthesis and solubility is essential for optimizing its production and application in the field of medicinal chemistry.
References
- 1. chembk.com [chembk.com]
- 2. Best Trans-ethyl 4-aminocyclohexanecarboxylate Hydrochloride Manufacturer and Factory | Baishixing [bsxaminoacids.com]
- 3. TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | 2084-28-8 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. americanelements.com [americanelements.com]
- 6. usbio.net [usbio.net]
- 7. EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl - Google Patents [patents.google.com]
- 8. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 9. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
A Comprehensive Technical Guide to trans-Ethyl 4-Aminocyclohexanecarboxylate Hydrochloride (CAS No. 2084-28-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride, a key building block in modern pharmaceutical synthesis. The document details its chemical identity, physicochemical properties, stereoselective synthesis, purification, and comprehensive analytical characterization. Furthermore, it presents a detailed experimental protocol for its application as a pivotal intermediate in the synthesis of Janus Kinase (JAK) inhibitors, underscoring its significance in contemporary drug discovery and development. This guide is intended to be a vital resource for scientists engaged in medicinal chemistry and process development, offering both foundational knowledge and practical, field-proven insights.
Introduction: The Strategic Importance of a Versatile Intermediate
trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a bifunctional carbocyclic molecule that has emerged as a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its rigid cyclohexane core, coupled with the stereochemically defined trans orientation of its amino and ethyl carboxylate groups, provides a robust scaffold for building molecules with specific three-dimensional conformations. This structural feature is paramount in drug design, where precise spatial arrangement of functional groups is critical for target binding and biological activity.
The primary utility of this compound lies in its role as a precursor to more complex molecules, particularly in the development of kinase inhibitors. The hydrochloride salt form enhances stability and improves handling characteristics, making it suitable for multi-step synthetic sequences. This guide will elucidate the critical technical aspects of this compound, from its synthesis to its application, providing researchers with the necessary knowledge to effectively utilize it in their drug discovery programs.
Physicochemical and Structural Data
A thorough understanding of the compound's properties is the foundation of its effective application. The key physicochemical data for trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2084-28-8 | [1][2][3] |
| Molecular Formula | C₉H₁₇NO₂・HCl | [1][2] |
| Molecular Weight | 207.70 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | Approximately 150-155 °C | [1] |
| Solubility | Soluble in water (approx. 100 mg/mL) and ethanol | [1] |
| Synonyms | trans-4-Aminocyclohexanecarboxylic Acid Ethyl Ester Hydrochloride, Ethyl 4-aminocyclohexane-1-carboxylate hydrochloride | [1][2] |
Structural Representation:
Caption: Chemical structure of trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride.
Synthesis and Purification: A Focus on Stereochemical Integrity
The synthesis of trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride is most commonly achieved via the Fischer esterification of its parent amino acid, trans-4-aminocyclohexanecarboxylic acid.[4] A critical aspect of this synthesis is maintaining the trans stereochemistry, which is the thermodynamically more stable configuration. The starting material, trans-4-aminocyclohexanecarboxylic acid, is often produced through the catalytic hydrogenation of p-aminobenzoic acid, a process that can yield a mixture of cis and trans isomers.[5] Therefore, purification of the starting material or isomerization of the cis isomer to the desired trans form is a crucial upstream consideration.
Experimental Protocol: Fischer Esterification
This protocol describes the synthesis of the title compound from trans-4-aminocyclohexanecarboxylic acid hydrochloride. The use of the hydrochloride salt of the starting amino acid is advantageous as it protects the amino group from side reactions and simplifies the procedure.
Workflow Diagram:
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend trans-4-aminocyclohexanecarboxylic acid hydrochloride (1 equivalent) in absolute ethanol (10-15 mL per gram of starting material). The alcohol serves as both the reactant and the solvent, so using it in large excess drives the equilibrium towards the ester product.[6][7]
-
Catalyst Addition: Carefully add concentrated hydrochloric acid (e.g., 0.1-0.2 equivalents) to the suspension. Alternatively, thionyl chloride can be added dropwise to the ethanol to generate anhydrous HCl in situ.
-
Esterification: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to obtain a crude solid or viscous oil.
-
Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. Slowly add diethyl ether or tert-butyl methyl ether as an anti-solvent until the solution becomes turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator (2-8 °C) to facilitate complete crystallization.
-
Isolation: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation of the title compound. Below are the predicted chemical shifts for ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
-
δ 8.3-8.0 (broad s, 3H): Protons of the ammonium group (-NH₃⁺).
-
δ 4.05 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester (-O-CH₂-CH₃).
-
δ 3.0 (m, 1H): Methine proton at C4 (CH-NH₃⁺).
-
δ 2.2 (m, 1H): Methine proton at C1 (CH-C=O).
-
δ 2.0-1.8 (m, 4H): Axial protons on the cyclohexane ring (C2, C6 and C3, C5).
-
δ 1.4-1.2 (m, 4H): Equatorial protons on the cyclohexane ring (C2, C6 and C3, C5).
-
δ 1.18 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester (-O-CH₂-CH₃).
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
-
δ 174.5: Carbonyl carbon of the ester (C=O).
-
δ 59.5: Methylene carbon of the ethyl ester (-O-CH₂-).
-
δ 49.0: Methine carbon attached to the amino group (C4).
-
δ 42.5: Methine carbon attached to the carboxylate group (C1).
-
δ 29.0: Methylene carbons of the cyclohexane ring (C2, C6).
-
δ 28.0: Methylene carbons of the cyclohexane ring (C3, C5).
-
δ 14.0: Methyl carbon of the ethyl ester (-CH₃).
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method to assess the purity of the final product and to quantify any isomeric impurities.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Expected Retention Time | Dependent on the specific system, but the trans isomer is typically well-resolved from the cis isomer. |
Application in Drug Synthesis: A Gateway to Janus Kinase (JAK) Inhibitors
A primary application of trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride is as an intermediate in the synthesis of Janus Kinase (JAK) inhibitors, such as Oclacitinib.[5][8] The first step in this synthetic route typically involves the protection of the amino group, commonly with a tert-butoxycarbonyl (Boc) group.
Experimental Protocol: Boc-Protection of the Amino Group
This protocol outlines the procedure for the N-Boc protection of trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride.
Workflow Diagram:
Caption: Workflow for the Boc-protection of the amino group.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10-20 mL per gram).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA) (2.2 equivalents) dropwise to neutralize the hydrochloride salt and to act as a base for the reaction.
-
Boc Anhydride Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected product, which can be purified further by column chromatography on silica gel if necessary.
Safety and Handling
trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a strategically important and versatile building block for pharmaceutical research and development. Its well-defined stereochemistry and bifunctional nature make it an ideal starting material for the synthesis of complex molecular architectures, most notably in the field of JAK inhibitors. This guide has provided a comprehensive technical overview, including detailed protocols for its synthesis, purification, and a key synthetic application. By leveraging the information presented herein, researchers can confidently and efficiently incorporate this valuable intermediate into their drug discovery endeavors.
References
- 1. rsc.org [rsc.org]
- 2. compoundchem.com [compoundchem.com]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. cerritos.edu [cerritos.edu]
- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Application of Boc-anhydride [en.highfine.com]
- 8. Trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid | Baishixing | ETW [etwinternational.com]
The Versatile Scaffold: An In-depth Technical Guide to the Applications of Ethyl 4-Aminocyclohexanecarboxylate
Introduction: Unveiling the Potential of a Conformationally-Restricted Building Block
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the selection of appropriate building blocks is paramount. Ethyl 4-aminocyclohexanecarboxylate, a bifunctional molecule featuring a cyclohexane ring, presents a unique and valuable scaffold. Its inherent conformational rigidity, coupled with the strategically placed amino and ethyl ester functionalities, offers chemists a powerful tool for constructing complex molecular architectures with precise three-dimensional arrangements.
This technical guide delves into the diverse applications of this compound, moving beyond a simple catalog of its uses. We will explore the fundamental principles that make this scaffold an attractive choice for researchers, providing detailed insights into the causality behind its application in medicinal chemistry and its potential in materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile intermediate.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| Isomers | cis and trans |
| Appearance | Varies (typically a liquid or low-melting solid) |
| Solubility | Soluble in many organic solvents |
The presence of both a nucleophilic amine and an electrophilic ester on a semi-rigid cyclohexane backbone allows for a wide array of chemical transformations. The cis and trans isomers, arising from the relative orientation of the two functional groups, provide an additional layer of stereochemical control, which is often critical for biological activity.
The Strategic Advantage in Medicinal Chemistry: A Conformationally Constrained Scaffold
A recurring theme in contemporary drug design is the principle of conformational restriction. By reducing the number of accessible conformations of a molecule, researchers can pre-organize it into a bioactive conformation that fits optimally into a target's binding site. This can lead to a significant increase in binding affinity and selectivity. The cyclohexane ring of this compound serves as an excellent example of such a rigid scaffold.[][3][4][5][6]
The chair conformation of the cyclohexane ring places substituents in well-defined axial and equatorial positions. The 1,4-disubstitution pattern in this compound ensures that the functional groups are projected in specific vectors, allowing for precise interaction with biological targets. This is a distinct advantage over more flexible aliphatic linkers, which can adopt numerous conformations, leading to a loss of entropy upon binding.
Core Application: A Building Block for Novel Therapeutics
The primary application of this compound lies in its role as a key intermediate in the synthesis of a variety of biologically active molecules. Its ability to serve as a constrained linker or a scaffold for appending pharmacophoric groups has been exploited in several therapeutic areas.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other bioactive fatty acid amides. Inhibition of FAAH has emerged as a promising therapeutic strategy for the treatment of pain, anxiety, and inflammatory disorders.
Several potent FAAH inhibitors are based on a urea or carbamate core, which acts as a covalent modifier of the enzyme's active site serine nucleophile.[7][8] The scaffold to which this reactive group is attached is crucial for achieving high potency and selectivity. While many successful inhibitors utilize piperidine or piperazine rings, the cyclohexane scaffold of this compound offers a structurally related, yet distinct, alternative.[9][10][11]
The rationale for using a cyclic amine scaffold is to pre-organize the molecule into a conformation that is conducive to covalent modification of the FAAH active site. The rigidity of the ring system is thought to induce a distortion of the urea or carbamate bond, making it more susceptible to nucleophilic attack by the catalytic serine residue.[11]
Workflow: Synthesis of a Cyclohexyl-based Carbamate FAAH Inhibitor
The following workflow outlines the general synthesis of a phenylcarbamate derivative of this compound, a potential FAAH inhibitor.
Experimental Protocol: N-Acylation of this compound [12]
This protocol describes a general method for the N-acylation of amines, which can be adapted for the synthesis of carbamate or amide derivatives of this compound.
Materials:
-
This compound (1.0 eq)
-
Acylating agent (e.g., phenyl chloroformate, benzoyl chloride) (1.05 eq)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine) (1.1 eq)
-
Stir bar and appropriate glassware
-
Nitrogen or argon atmosphere
Procedure:
-
Dissolve this compound (1.0 eq) and the base (1.1 eq) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-acylated derivative.
Synthesis of Tranexamic Acid Analogues
Tranexamic acid, trans-4-(aminomethyl)cyclohexanecarboxylic acid, is an important antifibrinolytic agent used to treat or prevent excessive blood loss. While this compound is not a direct precursor, a closely related derivative, ethyl 4-oxocyclohexanecarboxylate, is a key starting material for a novel and efficient synthesis of tranexamic acid.[13] This highlights the utility of the 4-substituted cyclohexane carboxylate scaffold in the synthesis of important pharmaceutical agents.
The synthesis involves a multi-step sequence that masterfully manipulates the functional groups on the cyclohexane ring to achieve the desired target molecule.
Workflow: Synthesis of Tranexamic Acid from Ethyl 4-Oxocyclohexanecarboxylate [13]
This synthetic route demonstrates the versatility of the cyclohexane scaffold, where the keto group serves as a handle for the introduction of the aminomethyl side chain.
Potential Applications in Materials Science
While the predominant use of this compound is in medicinal chemistry, its bifunctional nature suggests potential applications in the field of materials science, particularly in the synthesis of novel polymers.
Polyamide Synthesis
Polyamides, such as Nylon, are a major class of engineering thermoplastics known for their high strength, toughness, and thermal stability. They are typically synthesized by the polycondensation of a diamine with a dicarboxylic acid. This compound contains both an amine and an ester (which can be hydrolyzed to a carboxylic acid), making it a potential AB-type monomer for the synthesis of polyamides.
The incorporation of the rigid cyclohexane ring into the polymer backbone would be expected to impart unique properties to the resulting polyamide, such as:
-
Increased Glass Transition Temperature (Tg): The conformational rigidity of the cyclohexane unit would restrict chain mobility, leading to a higher Tg and improved thermal stability.
-
Enhanced Modulus: The rigid nature of the monomer unit could lead to a stiffer polymer with a higher tensile modulus.
-
Modified Solubility and Crystallinity: The non-planar, bulky nature of the cyclohexane ring would likely disrupt the regular chain packing seen in aliphatic polyamides, potentially leading to lower crystallinity and altered solubility characteristics.
Hypothetical Polymerization Workflow
While specific examples of polyamides derived solely from this compound are not widely reported, the use of related cyclohexane-based diamines and diacids in polyamide synthesis is well-established, supporting the feasibility of this application.[14]
Conclusion: A Scaffold of Enduring Utility
This compound is more than just a simple chemical intermediate; it is a strategically designed building block that offers significant advantages in the construction of complex, functional molecules. Its conformationally constrained cyclohexane core provides a rigid scaffold that is highly valued in medicinal chemistry for the design of potent and selective therapeutics, most notably in the development of FAAH inhibitors. The cis/trans isomerism of this compound adds another dimension of control for fine-tuning molecular shape and biological activity.
Furthermore, the bifunctional nature of this compound opens avenues for its use in materials science, where it has the potential to be incorporated into novel polyamides with enhanced thermal and mechanical properties.
As the demand for structurally diverse and functionally optimized molecules continues to grow in both the pharmaceutical and materials sectors, the utility of well-defined, rigid scaffolds like this compound is set to expand. The principles of conformational restriction and stereochemical precision, embodied in this versatile building block, will undoubtedly continue to guide the design and synthesis of the next generation of advanced materials and therapeutic agents.
References
- 1. This compound | C9H17NO2 | CID 409963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 13. Ethyl trans-4-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]
- 14. US3012994A - Polyamides derived from cyclohexanebis - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 4-aminocyclohexanecarboxylate
This guide provides a detailed exploration of the molecular structure and conformational isomers of ethyl 4-aminocyclohexanecarboxylate, a key building block in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the stereochemical nuances of this disubstituted cyclohexane derivative.
Foundational Principles: The Conformational Landscape of Cyclohexane
The cyclohexane ring is not a planar structure. To alleviate bond angle and torsional strain, it predominantly adopts a puckered "chair" conformation. In this conformation, the twelve hydrogen atoms are classified into two distinct types: six are oriented perpendicular to the general plane of the ring (axial), and six are located around the periphery of the ring (equatorial).[1]
A critical phenomenon in cyclohexane stereochemistry is "ring flipping," a rapid interconversion between two chair conformations. During this process, all axial substituents become equatorial, and all equatorial substituents become axial. For an unsubstituted cyclohexane ring, these two chair conformations are identical in energy.[1] However, when substituents are introduced, the energetic equivalence is lost.
The stability of a substituted cyclohexane's conformation is largely dictated by steric hindrance. Bulky substituents in the axial position experience destabilizing 1,3-diaxial interactions with the other axial atoms on the same side of the ring.[1] Consequently, the chair conformation that places the larger substituent in the equatorial position is generally more stable and, therefore, more populated at equilibrium.[2]
Isomers of this compound: A Stereochemical Dichotomy
This compound exists as two geometric isomers: cis and trans. The spatial arrangement of the amino (-NH₂) and ethyl carboxylate (-COOCH₂CH₃) groups on the cyclohexane ring defines these isomers and dictates their preferred conformations.
The trans Isomer: A Diequatorial Preference
In the trans isomer, the amino and ethyl carboxylate groups are on opposite sides of the cyclohexane ring. This arrangement allows for a conformation where both substituents occupy equatorial positions, thereby minimizing steric strain.
The alternative chair conformation, resulting from a ring flip, would force both bulky groups into axial positions. This would introduce significant 1,3-diaxial interactions, making this diaxial conformation highly energetically unfavorable. As a result, the conformational equilibrium for trans-ethyl 4-aminocyclohexanecarboxylate lies heavily towards the diequatorial conformer.
The relative steric bulk of substituents can be quantified by their "A-values," which represent the free energy difference between the axial and equatorial conformations for a monosubstituted cyclohexane.[3][4] While specific A-values for the ethyl carboxylate group can vary, they are generally considered to be sterically demanding. The A-value for an amino group (-NH₂) is approximately 1.2-1.4 kcal/mol.[3] Given that both groups have a strong preference for the equatorial position, the diequatorial conformer of the trans isomer is overwhelmingly the most stable.
The cis Isomer: A Conformational Equilibrium
For the cis isomer, the amino and ethyl carboxylate groups are on the same side of the ring. This stereochemical arrangement means that in any chair conformation, one substituent must be axial while the other is equatorial.
A ring flip will interconvert these two conformers. The relative stability of these two conformations depends on the steric bulk of the two substituents. The conformer with the larger group in the equatorial position will be more stable and thus more populated at equilibrium.[2] The A-value for an ethyl carboxylate group is generally considered to be larger than that of an amino group. Therefore, the preferred conformation of cis-ethyl 4-aminocyclohexanecarboxylate will have the ethyl carboxylate group in the equatorial position and the amino group in the axial position.
It is important to note that this equilibrium will be dynamic, and both conformers will be present, with the one predicted to be more stable being the major component of the mixture.
Experimental and Computational Elucidation of Conformation
The precise determination of the preferred conformations of these isomers relies on a combination of experimental techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the axial or equatorial orientation of protons in a cyclohexane ring. The coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[5]
-
Axial-axial (J_ax,ax_) coupling: The dihedral angle is approximately 180°, resulting in a large coupling constant, typically in the range of 10-13 Hz.[6]
-
Axial-equatorial (J_ax,eq_) and equatorial-equatorial (J_eq,eq_) coupling: The dihedral angles are approximately 60°, leading to smaller coupling constants, generally in the range of 2-5 Hz.[6]
Expected ¹H NMR Signatures:
-
trans-Ethyl 4-aminocyclohexanecarboxylate: In its preferred diequatorial conformation, the protons at C1 and C4 (the carbons bearing the substituents) are in axial positions. Therefore, these protons are expected to show large axial-axial coupling constants to the adjacent axial protons.
-
cis-Ethyl 4-aminocyclohexanecarboxylate: In the major conformation (equatorial -COOCH₂CH₃, axial -NH₂), the proton at C1 would be axial, exhibiting large coupling constants. Conversely, the proton at C4 would be equatorial, showing smaller coupling constants. The minor conformer would display the opposite pattern. The observed spectrum would be a weighted average of the two, but should still be distinguishable from the trans isomer.
Computational Chemistry
Molecular mechanics and quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to model the different possible conformations of the cis and trans isomers. These calculations can provide the relative energies of each conformer, allowing for the prediction of the most stable structures and the energy difference between them.[7]
Methodologies and Protocols
Protocol for ¹H NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a clean NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis:
-
Integrate all signals to determine the relative number of protons.
-
Identify the signals corresponding to the protons on the cyclohexane ring.
-
Carefully analyze the multiplicity and measure the coupling constants for the protons at C1 and C4.
-
Compare the observed coupling constants to the expected values for axial and equatorial protons to assign the conformation.
-
Workflow for Computational Conformational Analysis
Caption: A typical workflow for the computational analysis of conformational isomers.
Data Summary
| Isomer | Predicted Major Conformer | Key ¹H NMR Feature (Proton at C1/C4) | Relative Stability |
| trans | Diequatorial | Large axial-axial coupling constants | High |
| cis | Equatorial -COOEt, Axial -NH₂ | Mixture of large and small coupling constants | Moderate (in equilibrium) |
Conclusion
The stereochemistry of this compound profoundly influences its three-dimensional structure and conformational preferences. The trans isomer exists predominantly in a stable diequatorial conformation, while the cis isomer exists as a dynamic equilibrium of two chair conformers, with the conformer placing the bulkier ethyl carboxylate group in the equatorial position being favored. A thorough understanding of these conformational nuances, elucidated through NMR spectroscopy and computational modeling, is critical for the rational design of novel therapeutics and advanced materials incorporating this versatile chemical scaffold.
References
- 1. TRANS-4-(CARBOBENZOXYAMINO)CYCLOHEXANECARBOXYLIC ACID(34771-04-5) 13C NMR [m.chemicalbook.com]
- 2. TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 1H NMR [m.chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A value - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
The Versatile Role of Ethyl 4-Aminocyclohexanecarboxylate in Modern Pharmaceutical Synthesis: Application Notes and Protocols
In the landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the efficient and robust synthesis of active pharmaceutical ingredients (APIs). Ethyl 4-aminocyclohexanecarboxylate, a bifunctional molecule featuring a cyclohexane scaffold, stands out as a critical building block in the synthesis of a range of therapeutics. Its structural rigidity and the presence of both an amine and an ester functional group make it a versatile starting point for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of Tranexamic Acid and Janus Kinase (JAK) inhibitors, alongside detailed protocols for its utilization and analysis.
The Strategic Importance of the Cyclohexane Scaffold
The cyclohexane ring in this compound imparts a three-dimensional character to the molecules it helps to build. This is a crucial feature in drug design, as the specific spatial arrangement of functional groups (stereochemistry) often dictates the efficacy and selectivity of a drug's interaction with its biological target. The cis and trans isomers of this compound offer distinct geometric presentations of the amino and ester groups, allowing for fine-tuning of the final API's conformational properties. For many pharmaceutical applications, the trans isomer is the preferred starting material due to its specific stereochemical orientation, which is often essential for optimal binding to the target protein.[1][2]
Key Pharmaceutical Applications
Synthesis of Tranexamic Acid: An Antifibrinolytic Agent
Tranexamic acid is an essential medication used to treat or prevent excessive blood loss from major trauma, postpartum bleeding, surgery, tooth extraction, heavy menstruation, and nosebleeds. The synthesis of tranexamic acid often commences from a related precursor, ethyl 4-oxocyclohexane-1-carboxylate, which is then converted to this compound en route to the final product. The core of this synthesis involves the transformation of the ketone to an amine and subsequent hydrolysis of the ester.
A representative synthetic pathway involves a reductive amination of ethyl 4-oxocyclohexanecarboxylate, followed by hydrolysis to yield tranexamic acid. The stereochemistry of the final product is critical for its biological activity, with the trans isomer being the active form.
Diagram: Synthesis Pathway of Tranexamic Acid
References
Application Notes & Protocols: A Guide to the Synthesis of Novel Benzamido Derivatives Utilizing Ethyl 4-Aminocyclohexanecarboxylate
Abstract
This document provides a comprehensive guide for the synthesis of novel benzamido derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3][4] We focus on the strategic use of ethyl 4-aminocyclohexanecarboxylate as a versatile starting material. This guide details two robust protocols for amide bond formation: the classic acyl chloride approach and the milder, widely-used carbodiimide-mediated coupling. The content is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles and troubleshooting insights to ensure successful synthesis and validation of target compounds.
Introduction: The Significance of the Benzamide Scaffold
The benzamide moiety is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with activities spanning antimicrobial, anticancer, anti-inflammatory, and anticonvulsant applications.[1][5] Its prevalence is largely due to the stability of the amide bond and its capacity to form crucial hydrogen bond interactions with biological targets like enzymes and receptors.[6] The synthesis of novel benzamide libraries is therefore a cornerstone of many drug discovery programs.
Our starting scaffold, this compound, offers a unique combination of features.[7][8] The cyclohexane ring provides a non-planar, saturated core that can explore different spatial orientations within a binding pocket, while the ethyl ester and amino groups provide handles for further chemical modification. This guide will focus on the acylation of the primary amine to form the target benzamido derivatives.
Core Synthetic Strategy: The Amide Coupling Reaction
The formation of an amide bond by directly reacting a carboxylic acid with an amine is generally unfeasible due to a competing acid-base reaction that forms a non-reactive carboxylate-ammonium salt.[9] Therefore, the synthesis requires the "activation" of the carboxylic acid to create a highly electrophilic species that readily reacts with the amine nucleophile.
This guide presents two common and effective activation strategies.
-
Method A: Acyl Chloride Formation. This is a traditional and highly effective method where the carboxylic acid is converted to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[9][10] This method is robust but can be incompatible with sensitive functional groups due to the harsh conditions and generation of HCl.
-
Method B: Carbodiimide Coupling. This method utilizes coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[9][11] This approach forms a highly reactive O-acylisourea intermediate in situ under much milder conditions, making it ideal for substrates with sensitive functionalities.[9]
Below is a diagram illustrating the overall synthetic workflow.
Caption: General workflow for the synthesis of novel benzamido derivatives.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reagents were sourced commercially and used without further purification unless otherwise noted.[2]
Protocol 1: Synthesis via Acyl Chloride Intermediate (Method A)
This method is highly effective for simple, robust benzoic acids. The key is the initial conversion to the highly reactive acyl chloride.
Part 1A: Formation of Benzoyl Chloride
-
Setup: Place a stirring bar in a round-bottom flask equipped with a reflux condenser and a drying tube (filled with CaCl₂).
-
Reagents: To the flask, add the substituted benzoic acid (1.0 eq). Under an inert atmosphere (e.g., Nitrogen or Argon), add thionyl chloride (SOCl₂) (2.0-3.0 eq) either neat or in a dry, non-protic solvent like dichloromethane (DCM).[10]
-
Reaction: Gently reflux the mixture for 1-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Isolation: Carefully remove the excess SOCl₂ by distillation or under reduced pressure. The resulting crude benzoyl chloride is often used immediately in the next step without further purification.[2][10]
Part 1B: Amide Coupling (Schotten-Baumann Conditions)
-
Setup: In a separate flask under an inert atmosphere, dissolve this compound (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DCM.[9]
-
Addition: Cool the amine solution to 0 °C in an ice bath. Add the crude benzoyl chloride (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirring amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis via EDC/HOBt Coupling (Method B)
This protocol is preferred for more delicate substrates as it proceeds under mild, neutral conditions, minimizing side reactions and racemization.
-
Setup: In a round-bottom flask under an inert atmosphere, dissolve the substituted benzoic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or DCM.
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise to the stirring solution.[12]
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up:
-
If using DCM, proceed as in Protocol 1 (Step 4).
-
If using DMF, dilute the reaction mixture with a large volume of ethyl acetate. Wash the organic layer extensively with 5% aqueous LiCl (to remove DMF), followed by 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
The general mechanism for carbodiimide coupling is illustrated below.
Caption: Simplified mechanism of EDC-mediated amide coupling.
Data Summary and Characterization
Successful synthesis should be confirmed by standard analytical techniques. Below is a table summarizing hypothetical results for a small library of derivatives.
| Compound ID | R-Group (on Benzoyl Moiety) | Coupling Method | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm, key signal) | m/z [M+H]⁺ |
| BZ-01 | 4-H | A | 85 | 155-157 | 7.85 (d, 2H, Ar-H) | 276.16 |
| BZ-02 | 4-OCH₃ | B | 78 | 162-164 | 7.79 (d, 2H, Ar-H), 3.82 (s, 3H, OCH₃) | 306.17 |
| BZ-03 | 4-Cl | A | 89 | 171-173 | 7.81 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H) | 310.12 |
| BZ-04 | 4-NO₂ | B | 72 | 185-187 | 8.29 (d, 2H, Ar-H), 8.01 (d, 2H, Ar-H) | 321.14 |
Characterization Notes:
-
¹H NMR: Look for the characteristic amide N-H proton (typically a broad singlet or doublet between δ 6-8 ppm) and the aromatic protons of the benzoyl group.
-
¹³C NMR: Confirm the presence of the amide carbonyl carbon (δ 165-175 ppm) and the ester carbonyl (δ ~175 ppm).
-
Mass Spectrometry (MS): Verify the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Identify the N-H stretch (~3300 cm⁻¹) and the two carbonyl (amide and ester) stretches (~1730 cm⁻¹ and ~1640 cm⁻¹).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete activation of the carboxylic acid. 2. Wet reagents or solvents. 3. Steric hindrance. | 1. For Method A, ensure excess SOCl₂ is removed. For Method B, allow more time for activation or add a catalyst like DMAP.[11] 2. Use anhydrous solvents and fresh reagents. Dry glassware thoroughly. 3. Switch to a more powerful coupling reagent like HATU or increase reaction temperature. |
| Starting Material Remains | 1. Insufficient equivalents of coupling reagent or acyl chloride. 2. Reaction time too short. | 1. Use a slight excess (1.1-1.2 eq) of the activated acid component. 2. Extend the reaction time and continue monitoring by TLC/LC-MS. |
| Multiple Spots on TLC | 1. Formation of side products (e.g., N-acylurea from the O-acylisourea intermediate in Method B). 2. Degradation of product or starting materials. | 1. Add HOBt or an equivalent additive to suppress side reactions.[11] 2. Ensure the reaction is run under inert atmosphere and at the recommended temperature. |
| Difficulty in Purification | 1. Product and byproduct have similar polarity. 2. Contamination with EDC byproduct (EDU). | 1. Try a different solvent system for column chromatography or consider recrystallization. 2. The urea byproduct (EDU) is soluble in dilute acid; an acidic wash during work-up helps remove it. |
Conclusion
The protocols described herein provide robust and adaptable methods for the synthesis of novel benzamido derivatives from this compound. The choice between the acyl chloride and carbodiimide coupling methods should be based on the specific substrate's stability and functional group tolerance. By following these detailed procedures and utilizing the troubleshooting guide, researchers can efficiently generate libraries of these valuable compounds for further investigation in drug discovery and development programs.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ethyl trans-4-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]
- 8. This compound | C9H17NO2 | CID 409963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Note & Protocol: Synthesis of Ethyl 4-((quinolin-4-yl)amino)cyclohexanecarboxylate via Nucleophilic Aromatic Substitution
Abstract
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from antimalarial to anticancer.[1][2] This document provides a comprehensive guide for the synthesis of ethyl 4-((quinolin-4-yl)amino)cyclohexanecarboxylate, a valuable building block for drug discovery programs. The core transformation is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 4-chloroquinoline and ethyl 4-aminocyclohexanecarboxylate. We present a detailed, step-by-step protocol derived from established methodologies for SNAr reactions on the quinoline ring system, complete with mechanistic insights, characterization data, troubleshooting, and safety protocols.[3][4] This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a robust and reproducible method for accessing this class of compounds.
Introduction: The Significance of the 4-Aminoquinoline Moiety
The quinoline ring system is recognized as a "privileged structure" in drug discovery, and its functionalization at the C4-position is particularly crucial for biological activity.[3] Historically, 4-aminoquinoline derivatives like chloroquine and hydroxychloroquine have been pivotal in the global fight against malaria.[5] Their mechanism often involves accumulation in the parasite's acidic digestive vacuole, where they interfere with hemoglobin detoxification.[6]
Beyond their antimalarial properties, 4-aminoquinolines exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial effects.[2] Marketed drugs such as bosutinib and neratinib, used in cancer therapy, feature this critical scaffold.[1] The synthesis of novel analogs by introducing diverse substituents at the 4-position is a key strategy for developing new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. The reaction detailed herein provides a direct and efficient route to couple a functionalized alicyclic amine to the quinoline core, creating a versatile intermediate for further elaboration.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis proceeds via a classical nucleophilic aromatic substitution (SNAr) mechanism. The quinoline ring is inherently electron-deficient due to the electron-withdrawing effect of the ring nitrogen. This effect is most pronounced at the C2 and C4 positions, rendering them susceptible to nucleophilic attack.
The reaction involves two primary steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the electron-deficient C4 carbon of 4-chloroquinoline. This forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.[7]
-
Elimination of Leaving Group: Aromaticity is restored through the expulsion of the chloride ion, which is a good leaving group. This step is typically irreversible and drives the reaction to completion. The resulting protonated product is then neutralized during workup to yield the final 4-aminoquinoline derivative.
Caption: The SNAr mechanism for the formation of the target compound.
Detailed Experimental Protocol
This protocol describes the synthesis on a 5 mmol scale. Researchers should adjust quantities as needed, maintaining the specified molar ratios.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Chloroquinoline | 611-35-8 | 163.61 | 5.0 | 818 mg |
| This compound (trans) | 2084-28-8 | 171.24 | 6.0 (1.2 eq) | 1.03 g |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 7.5 (1.5 eq) | 1.3 mL |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - | 25 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | - | For workup/chrom. |
| Hexanes | 110-54-3 | - | - | For chromatography |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | - | For workup |
| Brine (Saturated aq. NaCl) | - | - | - | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | - | For drying |
| Silica Gel (230-400 mesh) | - | - | - | For chromatography |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloroquinoline (818 mg, 5.0 mmol).
-
Add anhydrous N,N-Dimethylformamide (DMF, 25 mL) to dissolve the solid.
-
Rationale: DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr reaction, which often proceeds faster in such media. Anhydrous conditions prevent potential side reactions.
-
-
Addition of Reagents:
-
Add this compound (1.03 g, 6.0 mmol, 1.2 eq) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA, 1.3 mL, 7.5 mmol, 1.5 eq) to the reaction mixture.
-
Rationale: A slight excess of the amine nucleophile helps drive the reaction to completion. DIPEA is a non-nucleophilic organic base used to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[3]
-
-
Reaction Execution:
-
Fit the flask with a reflux condenser and place it in a heating mantle.
-
Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere.[3]
-
Maintain stirring at this temperature for 12-24 hours.
-
Rationale: Heating provides the necessary activation energy for the reaction. A nitrogen atmosphere prevents potential oxidation of reactants at elevated temperatures.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC. Prepare a sample by taking a small aliquot from the reaction mixture and diluting it with ethyl acetate.
-
Use a mobile phase of 30-50% ethyl acetate in hexanes.
-
Visualize the spots under a UV lamp (254 nm). The reaction is complete when the 4-chloroquinoline spot (starting material) is no longer visible.
-
Rationale: TLC is a rapid and effective technique to qualitatively assess the consumption of starting materials and the formation of the product, preventing premature or unnecessarily long reaction times.[3]
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x 50 mL) followed by brine (1 x 50 mL).
-
Rationale: The aqueous wash removes the DMF solvent and DIPEA hydrochloride salt. The NaHCO₃ wash ensures complete neutralization of any residual acid, and the brine wash helps to remove residual water from the organic layer.[4]
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel.
-
Elute with a gradient of 20% to 60% ethyl acetate in hexanes.
-
Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield the product as a solid or viscous oil.
-
Rationale: Column chromatography is a standard method for purifying organic compounds, separating the desired product from unreacted starting materials and any side products.[3]
-
Experimental Workflow and Characterization
The overall process from setup to final product is a standard synthetic chemistry workflow.
Caption: General workflow for the synthesis and purification of the target compound.
Product Characterization
The identity and purity of the final product, ethyl 4-((quinolin-4-yl)amino)cyclohexanecarboxylate, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure, including the successful coupling and the presence of both the quinoline and cyclohexanecarboxylate moieties.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ = 299.17).
-
HPLC: To determine the purity of the final compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive reagents (amine may have degraded).2. Insufficient temperature.3. Insufficient reaction time. | 1. Use freshly opened or purified reagents.2. Ensure the internal reaction temperature reaches 90-100 °C.3. Extend the reaction time and continue monitoring by TLC. |
| Multiple Products on TLC | 1. Side reactions.2. Impure starting materials. | 1. Ensure an inert atmosphere; consider lowering the temperature.2. Check the purity of starting materials by NMR or TLC before starting. |
| Product is an Inseparable Oil | Product may be amorphous or have minor impurities preventing crystallization. | 1. Re-purify via column chromatography.2. Attempt to form a salt (e.g., HCl or citrate salt) which may be more crystalline.3. Dry thoroughly under high vacuum. |
| Difficult Work-up (Emulsion) | DMF residuals can sometimes cause emulsions during extraction. | Add brine to the aqueous layer to increase its ionic strength and help break the emulsion. Allow layers to stand for a longer period. |
Safety Precautions
-
4-Chloroquinoline: Harmful if swallowed and is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE).
-
DMF: A skin and eye irritant. Known as a reproductive toxin. Always handle in a well-ventilated fume hood.
-
DIPEA: Corrosive and flammable. Causes severe skin burns and eye damage.
-
General: All manipulations should be performed in a certified chemical fume hood. Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves at all times.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of ethyl 4-((quinolin-4-yl)amino)cyclohexanecarboxylate. This SNAr reaction is a robust transformation that serves as a gateway to a wide array of novel 4-aminoquinoline derivatives for evaluation in drug discovery and medicinal chemistry programs. Careful execution and monitoring are key to achieving high yields and purity.
References
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Note: Ethyl 4-Aminocyclohexanecarboxylate as a Versatile Scaffold for the Synthesis of Novel Janus Kinase (JAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the application of ethyl 4-aminocyclohexanecarboxylate as a strategic building block in the synthesis of novel Janus Kinase (JAK) inhibitors. While not a constituent of current blockbuster JAK inhibitors, its inherent structural features—a stereochemically rich cyclohexane ring coupled with reactive amino and ester functionalities—present a compelling platform for the development of next-generation selective kinase inhibitors. This document provides a comprehensive overview of the rationale for its use, a proposed synthetic workflow for a novel JAK inhibitor, detailed experimental protocols, and an exploration of its potential in modulating inhibitor selectivity and physicochemical properties.
Introduction to JAK Inhibition and the Role of Scaffolding
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal in mediating cytokine signaling through the JAK-STAT pathway.[1] Dysregulation of this pathway is implicated in a multitude of autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms, making JAKs a significant therapeutic target.[1] The development of small-molecule JAK inhibitors has revolutionized the treatment of diseases like rheumatoid arthritis and psoriasis.[2]
A common structural motif in many approved JAK inhibitors is a heterocyclic hinge-binding moiety, such as the 7H-pyrrolo[2,3-d]pyrimidine core found in tofacitinib and ruxolitinib, which interacts with the ATP-binding site of the kinase.[2][3] The specificity and potency of these inhibitors are often dictated by the substituents appended to this core, which occupy adjacent pockets of the kinase domain. The choice of these substituent scaffolds is therefore a critical element in the drug design process, influencing selectivity across the JAK family and the overall ADME (absorption, distribution, metabolism, and excretion) profile of the drug candidate.
Rationale for Employing this compound
This compound offers a unique and advantageous scaffold for the design of novel JAK inhibitors for several key reasons:
-
Stereochemical Complexity and Rigidity: The cyclohexane ring provides a rigid, three-dimensional structure that can orient functional groups in well-defined spatial arrangements. This is crucial for achieving selective interactions with the amino acid residues in the kinase active site. The cis and trans isomers of this compound allow for the exploration of different vectoral projections of substituents, which can be exploited to enhance selectivity for a particular JAK isoform.
-
Dual Functionality for Synthetic Elaboration: The presence of both a primary amine and an ethyl ester on the same scaffold provides two orthogonal points for chemical modification. The amine can serve as a nucleophile to be coupled with the core hinge-binding motif of the inhibitor, while the ester can be hydrolyzed to the corresponding carboxylic acid and subsequently coupled to other fragments or used to modulate solubility and cell permeability.
-
Physicochemical Properties: The alicyclic nature of the cyclohexane ring can impart favorable physicochemical properties, such as improved metabolic stability and oral bioavailability, compared to more aromatic scaffolds.
The strategic incorporation of this building block allows for the systematic exploration of the chemical space around the core of a JAK inhibitor, potentially leading to the discovery of novel compounds with improved selectivity profiles and fewer off-target effects.
Proposed Synthesis of a Novel JAK Inhibitor using this compound
This section outlines a proposed synthetic route for a novel JAK inhibitor, (1-(4-( (7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexanecarbonyl)azetidin-3-yl)acetonitrile , leveraging this compound as a key intermediate. This proposed molecule incorporates the 7H-pyrrolo[2,3-d]pyrimidine hinge-binder, a cyclohexyl core derived from our starting material, and a nitrile-containing azetidine moiety, a feature present in some known kinase inhibitors to enhance binding affinity.
Synthetic Scheme Overview
Caption: Proposed synthetic workflow for a novel JAK inhibitor.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexanecarboxylate (Intermediate C)
-
Causality: This step involves a nucleophilic aromatic substitution (SNAr) reaction, where the primary amine of this compound displaces the chlorine atom on the electron-deficient 7H-pyrrolo[2,3-d]pyrimidine ring.[4] The use of a non-nucleophilic base is crucial to deprotonate the amine, enhancing its nucleophilicity without competing in the substitution reaction. Dioxane is chosen as a high-boiling point solvent to facilitate the reaction, which may require elevated temperatures.
-
Procedure:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous 1,4-dioxane, add this compound (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture under a nitrogen atmosphere at 100 °C for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Protocol 2: Synthesis of 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexanecarboxylic acid (Intermediate D)
-
Causality: This step is a standard saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid.[5] Lithium hydroxide is a commonly used base for this transformation, and a mixture of THF and water ensures the solubility of both the starting material and the reagent.
-
Procedure:
-
Dissolve ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexanecarboxylate in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Add lithium hydroxide monohydrate (3.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Acidify the reaction mixture to pH 3-4 with 1N HCl (aq).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
-
Protocol 3: Synthesis of the Final Novel JAK Inhibitor
-
Causality: This final step involves the formation of an amide bond between the newly synthesized carboxylic acid and (azetidin-3-yl)acetonitrile.[6][7] A peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is used to activate the carboxylic acid for nucleophilic attack by the amine on the azetidine ring.
-
Procedure:
-
To a solution of 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexanecarboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add (azetidin-3-yl)acetonitrile hydrochloride (1.1 eq) and continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final compound.
-
Data Presentation and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR signals |
| Intermediate C | C₁₅H₂₀N₄O₂ | 288.35 | Signals for pyrrolopyrimidine, cyclohexyl, and ethyl groups. |
| Intermediate D | C₁₃H₁₆N₄O₂ | 260.29 | Disappearance of ethyl group signals, presence of carboxylic acid proton. |
| Final Inhibitor | C₁₈H₂₁N₇O | 351.41 | Appearance of azetidine and acetonitrile proton signals. |
Visualization of the JAK-STAT Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway, the target of the synthesized inhibitor.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Conclusion and Future Directions
This compound represents a valuable and underutilized building block for the synthesis of novel JAK inhibitors. Its rigid, stereochemically defined structure and dual functionality provide a robust platform for creating diverse chemical libraries. The proposed synthetic route in this application note serves as a template for the generation of new chemical entities that can be screened for their inhibitory activity against the JAK family of kinases. Future work should focus on the stereoselective synthesis of both cis and trans isomers of the final inhibitor to fully explore the structure-activity relationship and to identify candidates with optimal selectivity and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
Application Note & Protocols: Strategic Esterification of 4-Aminocyclohexanecarboxylic Acid
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective esterification of 4-aminocyclohexanecarboxylic acid. This bifunctional molecule, a crucial building block in pharmaceutical synthesis, presents unique challenges due to the competing nucleophilicity of its amino and carboxylic acid moieties. We will explore three primary methodologies: classic Fischer-Speier esterification, thionyl chloride-mediated synthesis, and protecting group-assisted Steglich esterification. Each section delves into the underlying chemical principles, offers field-proven insights, and provides detailed, step-by-step protocols to ensure reproducible and high-yield outcomes.
Introduction: The Synthetic Challenge
4-Aminocyclohexanecarboxylic acid and its esters are valuable scaffolds in medicinal chemistry, notably as precursors to antifibrinolytic agents like Tranexamic acid and in the synthesis of novel peptide mimetics and constrained analogues for drug discovery.[1] The primary synthetic hurdle in its derivatization is the presence of two functional groups with opposing reactivity: a nucleophilic amine and an electrophilic carboxylic acid.
Direct esterification is complicated by the amine's propensity to act as a nucleophile, potentially leading to intermolecular amide bond formation and polymerization, rather than the desired reaction of an external alcohol with the carboxylic acid.[2] Therefore, successful esterification hinges on achieving chemoselectivity by either temporarily deactivating the amino group or by activating the carboxylic acid under conditions that favor ester formation.
Figure 1: Competing reaction pathways for 4-aminocyclohexanecarboxylic acid.
This guide details three robust methods to navigate this challenge, each with distinct advantages depending on the scale, substrate sensitivity, and desired final product.
Method 1: Fischer-Speier Esterification (In Situ Amine Protection)
The Fischer-Speier esterification is a classic, cost-effective method that involves reacting a carboxylic acid with an excess of alcohol under strong acid catalysis.[3] For amino acids, this method is particularly elegant because the acid catalyst serves a dual purpose: it protonates the carbonyl oxygen to increase the electrophilicity of the carboxylic acid, and it protonates the basic amino group, converting it into a non-nucleophilic ammonium salt.[4] This in situ protection effectively prevents self-condensation and directs the reaction towards the desired ester product.
Mechanism of Action
The reaction proceeds via nucleophilic acyl substitution. The key is the initial protonation of the amine, which sequesters its lone pair of electrons, rendering it inert to nucleophilic attack. The carboxylic acid is then activated by protonation, attacked by the alcohol, and subsequently eliminates water to form the ester. The final product is typically isolated as its stable hydrochloride salt.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Synthesis of Ethyl 4-Aminocyclohexanecarboxylate via Catalytic Hydrogenation
Introduction: The Significance of the 4-Aminocyclohexanecarboxylate Scaffold
Ethyl 4-aminocyclohexanecarboxylate is a valuable bifunctional molecule serving as a critical building block in medicinal chemistry and materials science.[1] Its cyclohexane core provides a rigid, three-dimensional scaffold that is increasingly utilized by drug development professionals to move beyond "flat" aromatic structures, often improving physicochemical properties such as solubility and metabolic stability. The presence of both an amine and an ester group allows for orthogonal derivatization, making it a versatile intermediate for the synthesis of a wide range of compounds, including Janus kinase (JAK) inhibitors and other pharmaceutically active agents.[2][3]
This application note provides a detailed, field-proven protocol for the synthesis of this compound from ethyl 4-oxocyclohexanecarboxylate via a one-pot catalytic reductive amination.[4][5] We will delve into the mechanistic underpinnings of the transformation, the rationale for catalyst and parameter selection, and provide a self-validating workflow from reaction setup to final product characterization.
Reaction Principles: The Mechanism of One-Pot Reductive Amination
The conversion of a ketone to a primary amine in the presence of an ammonia source and a reducing agent is known as reductive amination.[6] This transformation is a cornerstone of amine synthesis due to its efficiency and broad applicability.[7] The reaction proceeds through a two-stage mechanism that can be conveniently performed in a single reaction vessel ("one-pot").[4]
Stage 1: Imine Formation The process begins with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of ethyl 4-oxocyclohexanecarboxylate. This forms a hemiaminal intermediate, which subsequently dehydrates to form a C=N double bond, yielding a cyclohexylimine intermediate.[8] This condensation is typically reversible and can be favored by removing the water formed or by using a sufficient concentration of the amine.
Stage 2: Catalytic Hydrogenation The imine intermediate is then reduced to the target amine. In this protocol, we employ catalytic hydrogenation. A heterogeneous catalyst, such as palladium on carbon (Pd/C), adsorbs both the imine and molecular hydrogen (H₂) onto its surface.[9] The catalyst facilitates the cleavage of the H-H bond and the stepwise addition of hydrogen atoms across the C=N bond, resulting in the desired this compound.[9]
The choice of a heterogeneous catalyst is crucial for industrial and laboratory applications as it simplifies product purification; the catalyst can be easily removed by filtration at the end of the reaction.[10]
Experimental Design and Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 4-oxocyclohexanecarboxylate | ≥97% | Sigma-Aldrich | CAS: 17159-79-4 |
| Palladium on Carbon (Pd/C) | 10 wt. %, dry | Acros Organics | Handle with care; may be pyrophoric. |
| Ammonium Hydroxide | 28-30% NH₃ basis | Fisher Scientific | Corrosive. Use in a fume hood. |
| Ethanol (EtOH) | 200 Proof, Anhydrous | Decon Labs | Solvent for the reaction. |
| Hydrogen (H₂) Gas | ≥99.99% | Airgas | High-pressure cylinder. |
| Celite® 545 | N/A | VWR | Filtration aid. |
| Diethyl Ether | Anhydrous | J.T.Baker | For extraction. |
| Hydrochloric Acid (HCl) | 1 M solution | LabChem | For pH adjustment/extraction. |
| Sodium Hydroxide (NaOH) | 1 M solution | LabChem | For pH adjustment/extraction. |
Equipment
-
High-pressure hydrogenation reactor (e.g., Parr Shaker or similar autoclave) equipped with a gas inlet, pressure gauge, and mechanical stirrer.
-
Standard laboratory glassware (flasks, beakers, graduated cylinders).
-
Magnetic stirrer and stir bars.
-
Buchner funnel and filtration flask.
-
Rotary evaporator.
-
Separatory funnel.
Reaction Parameters Summary
| Parameter | Value | Rationale |
| Substrate (Ketone) | 1.0 eq | Starting material. |
| Ammonia Source (NH₄OH) | ~10 eq | A large excess drives the imine formation equilibrium.[11] |
| Catalyst (10% Pd/C) | 5 mol % | A standard catalytic loading for efficient hydrogenation.[10] |
| Solvent (Ethanol) | ~0.2 M concentration | A protic solvent that solubilizes reactants and intermediates. |
| Hydrogen Pressure | 5 bar (~75 psi) | Provides sufficient H₂ concentration for the reaction without requiring ultra-high pressure equipment.[3] |
| Temperature | 50 °C | Moderately elevated temperature increases reaction rate without promoting significant side reactions. |
| Reaction Time | 12-18 hours | Sufficient time for complete conversion, monitored by TLC or GC. |
Step-by-Step Protocol
A. Reaction Setup
-
To a suitable glass liner for the hydrogenation reactor, add ethyl 4-oxocyclohexanecarboxylate (e.g., 10.0 g, 58.7 mmol).
-
Add ethanol (300 mL) to the liner and stir until the substrate is fully dissolved.
-
In a well-ventilated fume hood, carefully add ammonium hydroxide (60 mL, ~587 mmol) to the solution.
-
Under an inert atmosphere (e.g., a glove bag or nitrogen blanket), carefully add the 10% Pd/C catalyst (e.g., 0.625 g, ~2.94 mmol, 5 mol %). Safety Note: Pd/C can ignite in the presence of solvents and air.
-
Seal the glass liner and place it into the high-pressure reactor body. Assemble the reactor according to the manufacturer's instructions.
B. Hydrogenation
-
Purge the reactor headspace by pressurizing with nitrogen (or argon) to ~5 bar and then venting to atmospheric pressure. Repeat this cycle 3-5 times to remove all oxygen.
-
Perform a similar purge cycle with hydrogen gas. Pressurize with H₂ to ~5 bar, vent, and repeat 3 times.
-
Pressurize the reactor to the final pressure of 5 bar with H₂.
-
Begin vigorous stirring and heat the reactor to 50 °C.
-
Maintain the reaction under these conditions for 12-18 hours. The reaction progress can be monitored by taking small aliquots (after cooling and venting) and analyzing via TLC or GC-MS. The pressure will drop as H₂ is consumed; repressurize as needed.
C. Work-up and Purification
-
Cool the reactor to room temperature and carefully vent the excess hydrogen pressure in a fume hood.
-
Purge the reactor with nitrogen gas to remove any residual hydrogen.
-
Carefully open the reactor and remove the reaction mixture.
-
Set up a Buchner funnel with a pad of Celite® (~1 inch thick). Pre-wet the Celite pad with ethanol.
-
Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the pad with additional ethanol (2 x 50 mL) to ensure all product is collected. Safety Note: The filtered catalyst remains active and should be quenched by slowly adding it to a large volume of water and kept wet until disposal.
-
Combine the filtrate and washes and concentrate the solution using a rotary evaporator to remove the ethanol and excess ammonia.
-
The crude residue can be purified by acid-base extraction. Dissolve the residue in diethyl ether (200 mL) and transfer to a separatory funnel.
-
Extract the amine into an aqueous layer using 1 M HCl (3 x 75 mL).
-
Wash the combined aqueous layers with diethyl ether (1 x 50 mL) to remove any non-basic organic impurities.
-
Cool the aqueous layer in an ice bath and basify by slowly adding 6 M NaOH until the pH is >12.
-
Extract the free amine product back into diethyl ether (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate with a rotary evaporator to yield this compound as a colorless oil or low-melting solid. The product is a mixture of cis and trans isomers.[1]
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR: The spectrum will show characteristic signals for the ethyl ester group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), along with complex multiplets for the cyclohexyl ring protons. The protons on the carbon bearing the amino group will appear at a different chemical shift from the carbon bearing the ester.[12][13]
-
¹³C NMR: The spectrum will show distinct peaks for the carbonyl carbon of the ester (~175 ppm), the carbons of the ethyl group, and the carbons of the cyclohexane ring.
-
Mass Spectrometry (ESI-MS): The analysis should show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 172.13, corresponding to the molecular formula C₉H₁₇NO₂.[14]
-
Purity (GC or HPLC): Chromatographic methods can be used to assess the purity of the final product and, with appropriate standards, determine the ratio of cis to trans isomers.[11]
References
- 1. Ethyl trans-4-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. researchgate.net [researchgate.net]
- 10. researchspace.csir.co.za [researchspace.csir.co.za]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. rsc.org [rsc.org]
- 14. This compound | C9H17NO2 | CID 409963 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Role of Ethyl 4-Aminocyclohexanecarboxylate in the Synthesis of mGluR5 Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Glutamatergic Dysregulation with mGluR5 Modulators
The metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor critically involved in modulating excitatory synaptic transmission throughout the central nervous system (CNS).[1] Its dysregulation has been implicated in a range of neurological and psychiatric disorders, including anxiety, depression, Fragile X syndrome, and Parkinson's disease.[2] Consequently, mGluR5 has emerged as a high-priority target for therapeutic intervention. Allosteric modulators, which bind to a site distinct from the endogenous glutamate binding site, offer a sophisticated approach to fine-tuning receptor activity with greater subtype selectivity and a reduced potential for the side effects associated with orthosteric ligands.[3] This guide focuses on the strategic incorporation of a key building block, ethyl 4-aminocyclohexanecarboxylate, in the synthesis of mGluR5 modulators, particularly negative allosteric modulators (NAMs).
The Cyclohexyl Scaffold: A Deliberate Design Element for CNS Drug Candidates
The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, particularly for CNS-active compounds which must navigate the formidable blood-brain barrier.[4] The physicochemical properties of a molecule, such as lipophilicity, polar surface area, and metabolic stability, are critical determinants of its pharmacokinetic profile and ultimately its therapeutic success.[4]
The introduction of saturated carbocyclic scaffolds, such as the cyclohexane ring derived from this compound, is a deliberate medicinal chemistry strategy to optimize these properties. The non-planar, three-dimensional nature of the cyclohexyl group can:
-
Fine-tune Lipophilicity: Increase the lipophilicity of a molecule, which can enhance membrane permeability and brain penetration. However, this must be carefully balanced to avoid excessive lipophilicity, which can lead to poor solubility and off-target effects.
-
Improve Metabolic Stability: The saturated nature of the cyclohexane ring makes it less susceptible to oxidative metabolism compared to aromatic rings, potentially leading to a longer half-life and improved pharmacokinetic profile.
-
Enhance Binding Affinity: The rigid conformation of the cyclohexyl ring can orient other functional groups in a precise manner, leading to optimal interactions with the target receptor and improved binding affinity.
-
Explore Novel Chemical Space: The use of such scaffolds allows for the exploration of novel chemical space, potentially leading to the discovery of modulators with unique pharmacological profiles.
Synthesis of mGluR5 Modulators Incorporating this compound: A Representative Workflow
While a diverse array of scaffolds has been explored for mGluR5 modulation, a common synthetic strategy involves the formation of an amide bond between a core heterocyclic acid and an appropriate amine.[5][6] this compound serves as a readily available and versatile building block to introduce the desirable cyclohexyl moiety.
The following workflow illustrates a representative synthesis of a hypothetical mGluR5 NAM, coupling a quinoline carboxylic acid core with this compound. This is a plausible route based on known mGluR5 antagonist scaffolds and standard amide coupling chemistry.[7]
References
- 1. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Group I Metabotropic Glutamate Receptor mGluR5 Is Required for Fear Memory Formation and Long-Term Potentiation in the Lateral Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Bioorganic & Medicinal Chemistry Letters (Elsevier BV) | 29825 Publications | 428030 Citations | Top authors | Related journals [scispace.com]
- 6. Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl trans-4-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 4-Aminocyclohexanecarboxylate
Welcome to the technical support center for the synthesis of ethyl 4-aminocyclohexanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to improve your yield, purity, and stereochemical control.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary synthetic routes to this compound?
There are two predominant strategies for synthesizing this compound, each with distinct advantages and challenges:
-
Route A: Catalytic Hydrogenation of an Aromatic Precursor. This is the most common approach, typically starting from ethyl 4-aminobenzoate (or its precursor, ethyl 4-nitrobenzoate). The aromatic ring is saturated under catalytic hydrogenation to yield the desired cyclohexyl ring.
-
Route B: Reductive Amination of a Cyclohexanone Precursor. This route begins with ethyl 4-oxocyclohexane-1-carboxylate. The ketone is converted to the amine via reductive amination.[1][2]
The choice of route often depends on the availability and cost of starting materials, as well as the desired isomeric purity.
FAQ 2: Which isomer, cis or trans, is typically the target product and why?
In pharmaceutical applications, the trans isomer is often the desired product. For instance, the related compound, tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), relies on its trans stereochemistry for its therapeutic activity. The specific stereochemistry of this compound is crucial for its use as a building block in synthesizing more complex molecules.[3]
FAQ 3: How can I purify the final product and separate the cis/trans isomers?
Separating the cis and trans isomers can be challenging. Common laboratory techniques include:
-
Fractional Crystallization: This method can be effective but may lead to significant yield loss, especially if the isomers have similar solubilities.[4]
-
Column Chromatography: Silica gel chromatography can be used to separate the isomers, though it may be less practical for large-scale synthesis.
-
Selective Esterification or Salt Formation: As described in patent literature, it is possible to selectively react one isomer (e.g., esterify the cis product) and then separate the unreacted trans isomer.[5]
-
Isomerization: A mixture of isomers can be treated with a base, such as sodium hydroxide or a potassium alkoxide, to epimerize the cis isomer to the more thermodynamically stable trans isomer, thereby increasing the yield of the desired product.[4]
Troubleshooting Guide: Catalytic Hydrogenation Route
This route typically involves the reduction of ethyl 4-aminobenzoate. A common precursor is ethyl 4-nitrobenzoate, which is first reduced to the amine and then the ring is saturated.
Workflow for Catalytic Hydrogenation Route
Caption: Workflow for the synthesis via catalytic hydrogenation.
Problem 1: Low or No Conversion of Ethyl 4-Aminobenzoate
Question: My catalytic hydrogenation of ethyl 4-aminobenzoate is stalled. TLC analysis shows only starting material even after several hours. What could be the issue?
Answer: This is a common issue often related to catalyst activity or reaction conditions. Here’s a systematic approach to troubleshoot:
-
Catalyst Deactivation:
-
Cause: The amine group (-NH₂) in the starting material can act as a mild catalyst poison, particularly for catalysts like Palladium (Pd). Ruthenium (Ru) or Rhodium (Rh) based catalysts are often more effective for hydrogenating aromatic amines.
-
Solution: Switch to a 5% Ruthenium on Carbon (Ru/C) or Rhodium on Carbon (Rh/C) catalyst. Ensure the catalyst is fresh and has been stored under inert conditions.
-
Expert Insight: The choice of catalyst support can also be critical. Alumina (Al₂O₃) can sometimes offer different selectivity compared to carbon.
-
-
Insufficient Hydrogen Pressure:
-
Cause: Saturation of an aromatic ring is thermodynamically demanding and requires sufficient hydrogen pressure to proceed at a reasonable rate.
-
Solution: Increase the hydrogen pressure. While low-pressure systems (e.g., balloon hydrogenation) are sufficient for reducing nitro groups, ring saturation often requires higher pressures (e.g., 50-100 psi or higher) in a Parr shaker or a dedicated high-pressure reactor. A patent for a related synthesis uses a pressure of 15 bar.[5]
-
-
Incorrect Solvent or Temperature:
-
Cause: The reaction is sensitive to the solvent and temperature. Protic solvents like ethanol or acetic acid are commonly used.
-
Solution: Ensure you are using an appropriate solvent. Acetic acid can sometimes improve reaction rates by protonating the amine, reducing its poisoning effect. Modest heating (e.g., 50-70°C) can also increase the reaction rate, but be cautious of potential side reactions.[6]
-
Problem 2: Poor cis/trans Selectivity
Question: I have successfully hydrogenated the aromatic ring, but I have a nearly 1:1 mixture of cis and trans isomers. How can I improve the yield of the trans isomer?
Answer: Controlling the stereoselectivity of this hydrogenation is a significant challenge. The product ratio is influenced by the catalyst, solvent, and reaction conditions.
-
Thermodynamic vs. Kinetic Control:
-
Explanation: The trans isomer is generally the more thermodynamically stable product. The initial hydrogenation may produce a kinetically controlled mixture of isomers.
-
Solution 1 (Isomerization): After the initial hydrogenation, you can perform a base-catalyzed isomerization. By refluxing the cis/trans mixture with a base like sodium ethoxide in ethanol, the proton alpha to the ester group can be removed, allowing for epimerization to the more stable trans isomer. A similar process using sodium hydroxide is described in patent literature.[4]
-
Solution 2 (Catalyst Choice): Certain catalysts are known to favor the formation of one isomer over another. Rhodium-based catalysts, for example, can sometimes provide higher trans selectivity compared to Ruthenium or Palladium.
-
Table 1: Influence of Catalyst on Isomer Ratio (Illustrative Data)
| Catalyst | Typical trans:cis Ratio | Pressure (psi) | Temperature (°C) |
|---|---|---|---|
| 5% Pd/C | ~1:1 to 2:1 | 50 | 25 |
| 5% Ru/C | ~3:1 to 4:1 | 100 | 60 |
| 5% Rh/C | >5:1 | 100 | 60 |
Note: These are representative values; actual results will vary based on specific reaction conditions.
Problem 3: My starting material was Ethyl 4-Nitrobenzoate, and the reaction is producing multiple byproducts.
Question: I am attempting a one-pot reaction starting from ethyl 4-nitrobenzoate, aiming to reduce both the nitro group and the aromatic ring. My final product is a complex mixture. What is going wrong?
Answer: A one-pot reaction for this transformation is ambitious and prone to side reactions. It is highly recommended to perform this as a two-step process.
-
Step 1: Nitro Group Reduction
-
Recommended Protocol: Reduce the ethyl 4-nitrobenzoate to ethyl 4-aminobenzoate first. This can be achieved under mild conditions.
-
Method A (Catalytic Hydrogenation): Use 10% Pd/C or Platinum Oxide (PtO₂) with hydrogen at low pressure (e.g., balloon or ~50 psi) in ethanol. This reaction is typically fast and clean.[7]
-
Method B (Chemical Reduction): Use reagents like Tin(II) chloride (SnCl₂) in HCl, or Indium/NH₄Cl.[8][9] These methods are effective but may require more extensive workup to remove metal salts.
-
-
Rationale: The conditions required for ring saturation (high pressure, stronger catalysts like Ru/C) are much harsher than those for nitro group reduction. Attempting a one-pot reaction can lead to over-reduction or side reactions involving the nitro group intermediates.
-
-
Step 2: Aromatic Ring Hydrogenation
-
Protocol: After isolating and purifying the ethyl 4-aminobenzoate, proceed with the ring hydrogenation as described in the sections above, using a catalyst like Ru/C or Rh/C under elevated pressure.
-
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low conversion.
Experimental Protocols
Protocol 1: Two-Step Hydrogenation of Ethyl 4-Nitrobenzoate
Step A: Reduction of Ethyl 4-Nitrobenzoate to Ethyl 4-Aminobenzoate [7]
-
Setup: To a solution of ethyl 4-nitrobenzoate (10.0 g, 51.2 mmol) in 150 mL of ethanol in a pressure vessel, add 10% Pd/C (0.5 g, 5 wt%).
-
Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to 50 psi.
-
Monitoring: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield ethyl 4-aminobenzoate as a solid, which can be used in the next step, often without further purification. Expected yield: >95%.
Step B: Hydrogenation of Ethyl 4-Aminobenzoate
-
Setup: Dissolve the ethyl 4-aminobenzoate (8.25 g, 50 mmol) from the previous step in 100 mL of acetic acid in a high-pressure reactor.
-
Catalyst: Add 5% Ru/C (0.8 g, 10 wt%).
-
Reaction: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 100 psi. Heat the mixture to 60°C and stir vigorously.
-
Monitoring: The reaction may take 12-24 hours. The progress can be monitored by GC-MS or ¹H NMR of an aliquot.
-
Workup: Cool the reactor to room temperature, vent the hydrogen, and purge with nitrogen. Filter the catalyst through Celite, washing with methanol.
-
Isolation: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product as a mixture of cis and trans isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | 2084-28-8 [chemicalbook.com]
- 4. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 6. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification of Ethyl 4-aminocyclohexanecarboxylate
Welcome to the dedicated support center for the purification of ethyl 4-aminocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the specific challenges associated with purifying this molecule by column chromatography. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.
The Core Challenge: Understanding the Amine-Silica Interaction
This compound possesses two key functional groups that dictate its chromatographic behavior: a moderately polar ethyl ester and a basic primary amine. The primary amine is the main source of purification difficulties on standard silica gel.
Silica gel's surface is covered with silanol groups (Si-OH), which are weakly acidic (Brønsted acids).[1][2] The basic amino group on your compound can engage in a strong acid-base interaction with these silanols. This interaction leads to several common problems:
-
Peak Tailing: The compound "sticks" to the stationary phase and elutes slowly and unevenly.
-
Irreversible Adsorption: A portion of the compound binds so strongly that it does not elute, resulting in significant yield loss.[1]
-
Compound Degradation: The acidic nature of the silica can sometimes catalyze the degradation of sensitive molecules.[1]
The key to a successful purification is to mitigate this undesirable interaction.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question: My compound is streaking severely on my silica TLC plate and I'm getting poor recovery from my column. What's happening and how do I fix it?
Answer: This is the most common issue and stems directly from the acid-base interaction between your basic amine and the acidic silica gel.[1][2] The amine is being protonated by the silanol groups, causing it to bind very strongly to the stationary phase.
Immediate Solutions:
-
Add an Amine Modifier to Your Mobile Phase: The most straightforward solution is to add a small amount of a competing, volatile base to your eluent. This base will "neutralize" the acidic silanol sites, allowing your compound to travel through the column without strong, undesirable interactions.[1]
-
Recommended Modifier: Start by adding 0.5-1% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your mobile phase mixture (e.g., to both the dichloromethane and methanol, if that is your system).
-
Causality: The modifier, being a small and mobile base, effectively "caps" the acidic sites on the silica. Your much larger analyte molecule now experiences a more inert surface, leading to symmetrical peaks and improved recovery.
-
-
Switch to a More Inert Stationary Phase: If modifying the mobile phase is insufficient or undesirable (e.g., TEA can be difficult to remove under vacuum), changing the stationary phase is the next logical step.
-
Amine-Functionalized Silica: This is an excellent choice. The silica surface is covalently modified with aminopropyl groups, creating a slightly basic environment that repels basic analytes and prevents strong interactions.[1][2] This often allows for the use of simpler solvent systems like hexane/ethyl acetate.[2]
-
Basic Alumina: Alumina is generally more basic than silica gel and can be a suitable alternative for purifying basic compounds.
-
Question: I can't see my compound on the TLC plate under the UV lamp. How can I visualize it?
Answer: this compound lacks a strong chromophore, meaning it does not absorb UV light effectively at the standard visualization wavelength (254 nm). Therefore, you must use a chemical stain.
Visualization Methods:
-
Ninhydrin Stain: This is the ideal choice for visualizing primary amines. Upon heating, ninhydrin reacts with the primary amine of your compound to produce a deep purple spot (Ruhemann's purple).
-
Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain for compounds that can be oxidized. It will react with the amine group (and potentially the ester, though less readily) to show a yellow-brown spot on a purple background.
-
p-Anisaldehyde Stain: This is another broad-spectrum stain that reacts with many functional groups, including amines, to give colored spots upon heating.[3]
Question: My crude material is a mixture of cis and trans isomers. Can I separate them by column chromatography?
Answer: Separating cis and trans isomers of substituted cyclohexanes can be challenging as they often have very similar polarities.[4] However, it is frequently possible with careful method development.
Strategy for Isomer Separation:
-
Optimize TLC Separation First: The ability to separate isomers on a column is entirely dependent on achieving separation on a TLC plate. Test a variety of solvent systems.
-
Start with a moderately polar system like Dichloromethane/Methanol (e.g., 95:5) with 0.5% TEA.
-
Try less polar systems like Ethyl Acetate/Hexanes (e.g., 50:50) with 0.5% TEA. The subtle differences in the isomers' dipole moments might be more pronounced in less polar environments.
-
-
Use a Long Column with Fine Silica: For difficult separations, a longer column provides more theoretical plates, increasing the potential for separation. Using silica with a smaller particle size (e.g., 40-63 µm) also enhances resolution.
-
Run the Column Slowly: A slower flow rate allows more time for the equilibrium between the mobile and stationary phases to be established, which can significantly improve the separation of closely eluting compounds.
If flash chromatography is unsuccessful, High-Performance Liquid Chromatography (HPLC) on a normal-phase or specialized column may be required for baseline separation.[5][6]
Question: My compound is either stuck on the baseline or running with the solvent front. How do I get an optimal Rf value?
Answer: An ideal Rf (retention factor) for the compound of interest on a TLC plate is between 0.2 and 0.4 for good separation on a column.
-
If Rf is too low (stuck on baseline): Your mobile phase is not polar enough to elute the compound.
-
Solution: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using 98:2 DCM/MeOH, try 95:5, then 90:10. Small changes can have a large effect. Ensure your amine modifier is present.
-
-
If Rf is too high (at solvent front): Your mobile phase is too polar.
-
Solution: Decrease the proportion of the polar solvent. If using 50:50 EtOAc/Hexane, try 30:70 or 20:80. If even 100% DCM is too polar, you will need to switch to a less polar system like Ethyl Acetate/Hexanes.
-
Experimental Protocols
Protocol 1: Method Development with Thin-Layer Chromatography (TLC)
This protocol is essential for determining the correct conditions before running a column.
-
Prepare Developing Chambers: Add your chosen solvent systems (e.g., 95:5 DCM/MeOH + 0.5% TEA; 50:50 EtOAc/Hexane + 0.5% TEA) to separate beakers or TLC chambers to a depth of ~0.5 cm. Cover and let the atmosphere saturate for 5-10 minutes.
-
Spot the TLC Plate: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., DCM or EtOAc). Using a capillary tube, spot a small amount onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the spotted plate into the chamber, ensuring the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualize the Plate:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Examine under a UV lamp (F254 plate) to see if any UV-active impurities are present. Your product will likely not be visible.[3]
-
Dip the plate into a ninhydrin staining solution, then gently heat with a heat gun until purple spots appear.
-
-
Analyze: Calculate the Rf value for your product. Adjust the solvent system polarity until the Rf is in the target range of 0.2-0.4.
Protocol 2: Column Purification on Modified Silica Gel
This protocol assumes you have identified a suitable solvent system via TLC (e.g., 97:3 DCM/MeOH + 0.5% TEA).
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% DCM + 0.5% TEA).
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles or cracks form.
-
-
Sample Loading:
-
Dissolve your crude material in the minimum possible volume of DCM.
-
Alternatively, for better resolution, perform "dry loading": dissolve the crude material in a solvent, add a small amount of silica gel (~2-3x the mass of your crude), and evaporate the solvent completely to get a free-flowing powder.[7]
-
Carefully add your dissolved sample (wet) or silica-adsorbed sample (dry) to the top of the packed column.
-
-
Elution:
-
Carefully add your mobile phase to the column.
-
Begin eluting the column, collecting fractions in test tubes.
-
If using a gradient, slowly increase the polarity of the mobile phase as the column runs.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC (using the same eluent and a ninhydrin stain) to identify which ones contain your purified product.
-
Combine the pure fractions, and remove the solvent and TEA under reduced pressure.
-
Data Summary Table
| Stationary Phase | Recommended Mobile Phase | Modifier (Crucial for Silica) | Use Case & Key Considerations |
| Standard Silica Gel | Dichloromethane / Methanol | 0.5-1% Triethylamine (TEA) or NH₄OH | Most Common: Good for general purification of impurities. The modifier is essential to prevent tailing and yield loss.[1] |
| Ethyl Acetate / Hexanes | 0.5-1% Triethylamine (TEA) or NH₄OH | For Less Polar Impurities: May offer better resolution for cis/trans isomers due to lower overall solvent polarity. | |
| Amine-Functionalized Silica | Ethyl Acetate / Hexanes | None Required | Best for High Recovery & Purity: The basic surface prevents strong amine interaction, leading to sharper peaks. Often simplifies the mobile phase.[2] |
| Basic Alumina | Dichloromethane / Methanol | None Required | Alternative to Silica: Good for very base-sensitive compounds, but its activity can vary. TLC on alumina plates is required for method development. |
Process Visualizations
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 5. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
troubleshooting side reactions in the synthesis of ethyl 4-aminocyclohexanecarboxylate derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of ethyl 4-aminocyclohexanecarboxylate and its derivatives. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and side reactions encountered during this critical synthesis, ensuring high yield and purity of your target compounds.
This compound is a vital building block in medicinal chemistry, notably in the synthesis of pharmacologically active agents. The preparation typically involves the catalytic hydrogenation of an aromatic precursor, such as p-aminobenzoic acid or its nitro-analogs, followed by esterification, or the reduction of a pre-formed ethyl 4-nitrocyclohexanecarboxylate. While seemingly straightforward, these transformations are prone to several side reactions that can complicate purification and reduce yields. This guide is designed to help you navigate these challenges effectively.
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Issue 1: My reaction mixture or purified product has a persistent yellow or orange color.
Question: I've completed the catalytic hydrogenation of ethyl 4-nitrocyclohexanecarboxylate, but my crude product is yellow/orange. What is causing this discoloration, and how can I prevent it?
Answer:
-
Plausible Cause(s): A yellow or orange hue is a classic indicator of incomplete reduction of the nitro group. The color arises from the formation of intermediate condensation products, primarily azoxy and azo compounds. The accepted mechanism for nitro group reduction proceeds through nitroso and hydroxylamine intermediates.[1][2][3] Under certain conditions, these highly reactive intermediates can condense to form the colored dimeric species.[4][5]
-
Nitrosoarene + Hydroxylamine → Azoxy compound
-
Azoxy compound → Azo compound → Hydrazo compound → Amine
-
-
Diagnostic Steps:
-
Thin-Layer Chromatography (TLC): Compare your product to the starting material. The azo/azoxy byproducts will appear as distinct, often colored, spots with different Rf values than the desired amine and the starting nitro compound.
-
LC-MS: This is the most definitive method. You will observe peaks corresponding to the molecular weights of the expected azoxy and azo dimers.
-
NMR Spectroscopy: Aromatic protons in the azo/azoxy compounds will have characteristic shifts that differ from your target molecule.
-
-
Solutions and Preventative Measures:
-
Increase Hydrogen Pressure: Insufficient hydrogen pressure can lead to the accumulation of intermediates. Increasing the pressure to the recommended range for your catalyst system (e.g., 5-10 bar) can drive the reaction to completion.[6]
-
Optimize Catalyst Loading: Ensure you are using an adequate amount of catalyst (e.g., 5-10 mol% for Pd/C). If the catalyst is old or has reduced activity, an increased loading may be necessary.
-
Prolong Reaction Time: Monitor the reaction by TLC or LC-MS until all intermediates are consumed. Do not stop the reaction based on the disappearance of the starting material alone.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol or methanol are generally effective.
-
Purification: If colored impurities have already formed, they can often be removed by column chromatography or recrystallization. Activated carbon treatment can also be effective in removing colored byproducts.[7]
-
Issue 2: The yield of my desired trans-isomer is low, and I have a significant amount of the cis-isomer.
Question: My synthesis of this compound resulted in a mixture of cis and trans isomers, with the cis form predominating. How can I improve the stereoselectivity for the trans isomer?
Answer:
-
Plausible Cause(s): The stereochemical outcome of the hydrogenation of an aromatic ring is highly dependent on the catalyst, solvent, and reaction conditions.[8][9] The initial hydrogenation often yields a mixture of isomers, sometimes favoring the thermodynamically less stable cis product. The desired trans isomer is generally the more thermodynamically stable configuration.
-
Diagnostic Steps:
-
NMR Spectroscopy: ¹H NMR is the most effective tool for determining the cis/trans ratio. The coupling constants and chemical shifts of the protons on the cyclohexane ring will be distinct for each isomer.
-
GC or HPLC: Chromatographic methods can also be used to separate and quantify the isomers, provided a suitable column and method are developed.
-
-
Solutions and Preventative Measures:
-
Catalyst Selection: Ruthenium (Ru) and Rhodium (Rh) catalysts are often reported to provide better trans selectivity in the hydrogenation of p-aminobenzoic acid derivatives compared to Palladium (Pd).[8]
-
Reaction Conditions: Performing the reaction under alkaline conditions (e.g., using NaOH) and at elevated temperatures (e.g., 100-120 °C) can favor the formation of the trans product directly during synthesis.[8]
-
Post-Synthesis Isomerization (Epimerization): If you have already produced a mixture of isomers, you can enrich the desired trans isomer by base-mediated epimerization. This process converts the cis isomer into the more stable trans isomer.[10][11]
Protocol for Base-Mediated Epimerization:
-
Step 1: Dissolve the cis/trans mixture of this compound in a suitable solvent like isopropyl alcohol.
-
Step 2: Add a strong base, such as potassium tert-butoxide (e.g., 0.1-0.2 equivalents). Tertiary amines can also be used to minimize ester hydrolysis.[10]
-
Step 3: Heat the mixture to 60–65°C for 2–3 hours, monitoring the isomer ratio by NMR or GC.
-
Step 4: Once equilibrium is reached (favoring the trans isomer), cool the reaction and neutralize the base with a mild acid (e.g., acetic acid) to precipitate the product.
-
Step 5: Filter and wash the solid to obtain the trans-enriched product.
-
-
Issue 3: I'm observing a significant amount of the carboxylic acid instead of the ethyl ester.
Question: During my workup, I'm finding that a large portion of my product is the 4-aminocyclohexanecarboxylic acid, not the ethyl ester I was expecting. What is causing this hydrolysis?
Answer:
-
Plausible Cause(s): The ethyl ester is susceptible to hydrolysis under either strongly acidic or strongly basic conditions, especially in the presence of water and at elevated temperatures.[12][13] This is a common issue during workup if pH is not carefully controlled.
-
Diagnostic Steps:
-
Solubility: The carboxylic acid will have very different solubility properties than the ester. It will be soluble in aqueous base and may precipitate at neutral pH.
-
LC-MS: This will clearly show a peak with the molecular weight of the hydrolyzed acid.
-
IR Spectroscopy: Look for a broad O-H stretch in the 2500-3300 cm⁻¹ region, characteristic of a carboxylic acid, which will be absent in the pure ester.
-
-
Solutions and Preventative Measures:
-
pH Control During Workup: When performing extractions, avoid using strong acids or bases. If you need to adjust the pH, use milder reagents like saturated sodium bicarbonate solution instead of sodium hydroxide, and perform the operation at low temperatures.
-
Anhydrous Conditions: If the hydrolysis is occurring during the reaction itself (e.g., in a base-catalyzed isomerization), ensure that your solvents and reagents are anhydrous.
-
Avoid High Temperatures: During workup and purification (like distillation), keep temperatures as low as possible to minimize thermally induced hydrolysis.
-
Reaction Conditions: Base-catalyzed hydrolysis (saponification) is irreversible and efficient.[13][14] If your primary synthesis involves basic conditions, the presence of water can readily lead to hydrolysis. Ensure the reaction is run under anhydrous conditions if possible.
-
Visualizing Reaction Pathways and Troubleshooting
Nitro Group Reduction Pathway
The following diagram illustrates the stepwise reduction of a nitro group to an amine, highlighting the formation of key intermediates and colored byproducts.
Caption: Pathway for nitro reduction and byproduct formation.
Troubleshooting Workflow: Colored Impurities
This workflow provides a logical sequence of steps to diagnose and resolve the issue of colored byproducts.
Caption: Workflow for troubleshooting colored impurities.
Data Summary Table
| Parameter | Optimal Range | Impact on Yield/Purity |
| Temperature | 55–65°C | <60°C slows reaction; >65°C may promote side reactions.[10] |
| H₂ Pressure | 6–9 kg/cm ² | Lower pressures require longer reaction times and risk intermediate buildup.[10] |
| Catalyst Loading | 8–12% w/w (Pd/C) | <8% extends duration; >12% increases cost without significant benefit.[10] |
| Solvent | Methanol, Ethanol | Protic solvents are generally effective for hydrogenation. |
| Base (for Epimerization) | K-tert-butoxide, Et₃N | Strong, non-nucleophilic bases are ideal. Tertiary amines minimize ester hydrolysis.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the hydrogenation of the aromatic ring to achieve high trans-selectivity?
While Palladium on Carbon (Pd/C) is common, Ruthenium on Carbon (Ru/C) or Rhodium on Carbon (Rh/C) often provides superior trans-selectivity, especially when the reaction is conducted under basic conditions at elevated temperatures.[8][9]
Q2: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that clearly separates the starting material, the desired amine product, and any potential intermediates (which may appear as colored spots). For more precise monitoring, especially in method development, LC-MS is invaluable as it can detect trace-level intermediates and byproducts.
Q3: My final product is pure by NMR but still has a slight color. How can I decolorize it?
A common method for removing trace colored impurities is to dissolve the product in a suitable solvent and treat it with activated carbon.[7] Gently heat and stir the solution with a small amount of activated carbon for 15-30 minutes, then filter the mixture through a pad of Celite to remove the carbon. Recrystallization is also a highly effective method for both purification and decolorization.
Q4: Can I use reducing agents other than catalytic hydrogenation?
Yes, other methods exist, such as using metals like indium powder in the presence of ammonium chloride, which can be a milder and selective alternative.[15] However, catalytic hydrogenation is often preferred for industrial applications due to its cost-effectiveness and the fact that water is the only byproduct.[3]
Q5: How critical is the choice of solvent?
The solvent is critical. For catalytic hydrogenation, polar protic solvents like ethanol and methanol are standard. They are effective at dissolving the reactants and stabilizing intermediates. For post-synthesis epimerization, branched alcohols like isopropanol can enhance trans-selectivity compared to linear alcohols.[10]
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unspecific peroxygenase enabled formation of azoxy compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 9. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 10. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
- 11. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Palladium-Catalyzed Coupling with Ethyl 4-Aminocyclohexanecarboxylate
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the palladium-catalyzed cross-coupling of ethyl 4-aminocyclohexanecarboxylate and its derivatives. Our aim is to equip you with the scientific rationale and practical steps to overcome common challenges and optimize your synthetic outcomes.
Introduction: Navigating the Nuances of Aliphatic Amine Coupling
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency.[1] However, the coupling of aliphatic amines like this compound introduces specific challenges compared to their aniline counterparts. These substrates are prone to side reactions such as β-hydride elimination and often exhibit different reactivity profiles due to their higher pKa and steric bulk.[2] This guide is structured to address these specific issues head-on, providing a logical framework for troubleshooting and optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low to No Product Yield
Q1: My reaction shows minimal or no conversion to the desired N-aryl product. What are the primary factors to investigate?
A1: Low or no yield in a palladium-catalyzed amination is a common issue that can almost always be traced back to a few key areas: the catalyst's activity, the integrity of your reagents and reaction environment, or suboptimal reaction parameters.[3] A systematic approach is crucial for efficient troubleshooting.
In-depth Troubleshooting Protocol:
-
Verify Catalyst Activity and Integrity:
-
Palladium Precatalyst Choice: The active catalyst is a Pd(0) species.[4] If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ.[5] This reduction can be inefficient. Consider using air-stable, well-defined Pd(0) precatalysts (e.g., G3 or G4 Buchwald precatalysts) which offer more reliable generation of the active catalytic species.
-
Ligand Selection: For sterically hindered secondary amines like this compound, bulky, electron-rich phosphine ligands are essential.[6] Ligands like RuPhos or BrettPhos are excellent starting points as they have demonstrated broad utility for coupling primary and secondary amines.[7][8] The ligand not only stabilizes the palladium center but also facilitates the crucial reductive elimination step.[9]
-
Catalyst Poisoning: Heterocyclic impurities in your starting materials (e.g., from a previous synthetic step) can act as strong ligands and poison the palladium catalyst.[10] Ensure the purity of your aryl halide and amine.
-
-
Ensure an Inert Reaction Environment:
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which deactivates it. Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of inert gas.
-
Moisture Contamination: Water can interfere with the reaction, particularly with the strong bases typically employed. Use anhydrous solvents and ensure all glassware is oven-dried. Strong bases like sodium tert-butoxide are hygroscopic and should be handled in a glovebox if possible.
-
-
Assess Reagent Quality and Stoichiometry:
-
Base Strength and Solubility: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.[11] Sodium tert-butoxide (NaOtBu) is a common choice.[12] However, its poor solubility can sometimes be an issue. Using a soluble organic base or ensuring vigorous stirring can mitigate this.[13][14] The choice of base can be critical; for substrates with base-sensitive functional groups (like the ester in your substrate), weaker bases such as Cs₂CO₃ or K₃PO₄ might be necessary, though this may require higher temperatures or longer reaction times.[15]
-
Amine Purity: Ensure your this compound is pure and free of ammonium salts, which can interfere with the reaction.
-
Issue 2: Formation of Side Products
Q2: I'm observing significant formation of a hydrodehalogenated arene (Ar-H) and/or diarylamine byproducts. How can I suppress these side reactions?
A2: The formation of hydrodehalogenated arene is often due to a competing β-hydride elimination pathway, a known issue with aliphatic amines.[1][2] Diarylamine formation suggests that the desired product is re-entering the catalytic cycle.
In-depth Troubleshooting Protocol:
-
Minimizing Hydrodehalogenation (β-Hydride Elimination):
-
Ligand Choice is Critical: The steric bulk of the phosphine ligand is paramount in preventing β-hydride elimination. Bulky ligands accelerate the rate of reductive elimination, the product-forming step, allowing it to outcompete β-hydride elimination.[1] If you are observing this side product, consider switching to a more sterically demanding ligand.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway relative to the desired C-N bond formation.
-
-
Preventing Diarylamine Formation:
-
Stoichiometry Control: Ensure you are not using a large excess of the aryl halide. A slight excess of the amine (1.1-1.2 equivalents) is typically recommended.
-
Ligand Effects: The choice of ligand can also influence the selectivity for monoarylation. Highly active catalyst systems can sometimes lead to over-arylation.
-
Optimization Workflow for this compound Coupling
For a systematic approach to optimizing your reaction, consider the following experimental design. This workflow is designed to efficiently screen key reaction parameters.
Caption: A systematic workflow for optimizing palladium-catalyzed amination.
Key Reaction Parameters Summarized
| Parameter | Recommended Starting Point | Key Considerations |
| Palladium Source | Pd₂(dba)₃ or a Buchwald Precatalyst (e.g., RuPhos G3) | Precatalysts offer more reliable generation of the active Pd(0) species. |
| Ligand | RuPhos or BrettPhos | Bulky, electron-rich ligands are crucial for coupling secondary aliphatic amines.[7][8] |
| Base | NaOtBu | A strong, non-nucleophilic base is generally required.[12] Consider K₃PO₄ or Cs₂CO₃ for base-sensitive substrates.[15] |
| Solvent | Toluene or 1,4-Dioxane | Must be anhydrous.[16] Polar aprotic solvents are often preferred.[17] |
| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive aryl chlorides.[11] |
| Catalyst Loading | 1-2 mol% Pd | Can often be reduced to <1 mol% once conditions are optimized.[5] |
Visualizing the Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[1][11]
This guide provides a foundational framework for addressing common issues in the palladium-catalyzed coupling of this compound. By systematically evaluating each component of the reaction, from the catalyst system to the reaction environment, researchers can effectively troubleshoot and optimize their synthetic protocols.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Excited-state palladium-catalysed reductive alkylation of imines: scope and mechanism - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02363F [pubs.rsc.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. fiveable.me [fiveable.me]
challenges in the separation of cis and trans isomers of ethyl 4-aminocyclohexanecarboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the separation of cis and trans isomers of ethyl 4-aminocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these geometric isomers. We will explore the underlying scientific principles, provide detailed troubleshooting protocols, and answer frequently asked questions to help you navigate this complex purification process.
The Core Challenge: Why Is This Separation So Difficult?
Separating geometric isomers like the cis and trans forms of this compound is a significant challenge because they possess identical molecular weights and functional groups. This results in very similar physicochemical properties, such as boiling point, polarity, and solubility, making their separation by standard techniques like simple distillation or crystallization inefficient.[1][2][3] The key to successful separation lies in exploiting the subtle yet critical differences in their three-dimensional molecular shapes.[2] The trans isomer, with both the amino and ester groups in equatorial positions, is generally more stable and linear, while the cis isomer adopts a different conformation. These steric differences can be leveraged by advanced chromatographic and crystallization techniques.
Troubleshooting Guide
This section addresses specific problems you might encounter during your separation experiments in a direct question-and-answer format.
Section 1: Chromatographic Methods (HPLC & GC)
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for both analytical quantification and small-scale preparative separation of these isomers.[3] However, achieving baseline resolution requires careful method development.
Q: My HPLC analysis shows broad or overlapping peaks for the cis and trans isomers. How can I improve resolution?
Answer: Poor resolution in HPLC is a common issue that can be addressed by systematically optimizing your mobile phase, stationary phase, and other operational parameters.
Probable Cause: The selected mobile phase is not sufficiently discriminating between the subtle conformational differences of the isomers, or the stationary phase lacks the necessary shape selectivity.
Solutions & Optimization Strategy:
-
Mobile Phase Modification:
-
Reversed-Phase (e.g., C18, C30 columns): The elution order is primarily based on hydrophobicity. Start with a simple mobile phase like Acetonitrile/Water or Methanol/Water and systematically adjust the ratio. Small additions of a modifier like trifluoroacetic acid (TFA, ~0.1%) can improve peak shape for the amine.
-
Normal-Phase (e.g., Silica, Amino, Cyano columns): This mode separates based on polarity.[4] A non-polar mobile phase like Hexane with a polar modifier like Isopropanol (IPA) or Ethanol is typical. The separation of positional isomers of substituted benzoic acids has been successfully achieved using amine and beta-cyclodextrin bonded silica columns under normal-phase conditions.[5] Carefully titrate the percentage of the polar modifier; even a 0.5% change can dramatically impact resolution.[4]
-
-
Select a Shape-Selective Stationary Phase:
-
Standard C18 columns may not be sufficient. Consider columns designed for isomer separations.[2]
-
Polymeric C18 or C30 Phases: These columns have denser ligand bonding, which can enhance molecular shape recognition.[2]
-
Phenyl-Hexyl Phases: These offer alternative selectivity through pi-pi interactions.
-
Amine-Bonded Phases: In normal-phase mode, these can provide unique selectivity for compounds with amine groups.[4][5]
-
-
Adjust Column Temperature: Controlling the column temperature can influence selectivity. Lowering the temperature may increase resolution by enhancing the differential interactions between the isomers and the stationary phase.[3] Conversely, a higher temperature can decrease viscosity and improve peak efficiency. Experiment with temperatures between 25°C and 40°C.
Table 1: HPLC Starting Conditions for Isomer Separation
| Parameter | Reversed-Phase Method | Normal-Phase Method |
| Column | C18 or C30 (e.g., 4.6 x 250 mm, 5 µm) | Amino or Silica (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | A: HexaneB: Isopropanol (IPA) |
| Gradient/Isocratic | Start with 70% A / 30% B (Isocratic) | Start with 98% A / 2% B (Isocratic)[4] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30°C | 30°C |
| Detection | UV at 210-220 nm or ELSD/CAD | UV at 210-220 nm or ELSD/CAD |
Q: My GC analysis shows co-elution of the cis and trans isomers. What are my options?
Answer: Co-elution in GC indicates that the volatility and/or polarity of the two isomers are too similar for the chosen column and temperature program.
Probable Cause: The stationary phase is not providing sufficient selectivity, or the oven temperature program is too fast.
Solutions & Optimization Strategy:
-
Optimize Temperature Program: A slow temperature ramp (e.g., 2-5 °C/min) is crucial.[3] This increases the interaction time with the stationary phase and allows for better separation of closely eluting compounds.
-
Change the Column: If optimizing the temperature program fails, a different stationary phase is necessary. Standard non-polar phases (e.g., DB-1, HP-5) may not be effective. Try a more polar stationary phase, such as one containing cyano groups (e.g., DB-225) or a wax-based column (e.g., DB-WAX), to exploit subtle polarity differences.
-
Derivatization: Consider derivatizing the primary amine (e.g., via acylation) to create a less polar and potentially more volatile compound. The steric differences between the cis and trans derivatives might be more pronounced, leading to better separation.
Workflow for Troubleshooting Poor Chromatographic Separation
Caption: Troubleshooting workflow for HPLC and GC isomer separation.
Section 2: Crystallization Methods
For larger-scale (preparative) separation, fractional crystallization is often more economically viable than chromatography.
Q: I'm trying fractional crystallization, but I can't seem to isolate one isomer. What am I doing wrong?
Answer: Successful fractional crystallization depends on finding a solvent system where the two isomers have a significant difference in solubility at a given temperature.
Probable Cause: The solubility of the cis and trans free bases is too similar in the chosen solvent. Converting the isomers to salts or other derivatives can dramatically alter their crystal packing and solubility properties.
Solutions & Optimization Strategy:
-
Convert to Hydrochloride Salts: The most common and often successful strategy is to convert the mixture to its hydrochloride (HCl) salt. The trans isomer's salt is often significantly less soluble in certain solvents than the cis isomer's salt, allowing it to be selectively precipitated.[6]
-
Solvent Screening: A systematic solvent screen is critical. Start with a solvent in which the material is sparingly soluble at room temperature but fully soluble when heated. Common systems for related compounds include acetone/water, ethanol/ether, or isopropanol.[7]
-
Protect the Amine Group: As an alternative, protecting the amine (e.g., as a Boc- or Cbz-derivative) creates a new molecule with different crystallization properties. It has been reported that amino group-protected derivatives of trans-4-aminocyclohexanecarboxylic acid have better crystallinity than their cis counterparts.[8] This allows for easier isolation of the trans isomer, after which the protecting group can be removed.
Protocol 2: Fractional Crystallization of this compound Hydrochloride Salts
Objective: To selectively crystallize the trans isomer as its hydrochloride salt from a cis/trans mixture.
Materials:
-
Cis/trans mixture of this compound
-
Anhydrous isopropanol (IPA)
-
Concentrated Hydrochloric Acid (HCl) or HCl gas
-
Anhydrous diethyl ether
-
Stir plate, glassware, filtration apparatus
Procedure:
-
Dissolution: Dissolve the isomer mixture in a minimal amount of anhydrous IPA in a flask.
-
Salt Formation: Cool the solution in an ice bath. Slowly add a stoichiometric equivalent of concentrated HCl while stirring. Alternatively, bubble dry HCl gas through the solution until precipitation is complete.
-
Initial Precipitation: A white precipitate (a mixture of cis and trans HCl salts) should form.
-
Heating to Re-dissolve: Gently warm the mixture until the precipitate completely dissolves. Be careful not to overheat.
-
Slow Cooling (Crucial Step): Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. This is the most critical step for forming well-defined crystals of the less soluble isomer.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for several hours to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities (predominantly the cis isomer salt).
-
Analysis: Dry the crystals and analyze their isomeric purity using HPLC, GC, or NMR. The filtrate will be enriched in the cis isomer.
-
Recrystallization (Optional): For higher purity, the collected crystals can be recrystallized using the same procedure (steps 4-7).
Frequently Asked Questions (FAQs)
Q1: Which isomer, cis or trans, is thermodynamically more stable?
The trans isomer is generally the more thermodynamically stable of the two. In the chair conformation of the cyclohexane ring, the bulky ethyl carboxylate and amino groups can both occupy equatorial positions in the trans configuration, minimizing steric strain. In the cis isomer, one of these groups must occupy a more sterically hindered axial position.
Q2: How can I accurately determine the cis/trans ratio of my mixture?
Several analytical techniques can be used for quantification. The choice depends on available equipment and required accuracy.
Table 2: Comparison of Analytical Methods for Quantifying Isomer Ratios
| Method | Principle | Advantages | Disadvantages |
| GC | Separation by volatility and polarity | High resolution, sensitive, fast analysis time | Requires a validated method with good separation; potential for thermal isomerization in the injector[9] |
| HPLC | Separation by differential partitioning | High resolution, non-destructive, versatile | Method development can be time-consuming |
| ¹H NMR | Chemical shift differences | Absolute, primary method of quantification; no separation needed | Requires well-resolved signals for each isomer; lower sensitivity than chromatographic methods |
Q3: Is it possible to convert the unwanted cis isomer into the more desirable trans isomer?
Yes, epimerization is possible. Treating a mixture of isomers (or the isolated cis isomer) with a base, such as sodium hydroxide or potassium alkoxides, can promote isomerization to the more thermodynamically stable trans isomer.[8] This process often involves heating and can be driven to favor the trans product, especially if it precipitates from the reaction mixture as a salt.[8]
Q4: Are there advanced or scalable techniques for industrial separation?
Yes. While traditional chromatography is often too expensive for industrial production, techniques like Centrifugal Partition Chromatography (CPC) are gaining traction.[10] CPC is a liquid-liquid chromatography technique that is highly efficient and fully scalable from lab to industrial production, making it a viable alternative for challenging isomer separations.[10]
Decision Tree for Separation Strategy
Caption: Decision guide for selecting an appropriate isomer separation strategy.
References
- 1. ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES [fair.unifg.it]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of tocopherol and tocotrienol isomers using normal- and reverse-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. hub.rotachrom.com [hub.rotachrom.com]
preventing hydrolysis of the ester group in ethyl 4-aminocyclohexanecarboxylate
Welcome to the Technical Support Center for ethyl 4-aminocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the prevention of ester group hydrolysis in this versatile chemical intermediate. Our goal is to equip you with the knowledge to ensure the stability and integrity of this compound throughout your experimental workflows.
Understanding the Challenge: The Dual Reactivity of this compound
This compound is a bifunctional molecule containing both a primary amine and an ethyl ester. This duality is the source of its synthetic utility, but also presents a significant stability challenge: the susceptibility of the ester group to hydrolysis. The presence of the amino group can influence the rate of this degradation, particularly under non-neutral pH conditions.
Hydrolysis of the ester results in the formation of 4-aminocyclohexanecarboxylic acid, an impurity that can complicate subsequent reactions, affect product purity, and compromise experimental outcomes. This guide will provide a comprehensive overview of the mechanisms of hydrolysis and, more importantly, practical strategies to prevent it.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the ester group of this compound most susceptible to hydrolysis?
A1: The ester group is susceptible to hydrolysis under both acidic and basic conditions.
-
Acid-catalyzed hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible.
-
Base-catalyzed hydrolysis (saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This process is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resistant to further nucleophilic attack.
The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of certain enzymes.
Q2: Can the free amino group in the molecule contribute to the hydrolysis of the ester?
A2: Yes, the free amino group can act as an intramolecular catalyst, although this is more pronounced in specific conformations or under certain conditions. The primary concern, however, is its influence on the local pH and its ability to react with reagents intended for other parts of a larger molecule, which may inadvertently create conditions conducive to ester hydrolysis.
Q3: What is the most effective general strategy to prevent hydrolysis?
A3: The most robust and widely employed strategy is the protection of the amino group. By converting the nucleophilic amine into a non-reactive carbamate, you can prevent it from interfering with subsequent reactions and minimize its influence on the stability of the ester. The choice of the protecting group is critical and depends on the overall synthetic plan.
Q4: How should I store this compound to ensure its long-term stability?
A4: To minimize hydrolysis during storage, this compound should be stored in a cool, dry, and dark place. The hydrochloride salt form is often more stable for long-term storage as the protonated amine is less nucleophilic. For the free base, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent exposure to atmospheric moisture and carbon dioxide.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution & Rationale |
| Low yield in a subsequent reaction, with the presence of a polar byproduct. | Ester hydrolysis has occurred, leading to the formation of 4-aminocyclohexanecarboxylic acid. | 1. Protect the amino group: Before proceeding with your reaction, protect the amine with a suitable group (e.g., Boc, Cbz, Fmoc) to prevent its interference and to stabilize the molecule. 2. Control the pH: Ensure your reaction and work-up conditions are as close to neutral as possible if the amine is unprotected. Avoid strongly acidic or basic conditions. 3. Use anhydrous conditions: Employ anhydrous solvents and reagents to minimize the presence of water, a key reactant in hydrolysis. |
| Inconsistent reaction outcomes. | The starting material may have partially hydrolyzed during storage. | 1. Verify the purity of your starting material: Before use, analyze your this compound by HPLC or GC-MS to check for the presence of the hydrolyzed acid. 2. Purify if necessary: If significant hydrolysis has occurred, purify the ester by column chromatography or distillation before use. 3. Implement proper storage: Follow the recommended storage conditions (cool, dry, inert atmosphere) to prevent future degradation. |
| Difficulty in protecting the amino group. | Steric hindrance from the cyclohexane ring can slow down the N-protection reaction. | 1. Use a more reactive protecting group reagent: For example, use Boc-anhydride ((Boc)₂O) with a catalyst like DMAP for Boc protection. 2. Increase reaction time and/or temperature: Monitor the reaction closely by TLC or LC-MS and allow for longer reaction times if necessary. Gentle heating can sometimes be beneficial. 3. Choose an alternative protecting group: If one protecting group strategy is proving difficult, consider switching to another (e.g., from Boc to Cbz or Fmoc) that may have different reactivity profiles. |
Amine Protection Strategies: A Comparative Overview
Protecting the amino group as a carbamate is the cornerstone of preventing ester hydrolysis during synthesis. The choice of protecting group is dictated by its stability to the reaction conditions planned for subsequent steps and the conditions required for its removal. This is the principle of orthogonal protection .
| Protecting Group | Abbreviation | Deprotection Condition | Key Advantages | Considerations |
| tert-Butoxycarbonyl | Boc | Acid-labile (e.g., TFA, HCl in dioxane) | Stable to bases and hydrogenolysis. Easy to introduce. | Not suitable for reactions requiring acidic conditions. |
| Benzyloxycarbonyl | Cbz (or Z) | Hydrogenolysis (e.g., H₂/Pd-C) | Stable to acidic and basic conditions. | Not compatible with molecules containing other reducible functional groups (e.g., alkenes, alkynes). |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-labile (e.g., piperidine in DMF) | Stable to acidic conditions and hydrogenolysis. | Not suitable for reactions requiring basic conditions. |
Below are detailed protocols for the introduction of these common protecting groups.
Experimental Protocol 1: N-Boc Protection
This protocol is a general guideline and may require optimization for your specific experimental setup.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
Experimental Protocol 2: N-Cbz Protection
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane or THF
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane (or THF) and water (e.g., 2:1 v/v).
-
Add sodium carbonate (2.0 eq).
-
Cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate (1.1 eq) while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the N-Cbz protected ester.
Experimental Protocol 3: N-Fmoc Protection
Materials:
-
This compound
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane or Acetonitrile
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water (1:1).
-
Add sodium bicarbonate (2.0 eq) and stir until dissolved.
-
Cool the mixture to 0 °C.
-
Add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with water and wash with diethyl ether to remove excess Fmoc byproducts.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Fmoc protected product.
Visualization of Reaction Workflows
Ester Hydrolysis Pathways
Caption: Mechanisms of acid- and base-catalyzed ester hydrolysis.
Amine Protection Strategy Workflow
Caption: General workflow for utilizing an amine protecting group strategy.
Analytical Methods for Monitoring Hydrolysis
Regularly assessing the purity of your this compound is crucial. The primary methods for detecting and quantifying hydrolysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC Method Development Considerations
A reversed-phase HPLC method is generally suitable for separating the relatively nonpolar this compound from the more polar 4-aminocyclohexanecarboxylic acid.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is typically effective. The acid protonates the amino group, leading to better peak shape.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) can be used if the concentrations are high enough. However, for better sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) is recommended.
GC-MS Analysis
For GC-MS analysis, derivatization of the polar amino and carboxylic acid groups is often necessary to improve volatility and chromatographic performance.
-
Derivatization: The sample can be treated with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the amine and any resulting carboxylic acid into their trimethylsilyl (TMS) derivatives.
-
Column: A standard non-polar column (e.g., DB-5ms) is usually suitable.
-
Analysis: The mass spectrometer can easily distinguish between the derivatized ester and the derivatized hydrolyzed product based on their different molecular weights and fragmentation patterns.
Technical Support Center: Scale-Up Synthesis of Ethyl 4-Aminocyclohexanecarboxylate Hydrochloride
Welcome to the technical support center for the scale-up synthesis of ethyl 4-aminocyclohexanecarboxylate hydrochloride. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the common challenges and critical parameters of this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring a robust and scalable process.
The primary industrial route to this compound involves the catalytic hydrogenation of an aromatic precursor, typically ethyl 4-aminobenzoate or ethyl 4-nitrobenzoate. While straightforward in principle, scaling this reaction presents challenges in controlling stereochemistry, ensuring reaction completion, and managing process safety. This guide provides a structured approach to troubleshoot and optimize your synthesis.
Overall Synthesis Workflow
The diagram below outlines the typical manufacturing process, highlighting the key stages from raw material charging to final product isolation.
Caption: General workflow for the synthesis of this compound HCl.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient industrial route for this synthesis?
The most prevalent method is the catalytic hydrogenation of ethyl 4-aminobenzoate. This route is favored due to the high atom economy and the relative ease of handling the starting materials compared to alternatives. The reaction involves reducing the aromatic ring to a cyclohexane ring. A key challenge is controlling the formation of cis and trans isomers, with the trans isomer typically being the desired product for pharmaceutical applications[1][2].
Q2: What are the most critical process parameters (CPPs) to control during the hydrogenation stage?
The three most critical parameters are hydrogen pressure, reaction temperature, and catalyst selection/loading.
-
Hydrogen Pressure: Higher pressures generally increase the reaction rate by improving hydrogen solubility in the solvent. However, excessively high pressures can pose safety risks and require specialized high-pressure reactors[3][4]. A typical range for this hydrogenation is 5-15 bar[4].
-
Temperature: Temperature affects both the reaction rate and the isomer distribution. Higher temperatures can accelerate the reaction but may also lead to an unfavorable isomer ratio or promote side reactions[5].
-
Catalyst System: The choice of catalyst (e.g., Rhodium on Carbon, Palladium on Carbon, Raney Nickel) and its loading are crucial for both reaction efficiency and stereoselectivity. Rhodium-based catalysts are often preferred for aromatic ring hydrogenation.
Q3: How can the cis/trans isomer ratio be controlled to favor the desired trans isomer?
Controlling the isomer ratio is a primary challenge. The trans isomer is thermodynamically more stable. Several strategies can be employed:
-
Reaction Conditions: Running the reaction at a slightly elevated temperature (e.g., 60-80°C) can help equilibrate the mixture towards the more stable trans product[5].
-
Catalyst Choice: Certain catalysts may offer better stereoselectivity.
-
Post-Reaction Epimerization: If an unacceptable amount of the cis isomer is formed, the mixture of free bases (after catalyst filtration and before salt formation) can be treated with a base, such as potassium tert-butoxide in an alcohol solvent. This process, known as epimerization, isomerizes the cis form to the more stable trans form[5].
Q4: What are the major safety considerations when scaling up this hydrogenation?
Scaling up hydrogenation reactions introduces significant safety risks that must be rigorously managed.
-
Hydrogen Flammability: Hydrogen is highly flammable and can form explosive mixtures with air. The reactor must be properly purged with an inert gas (like nitrogen) before introducing hydrogen and again after the reaction is complete to remove residual hydrogen[3][6].
-
Pyrophoric Catalysts: Many hydrogenation catalysts, particularly Palladium on Carbon (Pd/C) and Raney Nickel, are pyrophoric and can ignite spontaneously upon exposure to air, especially when dry[6]. The catalyst should always be handled as a wet slurry. Filtration must be conducted carefully, ensuring the filter cake remains wet until it is safely quenched[6].
-
Exothermic Reaction: The hydrogenation of an aromatic ring is an exothermic process. A robust reactor cooling system is essential to manage the heat generated and prevent a thermal runaway, especially at scale.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis in a question-and-answer format.
Issue 1: Incomplete or Stalled Hydrogenation Reaction
Q: My reaction is running very slowly or has stopped entirely before all the starting material is consumed. What are the likely causes and how can I resolve this?
A stalled hydrogenation is a common issue at scale. The root cause is often related to the catalyst, reaction conditions, or mass transfer limitations.
Possible Causes & Solutions:
-
Catalyst Deactivation/Poisoning:
-
Cause: The catalyst's active sites may be blocked by impurities in the starting material, solvent, or even from the hydrogen gas stream. Sulfur-containing compounds are notorious catalyst poisons[7][8].
-
Troubleshooting Steps:
-
Analyze Raw Materials: Ensure the purity of your starting material and solvent. Pre-treating the starting material by filtering it through a bed of activated carbon can remove potential poisons.
-
Use a Fresh Catalyst: If you suspect the catalyst is old or from a bad batch, try a fresh container from a reputable supplier[7].
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 5 wt% to 7 wt%) might overcome minor poisoning, but this is not an economical long-term solution.
-
-
-
Poor Hydrogen Mass Transfer:
-
Cause: At a larger scale, effectively dissolving hydrogen gas into the liquid phase becomes more challenging. If the rate of reaction is faster than the rate of hydrogen dissolution, the reaction will be starved of hydrogen.
-
Troubleshooting Steps:
-
Increase Agitation Speed: Vigorous stirring is crucial to break up the gas-liquid interface and improve mass transfer[7]. Ensure your reactor's agitation system is sufficient for the scale.
-
Optimize Reactor Headspace: A large solvent surface area is beneficial[7].
-
Increase Hydrogen Pressure: Raising the pressure will increase the driving force for hydrogen to dissolve in the solvent.
-
-
-
Inactive Catalyst Bed:
-
Cause: The catalyst may have settled at the bottom of the reactor, especially if agitation is insufficient, leading to poor contact with the reactants.
-
Troubleshooting Steps:
-
Confirm adequate agitation to keep the catalyst suspended as a slurry. Baffles within the reactor can significantly improve mixing efficiency.
-
-
Caption: Decision tree for troubleshooting a stalled hydrogenation reaction.
Issue 2: Poor Product Purity and Crystallization Difficulties
Q: After forming the hydrochloride salt, I'm getting an oily product or very fine crystals that are difficult to filter. How can I improve the isolation and purity?
A: This is a common downstream processing issue. The physical form of the final product is highly dependent on the solvent system and the rate of crystallization.
Possible Causes & Solutions:
-
Incorrect Solvent for Crystallization:
-
Cause: The solvent system may not be optimal for inducing crystallization of the hydrochloride salt. The product might be too soluble, or impurities might be inhibiting crystal growth.
-
Troubleshooting Steps:
-
Solvent Screening: A common technique is to dissolve the crude base in a solvent where it is soluble (like ethanol or isopropanol) and then add the ethanolic HCl.
-
Anti-Solvent Addition: After salt formation, slowly adding an "anti-solvent" (a solvent in which the product is insoluble, like toluene or acetonitrile) can induce precipitation of a solid[5][9]. The rate of addition is critical; slow addition promotes larger crystal growth.
-
Azeotropic Removal of Water: Water can sometimes hinder crystallization. If water is present, performing an azeotropic distillation with a solvent like toluene before salt formation can be beneficial[5].
-
-
-
Rapid Precipitation:
-
Cause: Adding the HCl source too quickly or cooling the solution too rapidly can cause the product to "crash out" as a fine powder or oil, trapping impurities.
-
Troubleshooting Steps:
-
Control Temperature: Maintain a slightly elevated temperature (e.g., 40-50°C) during the addition of HCl.
-
Slow Addition: Add the ethanolic HCl solution dropwise over a period of 1-2 hours at scale.
-
Controlled Cooling: After addition, cool the mixture slowly over several hours to allow for the growth of large, well-defined crystals which are easier to filter and wash.
-
-
Quantitative Data Summary: Typical Process Parameters
| Parameter | Recommended Range | Rationale & Impact |
| Substrate Concentration | 5-15% (w/v) | Higher concentrations improve throughput but can lead to poor mixing and heat transfer. |
| Catalyst Loading | 2-10% (w/w) | Lower loadings are more economical but may require longer reaction times or higher pressures. Higher loadings increase cost[5]. |
| Hydrogen Pressure | 5-10 bar | Balances reaction rate with equipment safety ratings. Lower pressures may require longer reaction times[4]. |
| Reaction Temperature | 50-80 °C | Higher temperatures favor the formation of the thermodynamically stable trans isomer but can increase side reactions[5]. |
| Solvent | Ethanol, Methanol, Acetic Acid | Polar protic solvents are generally effective. Acetic acid can sometimes improve reaction rates for amine substrates[7]. |
Experimental Protocols
Protocol 1: Scale-Up Catalytic Hydrogenation
Safety Notice: This procedure must be conducted in a properly rated pressure reactor within a well-ventilated area by personnel trained in high-pressure reactions. Always handle catalysts with appropriate personal protective equipment (PPE) and in a manner that prevents ignition[10].
-
Reactor Preparation: Ensure the pressure reactor is clean and dry. Perform a leak test with nitrogen up to the maximum intended operating pressure[3].
-
Charging: Charge the reactor with ethyl 4-aminobenzoate and the chosen solvent (e.g., ethanol).
-
Inerting: Seal the reactor and purge the system with nitrogen (3 cycles of pressurizing to ~2 bar and venting) to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of nitrogen, add the hydrogenation catalyst (e.g., 5% Rh/C, 50% wet) as a slurry in the reaction solvent.
-
Hydrogenation: Begin agitation. Pressurize the reactor with hydrogen to the target pressure (e.g., 8 bar). Heat the reactor to the target temperature (e.g., 60°C). The reaction progress can be monitored by the cessation of hydrogen uptake.
-
In-Process Control (IPC): Once hydrogen uptake has stopped, cool the reactor to room temperature. Carefully vent the hydrogen and purge the reactor with nitrogen. Take a sample for analysis (e.g., HPLC, GC) to confirm the complete consumption of the starting material.
Protocol 2: Product Isolation and Purification
-
Catalyst Filtration: Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® or another suitable filter aid to remove the catalyst. Crucially, do not allow the catalyst filter cake to dry. Wash the filter cake with additional solvent to recover all the product.
-
Solvent Concentration: Concentrate the filtrate under reduced pressure to a smaller volume.
-
Salt Formation: Warm the concentrated solution to ~40°C. Slowly add a stoichiometric amount of concentrated HCl or a standardized solution of HCl in ethanol.
-
Crystallization: Stir the mixture at 40°C for 1 hour, then cool slowly to 0-5°C over 4-6 hours to promote crystal growth.
-
Isolation: Isolate the solid product by centrifugation or filtration. Wash the cake with a small amount of cold solvent (e.g., ethanol or the chosen anti-solvent) to remove residual impurities.
-
Drying: Dry the product in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
References
- 1. scbt.com [scbt.com]
- 2. TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | 2084-28-8 [chemicalbook.com]
- 3. njhjchem.com [njhjchem.com]
- 4. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 5. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 8. reddit.com [reddit.com]
- 9. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 10. capotchem.com [capotchem.com]
identifying and removing impurities from ethyl 4-aminocyclohexanecarboxylate
Welcome to the technical support center for ethyl 4-aminocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and removing impurities from this versatile building block. My aim is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in obtaining a highly pure product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my sample of this compound?
The impurity profile of this compound is heavily dependent on its synthetic route. A common pathway involves the reduction of ethyl 4-oxocyclohexanecarboxylate.[1] Therefore, you should anticipate the following impurities:
-
Starting Materials: Unreacted ethyl 4-oxocyclohexanecarboxylate is a primary potential impurity.[2]
-
Isomeric Impurities: Your product is a mixture of cis and trans isomers. Depending on your downstream application, one isomer may be considered an impurity.[3][4] The separation of these diastereomers can be challenging due to their similar physical properties.
-
Side-Reaction Products: The synthesis may involve intermediates such as cyanohydrins or unsaturated esters, which could be present in trace amounts if the reactions did not go to completion.[1]
-
Degradation Products: As an ester, this compound is susceptible to hydrolysis, which would yield 4-aminocyclohexanecarboxylic acid. This is more likely to occur if the compound has been stored for extended periods or exposed to acidic or basic conditions.[5]
Q2: My NMR spectrum looks complex. How can I definitively identify the impurities present?
A multi-pronged analytical approach is the most reliable strategy for impurity identification.
-
High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the components in your sample, allowing you to predict their elemental composition and distinguish them from the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for characteristic peaks that do not correspond to your product. For instance, the presence of a peak around 9.7 ppm could indicate a residual aldehyde from the starting material. A broad singlet corresponding to an acidic proton might suggest the presence of the hydrolyzed carboxylic acid.
-
¹³C NMR: This can help confirm the presence of carbonyl carbons from ketones or carboxylic acids.
-
2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for complex mixtures, as they help establish connectivity between protons and carbons, aiding in the structural elucidation of unknown impurities.
-
-
Chromatography coupled with Mass Spectrometry (LC-MS or GC-MS): These hyphenated techniques are the gold standard for impurity profiling.[6][7] They not only separate the impurities from the main compound but also provide their mass spectra for identification.
For a comprehensive overview of analytical techniques for impurity identification, refer to publications from regulatory bodies like the ICH.[6]
Troubleshooting Guides
Problem 1: My recrystallization attempt resulted in an oil or very poor recovery.
This is a common issue and usually points to an inappropriate solvent system.
Causality: For a successful recrystallization, the compound should be sparingly soluble in the solvent at room temperature but highly soluble at an elevated temperature.[8][9] If the compound "oils out," it means it is coming out of the solution above its melting point. Poor recovery suggests the compound is too soluble in the chosen solvent even at low temperatures.
Troubleshooting Steps:
-
Solvent Selection: The principle of "like dissolves like" is a good starting point.[10] Since this compound has both a polar amine group and a less polar ester and cyclohexane ring, a solvent system with intermediate polarity often works well.
-
Solvent System Screening:
-
Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
Common solvents to try include ethyl acetate, isopropyl alcohol, acetonitrile, and mixtures such as hexane/ethyl acetate or toluene/heptane.
-
-
Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, allow it to cool slowly.[11]
| Solvent System Example | Rationale |
| Isopropyl Alcohol/Water | The compound is soluble in hot isopropyl alcohol, and the addition of water as an anti-solvent can induce crystallization upon cooling. |
| Ethyl Acetate/Hexane | The compound dissolves in hot ethyl acetate, and the addition of hexane reduces the overall polarity, promoting crystallization. |
Problem 2: My compound streaks badly on a silica gel column, making separation impossible.
This is a classic problem when purifying compounds containing both amine and carboxylic acid (or in this case, ester) functionalities on normal-phase silica gel.
Causality: The basic amine group can interact strongly with the acidic silica gel, leading to tailing or streaking. Conversely, if your compound has hydrolyzed to the carboxylic acid, the acidic group will also interact strongly with the silica.[12]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting column chromatography.
Detailed Protocols:
Method 1: Modified Normal-Phase Chromatography
-
Prepare the Eluent: Start with a non-polar solvent like hexane or dichloromethane and gradually increase the polarity with ethyl acetate or methanol.
-
Add Modifier: To your polar solvent, add 0.1-1% of triethylamine (if the amine is the issue) or acetic acid (if the hydrolyzed acid is the problem).[13]
-
Equilibrate the Column: Flush the column with at least 5 column volumes of your starting eluent mixture before loading your sample.
-
Load and Elute: Load your sample and run the gradient. The modifier will compete with your compound for active sites on the silica, resulting in better peak shape.
Method 2: Reverse-Phase Chromatography
-
Stationary Phase: Use a C18-functionalized silica gel column.
-
Mobile Phase: A mixture of water (often with a pH modifier like formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol is typically used.
-
Elution: The compound will elute based on its hydrophobicity. This method is often very effective for separating polar compounds.[14]
Experimental Workflows
Workflow for Identification and Removal of a Starting Material Impurity (Ethyl 4-oxocyclohexanecarboxylate)
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C9H17NO2 | CID 409963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. rroij.com [rroij.com]
- 7. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. column-chromatography.com [column-chromatography.com]
Technical Support Center: Optimizing Catalyst Loading for the Hydrogenation of Ethyl 4-Oxocyclohexanecarboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of ethyl 4-oxocyclohexanecarboxylate. Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of this reaction, with a specific focus on optimizing catalyst loading to achieve high conversion and selectivity. This document is structured to offer direct, actionable solutions to common experimental challenges.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the hydrogenation of ethyl 4-oxocyclohexanecarboxylate. Each problem is presented in a question-and-answer format, detailing the probable causes and providing systematic solutions.
Low or Incomplete Conversion
Question: My reaction shows low conversion of ethyl 4-oxocyclohexanecarboxylate, even after an extended reaction time. What are the potential causes and how can I improve the conversion rate?
Answer: Low conversion is a common hurdle in hydrogenation reactions and can stem from several factors related to catalyst activity and reaction conditions.
Possible Causes & Troubleshooting Steps:
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate.[1] An incremental increase in the catalyst loading can lead to a faster reaction.[1]
-
Action: Systematically increase the catalyst loading (e.g., in 0.5 mol% increments) to observe the effect on the conversion rate. Be mindful that excessive loading can sometimes lead to side reactions.[2]
-
-
Poor Catalyst Activity: The catalyst itself might be inherently inactive or may have lost its activity.
-
Action:
-
Catalyst Quality: Ensure you are using a high-quality catalyst from a reputable supplier.
-
Catalyst Activation: Some catalysts require pre-activation (e.g., pre-reduction with hydrogen) to be fully active.[3] Consult the supplier's technical data sheet for specific activation procedures.
-
Catalyst Deactivation: The catalyst may have been deactivated by impurities in the substrate, solvent, or hydrogen gas. Common poisons include sulfur, halides, and strong coordinating species. Catalyst deactivation can also occur due to coking or sintering at high temperatures.[2][4] Consider purifying your starting materials and ensuring the purity of your hydrogen.
-
-
-
Inadequate Hydrogen Pressure or Mass Transfer: Insufficient hydrogen pressure or poor mixing can limit the availability of hydrogen at the catalyst surface, thus slowing down the reaction.
-
Action:
-
Increase the hydrogen pressure. This often has a significant positive impact on the reaction rate.
-
Improve agitation (stirring speed) to enhance the mass transfer of hydrogen from the gas phase to the liquid phase and then to the catalyst surface.
-
-
-
Suboptimal Reaction Temperature: The reaction may be running at a temperature that is too low for the chosen catalyst system.
-
Action: Gradually increase the reaction temperature in small increments (e.g., 10 °C). However, be aware that excessively high temperatures can lead to side reactions and catalyst deactivation.[5]
-
Poor Selectivity (Undesired cis/trans Isomer Ratio)
Question: The hydrogenation is proceeding, but I am getting an unfavorable mixture of cis- and trans-4-hydroxycyclohexanecarboxylate isomers. How can I control the stereoselectivity of this reaction?
Answer: Controlling the diastereoselectivity in the hydrogenation of substituted cyclohexanones is a nuanced challenge influenced by the catalyst, support, and reaction conditions.
Possible Causes & Control Strategies:
-
Catalyst and Support Effects: The nature of the metal catalyst and the support material plays a crucial role in determining the stereochemical outcome.
-
Action:
-
Catalyst Screening: Different noble metal catalysts (e.g., Pd, Pt, Rh, Ru) will exhibit different selectivities. It is advisable to screen a variety of catalysts. For instance, rhodium-based catalysts are known for their efficiency in aromatic ring hydrogenations and may offer different selectivity profiles compared to palladium or platinum.
-
Support Influence: The support material (e.g., activated carbon, alumina, silica) can influence the way the substrate adsorbs onto the catalyst surface, thereby affecting the stereochemical pathway.[6][7] Experiment with the same metal on different supports.
-
-
-
Solvent Effects: The polarity of the solvent can influence the conformation of the substrate at the catalyst surface and the transition state of the hydrogenation, thereby impacting the isomer ratio.
-
Action: Screen a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, hexane).
-
-
Reaction Temperature and Pressure: These parameters can also affect selectivity.
-
Action: A systematic study of the effects of temperature and pressure on the cis/trans ratio can reveal optimal conditions. Lower temperatures often favor the formation of the thermodynamically more stable product.
-
Catalyst Deactivation and Reusability Issues
Question: My catalyst works well for the first run, but its activity drops significantly upon recycling. What is causing this deactivation, and how can I improve its reusability?
Answer: Catalyst deactivation is a critical issue, especially in process development, and understanding its root cause is key to mitigation.
Possible Causes & Mitigation Strategies:
-
Poisoning: As mentioned earlier, impurities in the reaction medium can irreversibly bind to the active sites of the catalyst.
-
Action: Ensure the purity of the substrate, solvent, and hydrogen. Pre-treatment of the substrate (e.g., by passing it through a small plug of activated carbon or alumina) can remove potential poisons.
-
-
Leaching: The active metal may be leaching from the support into the reaction mixture.
-
Action:
-
Use a catalyst with a strong metal-support interaction.
-
Avoid overly acidic or basic reaction conditions that might promote metal leaching.
-
Consider post-reaction analysis of the product solution for traces of the metal (e.g., by ICP-MS) to quantify leaching.
-
-
-
Fouling or Coking: Non-volatile byproducts or polymers can deposit on the catalyst surface, blocking active sites.[2]
-
Action:
-
Optimize reaction conditions (lower temperature, shorter reaction time) to minimize the formation of byproducts.
-
A washing step (e.g., with a suitable solvent) after each run can help remove adsorbed species.
-
-
-
Sintering: At high temperatures, small metal particles on the support can agglomerate into larger ones, reducing the active surface area.[4]
-
Action: Operate at the lowest effective temperature to minimize sintering.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for this hydrogenation?
A1: A good starting point for catalyst loading in laboratory-scale hydrogenations is typically in the range of 1-5 mol% of the active metal relative to the substrate. For process optimization, the goal is often to minimize the catalyst loading while maintaining a reasonable reaction time and high conversion.[8] High-throughput experimentation can be a powerful tool for rapidly optimizing catalyst loading.[8]
Q2: Which catalyst is best for the hydrogenation of ethyl 4-oxocyclohexanecarboxylate?
A2: There is no single "best" catalyst, as the optimal choice depends on the desired outcome (e.g., high conversion, specific stereoselectivity, cost). Supported palladium (e.g., Pd/C) and platinum (e.g., Pt/C) catalysts are commonly used for the hydrogenation of ketones. Rhodium (Rh/C) and Ruthenium (Ru/C) are also effective and may offer different selectivity profiles. It is highly recommended to perform a catalyst screening study.
Q3: How do I monitor the progress of the reaction?
A3: The reaction progress can be monitored by several methods:
-
Hydrogen Uptake: In a batch reactor, the consumption of hydrogen can be monitored using a gas burette or a mass flow controller. This provides a real-time indication of the reaction rate.
-
Chromatographic Analysis: Periodically taking small aliquots from the reaction mixture (if safe to do so) and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) will allow you to quantify the disappearance of the starting material and the appearance of the product(s).
-
Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to analyze the composition of the reaction mixture at different time points.
Q4: Can I use transfer hydrogenation instead of high-pressure hydrogen gas?
Section 3: Experimental Protocols & Data
Protocol: Catalyst Loading Optimization Study
This protocol outlines a systematic approach to optimize the catalyst loading for the hydrogenation of ethyl 4-oxocyclohexanecarboxylate.
Objective: To determine the minimum catalyst loading required to achieve >99% conversion within a specified reaction time.
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Selected catalyst (e.g., 5% Pd/C)
-
Anhydrous solvent (e.g., ethanol)
-
High-pressure reactor (autoclave) equipped with a stirrer, temperature control, and gas inlet/outlet
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Setup: Ensure the reactor is clean and dry.
-
Charging the Reactor:
-
To the reactor vessel, add a magnetic stir bar.
-
Add the substrate, ethyl 4-oxocyclohexanecarboxylate (e.g., 1.0 g).
-
Add the solvent (e.g., 20 mL of ethanol).
-
Add the catalyst. For a screening study, you will run parallel reactions with varying catalyst loadings (e.g., 0.5, 1.0, 2.0, 5.0 mol % of Pd).
-
-
Reaction Execution:
-
Seal the reactor.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) 3-5 times to remove air.
-
Purge the reactor with hydrogen gas 3-5 times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 5 bar).
-
Begin stirring at a high rate (e.g., 1000 rpm).
-
Heat the reactor to the desired temperature (e.g., 50 °C).
-
Monitor the reaction progress by hydrogen uptake or by analyzing aliquots at regular intervals (e.g., every hour).
-
-
Reaction Work-up:
-
Once the reaction is complete (no further hydrogen uptake or starting material is consumed as per GC/HPLC), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the catalyst. The catalyst can be washed with a small amount of fresh solvent.
-
The filtrate can be concentrated under reduced pressure to isolate the product.
-
-
Analysis:
-
Analyze the crude product by GC, HPLC, or NMR to determine the conversion and the cis/trans isomer ratio.
-
Data Presentation: Effect of Catalyst Loading on Reaction Performance
| Catalyst Loading (mol% Pd) | Reaction Time (h) for >99% Conversion | cis:trans Isomer Ratio |
| 0.5 | 12 | 65:35 |
| 1.0 | 6 | 68:32 |
| 2.0 | 3 | 70:30 |
| 5.0 | 1 | 71:29 |
Note: The above data is illustrative. Actual results will vary depending on the specific catalyst, solvent, temperature, and pressure used.
Section 4: Visualizations
Reaction Pathway
Caption: Hydrogenation of ethyl 4-oxocyclohexanecarboxylate to its corresponding cis and trans alcohol products.
Troubleshooting Workflow for Low Conversion
Caption: A step-by-step workflow for troubleshooting low conversion in hydrogenation reactions.
References
- 1. helgroup.com [helgroup.com]
- 2. osti.gov [osti.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. koelgroup.princeton.edu [koelgroup.princeton.edu]
- 6. interesjournals.org [interesjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.tue.nl [pure.tue.nl]
Technical Support Center: Troubleshooting Low Yields in the Amidation of Ethyl 4-Aminocyclohexanecarboxylate
As a Senior Application Scientist, I have frequently guided researchers through the nuances of amide bond formation, one of the most fundamental yet deceptively complex reactions in synthetic chemistry. The amidation of ethyl 4-aminocyclohexanecarboxylate, while seemingly straightforward, presents a classic case where steric hindrance and reaction parameter subtleties can lead to frustratingly low yields. This guide is designed to move beyond generic advice, offering a structured, causality-driven approach to diagnose and resolve the common issues encountered with this specific transformation.
Part 1: Diagnostic Workflow for Low Amidation Yield
Before delving into specific FAQs, it's crucial to approach troubleshooting systematically. A low yield is a symptom, not a root cause. The following workflow provides a logical progression to identify the underlying issue.
Caption: A decision tree for troubleshooting low amidation yields.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My yield is consistently low. Where should I start my investigation?
A: Start with your starting materials, specifically the amine. The single most common and overlooked cause of failure in this reaction is the form of the amine. Commercially, this compound is often supplied as its hydrochloride (HCl) salt for stability.[1][2] If you do not add a sufficient amount of base to neutralize this salt and liberate the free amine, your reaction will fail because the protonated ammonium salt is not nucleophilic.[3][4]
Actionable Step:
-
Check the Label: Verify if your starting material is the free base or a salt (e.g., CAS 2084-28-8 for the trans-HCl salt).[2]
-
Neutralize: If it is the HCl salt, you must add at least one extra equivalent of a non-nucleophilic base relative to the amine to generate the free base in situ. Alternatively, perform a separate free-basing workup before the reaction (see Protocol 1 ).
Q2: I'm using EDC with my carboxylic acid and amine, but I get low yields and a significant amount of a white precipitate that isn't my product. What is happening?
A: You are likely observing the formation of an N-acylurea byproduct. This is a classic side reaction in carbodiimide-mediated couplings.[5][6] The reaction proceeds via a highly reactive O-acylisourea intermediate.[5][7] This intermediate is supposed to react with your amine. However, if the amine is not sufficiently nucleophilic or is sterically hindered (as is the case with the cyclohexyl ring), the O-acylisourea can undergo an intramolecular rearrangement to form a very stable, and often poorly soluble, N-acylurea.[5][8]
Actionable Step:
-
Use an Additive: Incorporate an activating agent like 1-hydroxybenzotriazole (HOBt) or, more effectively, 7-aza-1-hydroxybenzotriazole (HOAt) or Oxyma Pure.[3][9] These additives react with the O-acylisourea intermediate faster than it can rearrange, forming an activated ester. This new intermediate is more stable against rearrangement but still highly reactive towards the amine, significantly boosting yields and minimizing byproduct formation.
-
Control Stoichiometry: Use the coupling agent (EDC) in slight excess (1.1-1.2 equivalents) along with an equimolar amount of the additive (1.1-1.2 equivalents).
Q3: Given the steric hindrance of the cyclohexyl group, is a standard carbodiimide like EDC or DCC the best choice?
A: Not always. While EDC/DCC can work, their efficiency drops with sterically demanding substrates.[9][10] For hindered amines like this compound, more potent coupling reagents are often required to achieve high yields and reasonable reaction times.[11]
Actionable Step:
-
Switch to a More Potent Reagent: Onium salt-based reagents are the preferred choice for challenging couplings.[9] Reagents like HATU, HBTU, or PyBOP are generally more effective because they form more reactive activated esters and are less prone to the side reactions seen with carbodiimides.[11][12] HATU, in particular, is often cited for its high efficiency in difficult cases.[12][13]
| Reagent Class | Examples | Pros | Cons | Recommendation for this Amidation |
| Carbodiimides | EDC, DCC, DIC | Inexpensive, common. | Prone to N-acylurea side reaction, lower reactivity with hindered amines.[5][10] | Use only with an additive like HOAt or Oxyma. Consider as a second choice. |
| Onium (Uronium/Phosphonium) | HATU, HBTU, HCTU, PyBOP | High reactivity, faster reactions, fewer side reactions.[11][14] | More expensive, byproducts must be washed out. | Highly Recommended. HATU is an excellent starting point. (See Protocol 2 ). |
| Acyl Halide Formers | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Creates highly reactive acyl chloride. | Harsh conditions, not compatible with sensitive functional groups, generates HCl.[4] | Not recommended unless other methods fail and the carboxylic acid is robust. |
Q4: What is the role of the base, and which one should I use?
A: The base plays two critical roles:
-
Neutralizing Amine Salts: As discussed in Q1, it deprotonates the amine hydrochloride to generate the nucleophilic free amine.
-
Scavenging Protons: It neutralizes the proton released from the carboxylic acid during activation, preventing it from protonating and deactivating the free amine.
The choice of base is critical. It must be non-nucleophilic to avoid reacting with the activated carboxylic acid.
Actionable Step:
-
Choose the Right Base: Use a hindered tertiary amine like N,N-diisopropylethylamine (DIPEA or Hünig's base) or N-methylmorpholine (NMM).[9][15]
-
Use the Correct Amount:
-
If your amine is the HCl salt , use 2.0-2.2 equivalents of base (1 eq to neutralize the salt, 1-1.2 eq for the reaction).
-
If your amine is the free base , use 1.0-1.2 equivalents of base.
-
| Base | pKa (Conjugate Acid) | Key Characteristics |
| DIPEA | ~10.7 | Highly hindered, very low nucleophilicity. The standard choice for most couplings. |
| NMM | ~7.4 | Less hindered and less basic than DIPEA. Can be beneficial in reducing racemization for chiral acids.[15] |
| Triethylamine (TEA) | ~10.7 | More nucleophilic than DIPEA; can sometimes lead to side reactions. Use with caution. |
Q5: My reaction appears complete by TLC/LC-MS, but my isolated yield after workup is very poor. What could be the issue?
A: Significant product loss during workup is common, especially if the final amide product has some water solubility or if emulsions form during extraction. The byproducts from common coupling reagents (e.g., dicyclohexylurea from DCC, HOBt, tetramethylurea from HATU) also need to be efficiently removed.[16]
Actionable Step:
-
Check Aqueous Layers: Before discarding any aqueous layers from your extraction, take a small aliquot, neutralize it if necessary, extract with a small amount of solvent (e.g., ethyl acetate), and spot it on a TLC plate to check for lost product.
-
Minimize Water Solubility: Use brine (saturated NaCl solution) for the final aqueous wash. This decreases the solubility of organic products in the aqueous layer through the common ion effect.[16]
-
Optimize Washes: A standard acidic/basic washing sequence is effective for removing impurities. (See Protocol 3 ). A dilute acid wash (e.g., 1M HCl or citric acid) removes unreacted amine and the base (DIPEA/NMM). A bicarbonate wash removes unreacted carboxylic acid and additives like HOBt/HOAt.[16]
Part 3: Key Experimental Protocols
Protocol 1: Free-Basing of this compound Hydrochloride
-
Dissolve the amine hydrochloride salt (1.0 eq) in a minimal amount of water.
-
Add the solution to a separatory funnel with an equal volume of ethyl acetate or dichloromethane (DCM).
-
Cool the funnel in an ice bath and slowly add 1 M NaOH solution, swirling frequently, until the aqueous layer is basic (pH > 10, check with pH paper).
-
Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine, which should be used immediately.
Protocol 2: General Amidation Procedure using HATU for Hindered Amines
-
In a flame-dried flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.[3]
-
Add HATU (1.1 eq) to the solution, followed by DIPEA (2.2 eq if using an amine salt, 1.1 eq if using free base).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[3]
-
Add a solution of this compound (1.1 eq) in the same anhydrous solvent.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-12 hours).
-
Proceed to the workup as described in Protocol 3 .
Protocol 3: Optimized Aqueous Workup for Amide Purification
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate (EtOAc) to approximately 10-20 times the initial volume.
-
Wash the organic layer sequentially with:
-
1 M HCl (or 10% citric acid) (2x) - Removes base and unreacted amine.
-
Saturated NaHCO₃ solution (2x) - Removes unreacted acid and additives.
-
Brine (1x) - Removes residual water and aids layer separation.[16]
-
-
Dry the resulting organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
References
- 1. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
Validation & Comparative
comparative analysis of ethyl vs methyl 4-aminocyclohexanecarboxylate
An In-Depth Comparative Guide for the Synthetic Chemist: Ethyl vs. Methyl 4-Aminocyclohexanecarboxylate
In the realm of medicinal chemistry and organic synthesis, the 4-aminocyclohexanecarboxylate framework is a privileged scaffold. Its rigid, chair-like conformation allows for precise spatial orientation of functional groups, making it an invaluable building block for a multitude of pharmacologically active agents.[1][2][3] However, a seemingly minor decision at the outset of a synthetic campaign—the choice between the methyl and ethyl ester—can have cascading effects on reactivity, purification, and the ultimate physicochemical properties of the final molecule. This guide provides a detailed comparative analysis, grounded in experimental data and mechanistic reasoning, to empower researchers, scientists, and drug development professionals to make the most informed choice for their specific application.
A Head-to-Head Comparison of Physicochemical Properties
The addition of a single methylene unit is the primary structural differentiator between the two esters, leading to predictable yet significant shifts in their physical properties. These differences are critical for practical considerations ranging from solvent selection to reaction temperature control.
| Property | Mthis compound | This compound | Source(s) |
| Molecular Formula | C₈H₁₅NO₂ | C₉H₁₇NO₂ | [4][5] |
| Molecular Weight | 157.21 g/mol | 171.24 g/mol | [4][5] |
| Appearance | White crystalline solid/powder | Colorless oil or white solid | [6][7][8] |
| LogP (Octanol/Water) | ~0.4 - 2.18 | ~1.07 | [5][6] |
| Topological Polar Surface Area (TPSA) | 52.3 Ų | 52.3 Ų | [4][5] |
The most notable distinction is the increased lipophilicity of the ethyl ester, as indicated by its higher LogP value. This enhanced non-polar character can improve solubility in organic solvents and may increase cell membrane permeability in biological systems—a key consideration in drug design.[6] Conversely, the methyl ester's greater polarity lends it better solubility in more polar media, including water.[9]
Spectroscopic Fingerprints: A Clear Distinction
Analytically, these two compounds are easily distinguished by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, which provides a clear signature for the ester group.
-
Mthis compound: Exhibits a sharp singlet peak around 3.6-3.7 ppm, corresponding to the three equivalent protons of the methoxy (-OCH₃) group.
-
This compound: Displays a more complex pattern characteristic of an ethyl group. A quartet appears around 4.0-4.2 ppm due to the two methylene protons (-OCH₂CH₃) being split by the adjacent methyl group. A triplet appears further upfield, around 1.2-1.3 ppm, corresponding to the three protons of the terminal methyl group (-OCH₂CH₃).
This unambiguous difference makes NMR the definitive method for confirming the identity of the ester in a sample.
Reactivity and Synthetic Strategy: The Core of the Choice
The primary chemical difference influencing synthetic applications is the steric hindrance around the ester's carbonyl carbon. The methyl group is sterically smaller than the ethyl group, making the carbonyl carbon of the methyl ester more accessible to nucleophiles.[10]
Causality Behind Reactivity Differences:
-
Steric Hindrance: The larger ethyl group provides more steric bulk, slightly impeding the approach of nucleophiles to the carbonyl carbon compared to the more compact methyl group.
-
Electronic Effects: Both methyl and ethyl groups are electron-donating, but the difference in their inductive effects is minimal and generally outweighed by steric considerations in substitution reactions.
This leads to important practical consequences:
-
Saponification/Hydrolysis: The methyl ester will typically hydrolyze more rapidly under both acidic and basic conditions. This is advantageous if the ester is a temporary protecting group that needs to be removed efficiently. Conversely, the ethyl ester offers enhanced stability if the ester functionality must be preserved through multiple synthetic steps.
-
Transesterification: Reactions to convert the ester to a different alcohol derivative are often more facile with the methyl ester. The reaction equilibrium can be favorably driven by removing the low-boiling methanol byproduct.
-
Amide Bond Formation: When the amine is acylated, the choice of ester can affect the solubility of starting materials and products. The ethyl ester's increased lipophilicity might be beneficial in less polar aprotic solvents commonly used for amide couplings.
Experimental Protocol: Comparative Saponification Rate
This protocol provides a direct method to visualize the difference in reactivity.
Objective: To demonstrate the faster hydrolysis rate of mthis compound compared to its ethyl counterpart via Thin Layer Chromatography (TLC) monitoring.
Methodology:
-
Preparation: Set up two identical small-scale reactions. In separate vials, dissolve 0.1 mmol of mthis compound and 0.1 mmol of this compound in 1 mL of a 3:1 methanol:water solution.
-
Initiation: To each vial, add 0.11 mmol (1.1 equivalents) of 1 M sodium hydroxide solution. Start a timer for each reaction.
-
Monitoring: At regular intervals (e.g., T=0, 15 min, 30 min, 60 min), spot a small aliquot from each reaction mixture onto a single silica gel TLC plate. Also spot the corresponding starting material for reference.
-
Development: Elute the TLC plate using a suitable solvent system (e.g., 10% methanol in dichloromethane with 1% ammonium hydroxide).
-
Visualization: After drying the plate, visualize the spots using a ninhydrin stain and gentle heating. The starting esters will appear as distinct spots, while the hydrolyzed product (4-aminocyclohexanecarboxylic acid) will appear as a new, more polar spot at a lower Rf value (closer to the baseline).
-
Analysis: Compare the relative intensity of the starting material spots for the methyl and ethyl esters at each time point. The faster disappearance of the methyl ester spot will provide a clear, semi-quantitative confirmation of its higher reactivity.
Caption: Workflow for the comparative saponification experiment.
Implications in Drug Development and Medicinal Chemistry
The choice of ester extends beyond the synthesis lab and has direct implications for the properties of a potential drug candidate.
-
Prodrug Strategy: Esters are frequently employed as prodrugs to improve the bioavailability of a parent drug containing a carboxylic acid. The ester masks the polar acid group, facilitating passage across lipid membranes. The rate of in vivo cleavage by esterase enzymes to release the active drug can be tuned. A methyl ester may lead to a faster release, while a bulkier ethyl ester could result in a slower, more sustained-release profile.
-
Solubility and Formulation: The ethyl ester's greater lipophilicity can be a double-edged sword. While it may enhance membrane permeability, it can also decrease aqueous solubility, posing challenges for formulation, particularly for intravenous administration.[6]
-
Metabolic Stability: Ethanol is a common metabolite in humans, whereas methanol is toxic. While the amount of methanol released from the hydrolysis of a methyl ester at therapeutic doses is typically negligible, the metabolic profile is a consideration in preclinical safety assessments.
Conclusion: A Strategic Decision
The selection between ethyl and mthis compound is a strategic decision rather than a simple substitution. The methyl ester is the workhorse for syntheses requiring subsequent facile deprotection or transformations where high reactivity is paramount. The ethyl ester , in contrast, offers a more robust protecting group and imparts greater lipophilicity, a property that can be strategically leveraged to modulate the solubility and pharmacokinetic profile of a final drug candidate. By understanding the fundamental chemical and physical differences outlined in this guide, the synthetic chemist can strategically select the optimal building block to streamline their synthesis and achieve the desired target molecule properties.
References
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Mthis compound | C8H15NO2 | CID 422580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
- 7. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. chembk.com [chembk.com]
- 10. Methyl vs Ethyl: Comparing Organic Sidekicks in the Chemistry Playground - Housing Innovations [dev.housing.arizona.edu]
A Senior Application Scientist's Guide to the Validation of Ethyl 4-Aminocyclohexanecarboxylate Derivatives as PTP1B Inhibitors
This guide provides a comprehensive framework for the validation of novel ethyl 4-aminocyclohexanecarboxylate derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). As a critical negative regulator in key metabolic signaling pathways, PTP1B is a well-established therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[1][2][3][4] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a structured approach to the preclinical validation of this promising class of compounds.
The Rationale for PTP1B Inhibition: A Key Node in Metabolic Disease
Protein Tyrosine Phosphatase 1B (PTP1B) functions as a master regulator of insulin and leptin signaling.[3][5][6] It exerts its effects by dephosphorylating the activated insulin receptor (IR) and its substrates (IRS-1/2), as well as the Janus kinase 2 (JAK2) associated with the leptin receptor.[1][3][5] This dephosphorylation attenuates downstream signaling, leading to decreased glucose uptake and reduced satiety signals.[6][7] Overexpression or increased activity of PTP1B is strongly correlated with insulin resistance and obesity.[1][8] Consequently, inhibiting PTP1B is a highly validated strategy to enhance insulin sensitivity and promote healthy metabolic function.[2][6]
The core challenge in developing PTP1B inhibitors lies in achieving selectivity, particularly against the highly homologous T-cell protein tyrosine phosphatase (TCPTP), which shares 72% sequence identity in its catalytic domain.[5] Off-target inhibition of TCPTP can lead to undesirable side effects, making selectivity a paramount consideration in the validation process.[5] The this compound scaffold presents a novel chemical starting point that may offer unique interactions with non-conserved residues in or near the PTP1B active site, potentially leading to improved selectivity profiles.
PTP1B Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of PTP1B in downregulating insulin and leptin signaling and highlights the therapeutic intervention point for a PTP1B inhibitor.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
The Validation Workflow: A Phased Approach
A robust validation of a new inhibitor series requires a multi-step, hierarchical approach, moving from initial biochemical potency to cellular activity and finally to in vivo efficacy. This ensures that resources are focused on the most promising candidates at each stage.
References
- 1. EP0147475B1 - Aminocyclohexanol derivatives having an expectorant activity, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 2. Synthesis and biological evaluation of oleanolic acid derivatives as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patent AT-E400569-T1: [Translated] 4-SUBSTITUTED 1-AMINOCYCLOHEXANE DERIVATIVES FOR USE AS ORL1 RECEPTOR AND MU-OPIATE RECEPTOR LIGANDS - Data.gov [datagov-catalog-dev.app.cloud.gov]
- 6. Protein tyrosine phosphatase 1B (PTP1B) inhibitors as potential anti-diabetes agents: patent review (2015-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and structure-activity relationships of novel sulfonamides as potent PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein tyrosine phosphatase 1B inhibitors from natural sources - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the reactivity of ethyl 4-aminocyclohexanecarboxylate with other amino esters
An In-Depth Guide to the Comparative Reactivity of Ethyl 4-Aminocyclohexanecarboxylate and Other Amino Esters
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the properties of the final molecule. Amino esters are foundational components in the synthesis of a vast array of pharmaceuticals, peptidomimetics, and functional materials. Among these, this compound offers a unique alicyclic scaffold, providing rigidity and three-dimensional diversity. However, its reactivity profile, governed by the interplay of steric and electronic factors, differs significantly from that of more common linear or aromatic amino esters.
This guide provides an in-depth, objective comparison of the reactivity of this compound with other representative amino esters. We will explore the theoretical principles governing their nucleophilicity and provide supporting experimental protocols and data to offer a clear, evidence-based framework for informed decision-making in your synthetic endeavors.
The reactivity of an amino ester in common reactions, such as acylation or alkylation, is primarily determined by the availability of the lone pair of electrons on the nitrogen atom. This availability is modulated by the molecule's structure. Let's consider our selected cohort:
-
Ethyl Glycinate: The simplest α-amino ester, with an unhindered primary amine.
-
Ethyl L-Alaninate: Introduces a small methyl group on the α-carbon, presenting minimal steric hindrance.
-
This compound (trans-isomer): An alicyclic primary amine where the amino group is attached to a bulky, conformationally restricted cyclohexane ring.
-
Ethyl 4-Aminobenzoate: An aromatic amine where the nitrogen's lone pair is directly conjugated with the benzene ring.
analytical methods for the characterization of ethyl 4-aminocyclohexanecarboxylate
An In-Depth Comparative Guide to the Analytical Characterization of Ethyl 4-Aminocyclohexanecarboxylate
As a foundational building block in the synthesis of pharmaceuticals and other complex organic molecules, the precise characterization of this compound is paramount.[1][2][3] Ensuring its structural integrity, isomeric purity, and overall quality is a critical step in drug development and chemical research. This guide provides a detailed comparison of the primary analytical methods used for its characterization, offering insights from a senior application scientist's perspective. We will delve into the causality behind experimental choices and present self-validating protocols to ensure trustworthy and reproducible results.
The core challenge in analyzing this molecule lies in its stereochemistry. This compound exists as cis and trans isomers, where the relative orientation of the amino (-NH₂) and ester (-COOEt) groups on the cyclohexane ring differs. These isomers can exhibit distinct physical properties and biological activities, making their separation and unambiguous identification essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound, providing definitive confirmation of the chemical structure and clear differentiation between the cis and trans isomers.
Causality and Experimental Choices
¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. For this molecule, the key is to analyze the chemical shifts and, more importantly, the coupling constants of the protons on the cyclohexane ring. The spatial arrangement of atoms in the cis and trans isomers results in different magnetic environments and through-bond coupling interactions, leading to distinct and predictable patterns in the NMR spectra.[4] The choice of a deuterated solvent is critical; solvents like DMSO-d₆ or CDCl₃ are common, chosen for their ability to dissolve the analyte without producing interfering signals in the proton spectrum.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
This experiment requires more scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).
Data Interpretation
-
¹H NMR: Expect signals for the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), the cyclohexane ring protons (a complex multiplet region typically between 1.0-3.0 ppm), and the amine protons (a broad singlet whose position is concentration and solvent dependent). The key distinction between cis and trans isomers lies in the width and splitting patterns of the protons at the C1 and C4 positions of the ring.
-
¹³C NMR: The spectrum will show distinct peaks for the carbonyl carbon of the ester (~175 ppm), the carbons of the ethyl group, and the carbons of the cyclohexane ring. The number of signals for the ring carbons can help confirm the symmetry of the molecule.
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural characterization.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of this compound. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful method for both identification and quantification.
Causality and Experimental Choices
The primary goal of MS is to verify that the compound has the correct molecular mass (171.24 g/mol ).[2][5][6] The choice of ionization technique is crucial. Electrospray Ionization (ESI) is a soft ionization method ideal for LC-MS, typically protonating the basic amine group to form the [M+H]⁺ ion at m/z 172.2. Electron Ionization (EI), commonly used in GC-MS, is a higher-energy technique that provides a molecular ion (M⁺˙) and a rich fragmentation pattern that can serve as a structural fingerprint.[7][8]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Infusion: Introduce the sample directly into the mass spectrometer's ESI source via a syringe pump at a low flow rate (5-10 µL/min).
-
Instrument Settings:
-
Set the instrument to positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
-
High-Resolution MS (Optional): For exact mass measurement, use a high-resolution instrument like an Orbitrap or TOF to confirm the elemental formula to within a few parts-per-million (ppm) of accuracy.
Data Interpretation
-
Low-Resolution MS: Look for a prominent peak at m/z 172.2, corresponding to the protonated molecule [C₉H₁₇NO₂ + H]⁺.
-
High-Resolution MS: The exact mass should match the theoretical value of 172.1332 for [C₉H₁₈NO₂]⁺.
-
Tandem MS (MS/MS): Fragmenting the parent ion (m/z 172.2) will produce product ions resulting from losses of small molecules (e.g., ethanol, water), providing further structural confirmation.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for molecular weight confirmation by ESI-MS.
Chromatographic Methods: Purity Assessment and Isomer Separation
Chromatography is indispensable for determining the purity of this compound and, critically, for separating the cis and trans isomers.
Causality and Experimental Choices
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the analyte's volatility and thermal stability.[9] Since this compound is sufficiently volatile, GC is a viable and often high-resolution option. HPLC offers greater flexibility in stationary and mobile phases and is also highly effective. The key to separating the cis and trans isomers is selecting a column and conditions that can exploit the subtle differences in their polarity and shape, leading to different retention times.
Experimental Protocol: HPLC-UV
-
System Preparation:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is often effective.
-
Detector: A UV detector set to a low wavelength (e.g., 210-220 nm) where the ester carbonyl group absorbs.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient: A shallow gradient, for example, from 10% B to 50% B over 20 minutes, is often required to achieve separation of the isomers.
-
-
Analysis: The peak area percentage of the main peak relative to all other peaks provides a measure of purity. The resolution between the cis and trans isomer peaks indicates the separation efficiency.
Workflow for HPLC Purity Analysis
Caption: Workflow for purity and isomer analysis by HPLC.
Infrared (IR) Spectroscopy: Rapid Functional Group Identification
Infrared (IR) spectroscopy is a fast and simple technique used to verify the presence of key functional groups within the molecule.[10][11] It serves as a quick quality control check rather than a tool for detailed structural analysis or isomer differentiation.
Causality and Experimental Choices
IR spectroscopy works by measuring the vibrations of bonds within a molecule, which absorb IR radiation at characteristic frequencies.[10] For this compound, we expect to see distinct absorption bands for the N-H bonds of the amine, the C=O bond of the ester, and the C-O and C-H bonds.[11][12] The presence of these specific bands provides strong evidence that the correct compound has been synthesized.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Setup: Perform a background scan to account for atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the major absorption peaks and compare their wavenumbers (cm⁻¹) to known values for characteristic functional groups.
Data Interpretation
-
~3300-3400 cm⁻¹: N-H stretching vibrations of the primary amine group.
-
~2850-2950 cm⁻¹: C-H stretching of the cyclohexane and ethyl groups.
-
~1730 cm⁻¹: A strong, sharp peak for the C=O (carbonyl) stretch of the ester group.
-
~1170-1250 cm⁻¹: C-O stretching of the ester group.
Comparative Summary of Analytical Methods
| Technique | Information Provided | Isomer Differentiation | Sensitivity | Primary Application |
| NMR Spectroscopy | Unambiguous structure, atom connectivity, stereochemistry | Excellent, definitive via coupling constants and 2D NMR | Low (mg range) | Structure Elucidation & Isomer Identification |
| Mass Spectrometry | Molecular weight, elemental formula | Poor (without chromatography) | Very High (pg-ng) | Molecular Weight Confirmation |
| HPLC / GC | Purity, number of components, quantification | Excellent (with method development) | High (ng-µg) | Purity Assessment & Isomer Separation |
| IR Spectroscopy | Presence of functional groups | Very Poor / None | Medium (µg-mg) | Quick Identity & Functional Group Check |
Conclusion
A multi-faceted approach is essential for the comprehensive characterization of this compound. While NMR spectroscopy stands alone in its ability to definitively confirm the structure and stereochemistry of the isomers, it is not a standalone solution. Mass spectrometry provides the crucial confirmation of molecular weight with high sensitivity. Chromatographic techniques , particularly HPLC and GC, are the workhorses for assessing purity and physically separating the cis and trans isomers for individual analysis. Finally, IR spectroscopy offers a rapid and straightforward method for verifying the presence of the correct functional groups as a preliminary quality check. By integrating the data from these orthogonal techniques, researchers and drug development professionals can build a complete, trustworthy, and scientifically sound profile of this important chemical building block.
References
- 1. chembk.com [chembk.com]
- 2. Ethyl trans-4-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]
- 3. TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | 2084-28-8 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C9H17NO2 | CID 409963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. massbank.eu [massbank.eu]
- 9. ccsknowledge.com [ccsknowledge.com]
- 10. Science Skool - Infrared Spectroscopy [scienceskool.co.uk]
- 11. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]
- 12. Solved Analyze the ir spectrum of ethyl 4-aminobenzoate and | Chegg.com [chegg.com]
A Comparative Guide to the Stability of Amino Acid Esters for Drug Development and Research
For researchers, scientists, and drug development professionals, the strategic modification of bioactive molecules is a cornerstone of therapeutic innovation. Among the most powerful tools in this endeavor are amino acid esters, which can dramatically improve the physicochemical properties of parent drugs, enhancing their solubility, permeability, and overall efficacy.[1][] However, the successful application of this strategy hinges on a critical parameter: the stability of the ester bond. An ester that hydrolyzes too quickly will fail to deliver the drug to its target, while one that is too stable may never release the active compound.
This guide provides a comprehensive comparative study of the stability of different amino acid esters. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of ester stability, explore the key factors that govern their degradation, and provide detailed experimental protocols for their evaluation. Our goal is to equip you with the expert insights and practical knowledge necessary to select and design the optimal amino acid ester for your specific application.
The Chemical Landscape of Amino Acid Ester Stability
The stability of an amino acid ester is not an intrinsic, immutable property. Rather, it is a dynamic characteristic governed by a confluence of factors, including the molecular architecture of the ester itself and the chemical environment to which it is exposed. The primary routes of degradation are chemical hydrolysis and enzymatic cleavage.
Chemical Hydrolysis: A Tale of Two Mechanisms
The non-enzymatic cleavage of the ester bond, or hydrolysis, is a primary determinant of an amino acid ester's shelf-life and in vivo performance. This process is highly dependent on pH.[3][4]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[4][5] This mechanism is generally slower than base-catalyzed hydrolysis. Amino acid esters tend to be relatively stable at acidic pH.[3][4]
-
Base-Catalyzed (Alkaline) Hydrolysis: In neutral to basic conditions (higher pH), the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[6] This pathway is typically much faster and is often the primary non-enzymatic degradation route under physiological conditions.[4] The kinetics of alkaline hydrolysis have been extensively studied and are influenced by both electrostatic and steric effects.[6]
Intramolecular Aminolysis: A Special Case
A unique degradation pathway available to α-amino acid esters is intramolecular aminolysis. The free amino group can act as an internal nucleophile, attacking the ester carbonyl. This can lead to the formation of cyclic structures like diketopiperazines (intermolecularly) or other cyclized products, particularly for certain diamino acid esters.[7][8]
Oxidative Degradation
While hydrolysis is the most common degradation pathway, some amino acids are also susceptible to oxidation, which can affect the stability of their corresponding esters. The specifics of oxidative degradation are highly dependent on the nature of the amino acid side chain.
Key Factors Influencing Amino Acid Ester Stability
A nuanced understanding of the factors that modulate ester stability is crucial for rational prodrug design. These factors can be broadly categorized into structural and environmental influences.
Structural Factors:
-
The Amino Acid Side Chain (R-group): The size and electronic nature of the amino acid's side chain exert significant steric and electronic effects on the rate of hydrolysis.
-
Steric Hindrance: Bulky side chains can sterically hinder the approach of a nucleophile (like water or a hydroxide ion) to the ester carbonyl, thereby slowing the rate of hydrolysis. For example, esters of valine or leucine would be expected to be more stable than those of glycine.
-
Electronic Effects: The electron-donating or withdrawing properties of the side chain can influence the electrophilicity of the carbonyl carbon.
-
-
The Ester Group (R'-group): The nature of the alcohol moiety of the ester also plays a critical role.
-
Steric Hindrance: Similar to the amino acid side chain, a bulkier alcohol group (e.g., tert-butyl vs. methyl) will increase steric hindrance and enhance stability.
-
Electronic Effects: Electron-withdrawing groups on the alcohol can make the ester more susceptible to hydrolysis.
-
-
Linker Chemistry: In many prodrug designs, a linker is placed between the amino acid and the parent drug. The chemical nature of this linker can profoundly impact stability. For instance, studies have shown that a propylene glycol linker can increase the chemical stability of amino acid ester prodrugs compared to methoxy linkers.[3]
Environmental Factors:
-
pH: As discussed, pH is a critical determinant of the rate and mechanism of hydrolysis. Amino acid esters are generally more stable in acidic environments and degrade more rapidly in neutral to alkaline conditions.[3][4][9]
-
Temperature: Like most chemical reactions, the rate of amino acid ester hydrolysis increases with temperature.[10][11] Therefore, storage conditions are a key consideration for formulations containing these compounds.
-
Enzymatic Activity: In a biological system, the stability of an amino acid ester is often dictated by the presence of esterase enzymes. These enzymes can rapidly hydrolyze the ester bond, releasing the active drug.[12][13] The susceptibility to enzymatic hydrolysis is also influenced by the structure of the amino acid and ester moieties.
Comparative Stability Analysis: A Data-Driven Approach
To provide a clearer picture of how these factors translate into real-world stability, the following table summarizes hypothetical, yet representative, stability data for a selection of amino acid methyl esters under different pH conditions. This data is intended to illustrate the principles discussed above.
| Amino Acid Ester | R-group | Steric Hindrance | Half-life (t½) at pH 5.0, 37°C (hours) | Half-life (t½) at pH 7.4, 37°C (hours) |
| Glycine Methyl Ester | -H | Low | 120 | 10 |
| Alanine Methyl Ester | -CH₃ | Moderate | 150 | 15 |
| Valine Methyl Ester | -CH(CH₃)₂ | High | 250 | 30 |
| Phenylalanine Methyl Ester | -CH₂-Ph | High | 220 | 25 |
| Aspartic Acid Dimethyl Ester | -CH₂COOH | Low | 100 | 8 |
This is illustrative data and actual values may vary depending on specific experimental conditions.
Observations and Interpretations:
-
Effect of pH: A dramatic decrease in stability is observed for all esters when moving from acidic (pH 5.0) to physiological (pH 7.4) conditions, highlighting the dominance of base-catalyzed hydrolysis.
-
Effect of Steric Hindrance: There is a clear trend of increasing stability with increasing steric bulk of the amino acid side chain. The half-life at both pH values increases in the order: Aspartic Acid < Glycine < Alanine < Phenylalanine < Valine.
Experimental Protocols for Stability Assessment
The rigorous evaluation of amino acid ester stability is paramount. The following provides a detailed, step-by-step methodology for a typical stability study.
Objective: To determine the chemical stability of an amino acid ester at different pH values and temperatures.
Materials:
-
Amino acid ester of interest
-
Buffer solutions (e.g., phosphate-buffered saline for pH 7.4, acetate buffer for pH 5.0)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)[14][15][16][17]
-
C18 reverse-phase HPLC column
-
Incubator or water bath
-
Autosampler vials
-
Acetonitrile (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Purified water
Experimental Workflow:
Caption: Experimental workflow for assessing the stability of amino acid esters.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare buffer solutions at the desired pH values (e.g., pH 5.0 and 7.4).
-
Prepare a concentrated stock solution of the amino acid ester in a suitable solvent (e.g., methanol or acetonitrile).
-
Initiate the experiment by diluting the stock solution into the pre-warmed buffer solutions to achieve the final desired concentration.
-
-
Incubation:
-
Place the reaction mixtures in a constant temperature incubator or water bath set to the desired temperature (e.g., 37°C).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
If necessary, quench the reaction immediately by adding a strong acid (e.g., trichloroacetic acid) or by flash-freezing in liquid nitrogen to stop further degradation.
-
-
HPLC Analysis: [14][15][16][17]
-
Analyze the samples using a validated reverse-phase HPLC method.
-
The mobile phase typically consists of a gradient of an aqueous solution (often with a small amount of acid like formic acid) and an organic solvent like acetonitrile.
-
Monitor the elution of the parent amino acid ester and any potential degradation products using a UV-Vis detector (if the molecule has a chromophore) or a mass spectrometer for universal detection and identification.
-
-
Data Analysis:
-
Determine the concentration of the remaining amino acid ester at each time point by comparing the peak area to a standard curve.
-
Plot the natural logarithm of the ester concentration versus time. For a first-order reaction, this should yield a straight line.
-
The slope of this line is equal to the negative of the apparent first-order rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Degradation Pathways and Logical Relationships
The degradation of an α-amino acid ester under physiological conditions can be visualized as a series of competing and sequential reactions.
References
- 1. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 3. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. The basic hydrolysis of amino acid esters | Semantic Scholar [semanticscholar.org]
- 7. Proton ionisation constants and kinetics of base hydrolysis of some α-amino-acid esters in aqueous solution. Part III. Hydrolysis and intramolecular aminolysis of αω-diamino-acid methyl esters - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis and in vitro stability of amino acid prodrugs of 6-β-naltrexol for microneedle-enhanced transdermal delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
- 14. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 15. jocpr.com [jocpr.com]
- 16. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. myfoodresearch.com [myfoodresearch.com]
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized Ethyl 4-aminocyclohexanecarboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of synthesized ethyl 4-aminocyclohexanecarboxylate. It is grounded in established scientific principles and offers field-proven insights to ensure robust and reliable characterization of this critical chemical intermediate.
Introduction: The Imperative of Purity in a Versatile Building Block
This compound is a vital bifunctional building block in medicinal chemistry and materials science, notable for its presence as a core scaffold in numerous pharmacologically active compounds.[1] Its structure, featuring both a reactive amine and an ester functional group on a conformationally complex cyclohexane ring, makes it a versatile synthon. However, the synthetic routes to this compound can yield a variety of impurities, including starting materials, byproducts, residual solvents, and, most critically, stereoisomers (cis and trans).[2]
The presence of these impurities can have profound consequences on downstream applications, affecting reaction yields, creating downstream purification challenges, and altering the pharmacological or material properties of the final product. Therefore, a rigorous, multi-faceted analytical strategy is not merely a quality control checkpoint but a fundamental necessity for reproducible and reliable scientific outcomes. This guide eschews a simple checklist in favor of a logical, evidence-based workflow, explaining the causality behind the selection of each analytical technique.
An Orthogonal Approach: The Cornerstone of Self-Validating Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal strategy , where multiple, independent methods are employed. Each method measures different physicochemical properties, and their collective agreement provides a high degree of confidence in the final purity value. Our approach will systematically address three core questions:
-
Identity: Is the synthesized compound indeed this compound?
-
Purity & Impurities: What is the quantitative purity, and what are the identities and quantities of any impurities (process-related, solvents, and isomers)?
-
Elemental Composition: Does the bulk sample's elemental makeup match the theoretical formula?
Part 1: Definitive Identity Confirmation & Structural Elucidation
Before quantifying purity, one must unequivocally confirm the identity of the synthesized material. This phase focuses on verifying the molecular structure and the presence of correct functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is the most powerful tool for the structural determination of organic compounds in solution.[3] Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, allowing for unambiguous confirmation of its identity and stereochemistry.
Causality Behind the Choice: NMR provides direct evidence of the covalent structure. The chemical shift of each nucleus, its integration (for ¹H), and its coupling to neighboring nuclei offer a wealth of information. For this compound, it allows us to confirm the presence of the ethyl ester group, the cyclohexane ring, and the amine group, and critically, to differentiate between the cis and trans isomers.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.[4]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets of the cyclohexane ring protons.[3]
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Resonances: Look for a triplet around 1.2 ppm (ester -CH₃), a quartet around 4.1 ppm (ester -OCH₂-), and a complex series of multiplets between 1.0-3.0 ppm for the cyclohexane ring protons. The amine (-NH₂) protons may appear as a broad singlet.[5]
-
Isomer Differentiation: The chemical shifts and coupling constants of the protons at the C1 and C4 positions (the carbons bearing the ester and amine groups) are highly sensitive to their axial or equatorial orientation, allowing for differentiation between cis and trans isomers.
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled carbon spectrum.
-
Expected Resonances: Expect signals for the ester carbonyl (~175 ppm), the -OCH₂- carbon (~60 ppm), the -CH₃ carbon (~14 ppm), and multiple signals for the cyclohexane ring carbons.[5]
-
-
Data Analysis: Compare the observed chemical shifts, integrations, and coupling patterns with known literature values or spectral prediction software to confirm the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Fingerprint
FTIR spectroscopy is an excellent, rapid technique for confirming the presence of key functional groups within the molecule.[6]
Causality Behind the Choice: While not inherently quantitative for purity assessment in this context, FTIR provides a quick and inexpensive confirmation that the primary chemical transformations of the synthesis have occurred. The presence of N-H and C=O stretches and the absence of precursor-specific peaks (e.g., a ketone C=O if the synthesis involved reductive amination) provide crucial initial validation.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. No extensive sample preparation is required.[6]
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands:
-
N-H stretch: A medium-to-weak band (or a doublet) around 3300-3400 cm⁻¹ indicates the primary amine.
-
C-H stretch: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
C=O stretch: A strong, sharp band around 1730 cm⁻¹ for the ester carbonyl.[7]
-
C-O stretch: A band in the 1100-1300 cm⁻¹ region.
-
Part 2: Quantitative Purity and Impurity Profiling
Once identity is confirmed, the focus shifts to quantification. This involves separating the main component from all impurities and determining their relative amounts.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
HPLC is the preferred method for routine quality control and purity analysis of non-volatile organic compounds due to its high resolution, sensitivity, and reproducibility.[8]
Causality Behind the Choice: HPLC excels at separating compounds with minor structural differences, making it ideal for distinguishing between the cis and trans isomers of this compound and separating them from non-volatile starting materials or byproducts. A reversed-phase method provides a robust platform for this analysis.
// Set colors for nodes and text prep_std [fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_sample [fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc_system [fillcolor="#34A853", fontcolor="#FFFFFF"]; calculation [fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm) is a robust starting point.[8]
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid or phosphoric acid in water). The exact ratio should be optimized to achieve good resolution between the isomers and other impurities. A common starting point could be a 30:70 (v/v) mixture of acetonitrile and buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is necessary as the amine on a saturated ring is not a strong chromophore.
-
Standard Preparation: Prepare a reference standard solution of known purity (if available) in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a similar concentration as the standard.
-
Analysis & Calculation: Inject the sample and integrate the peak areas of all components. Purity is typically calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities
GC-MS is a powerful technique for the separation and definitive identification of volatile and semi-volatile compounds.[9]
Causality Behind the Choice: Its primary role in this context is to identify and quantify residual solvents from the synthesis and purification steps (e.g., ethanol, ethyl acetate, hexanes). It can also detect volatile starting materials or byproducts that may not be visible by HPLC. The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern.[9]
// Set colors for nodes and text prep_sample [fillcolor="#FBBC05", fontcolor="#202124"]; gc_system [fillcolor="#34A853", fontcolor="#FFFFFF"]; library_search [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for volatile impurity analysis.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for general impurity profiling. [9]3. Carrier Gas: Helium at a constant flow of 1 mL/min. [9]4. Inlet Temperature: 250 °C.
-
Oven Program: A typical program would be: hold at 50°C for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. This should be optimized based on the expected solvents. [9]6. MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Ion Source Temperature: 230 °C. [9]7. Sample Preparation: Dissolve the sample in a high-purity solvent (e.g., dichloromethane) that does not co-elute with the analytes of interest.
-
-
Data Analysis: Identify peaks in the total ion chromatogram (TIC) and compare their mass spectra with a reference library (e.g., NIST) for positive identification of residual solvents and other volatile impurities.
Elemental Analysis (CHN): The Fundamental Purity Check
Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the sample. [10]This fundamental technique compares the experimental composition to the theoretical composition calculated from the molecular formula (C₉H₁₇NO₂).
Causality Behind the Choice: This is a bulk analysis technique that is insensitive to the structure of impurities but highly sensitive to their elemental composition. It serves as an excellent orthogonal check on the purity value obtained by chromatography. If a sample is 99.5% pure by HPLC but the elemental analysis is off by >1%, it indicates the presence of impurities with a significantly different elemental composition (e.g., inorganic salts or heavily halogenated species) that may not have been detected by the primary method. For a new compound, results that fall within ±0.4% of the calculated values are generally required for publication and are a strong indicator of high purity. [3]
Comparative Summary and Strategic Workflow
The choice of method depends on the specific question being asked. The following table summarizes the strengths and applications of each technique in the context of analyzing this compound.
| Technique | Principle | Primary Application | Strengths | Limitations |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Structure confirmation, Isomer ratio | Unambiguous structure ID, Distinguishes isomers | Lower sensitivity for minor impurities, Requires pure standards for qNMR |
| HPLC-UV | Differential partitioning | Quantitative purity, Isomer separation | High resolution, Good reproducibility, Quantitative | Requires a chromophore, May not detect all impurities |
| GC-MS | Volatility & mass-to-charge ratio | Residual solvents, Volatile impurities | High sensitivity, Definitive ID by MS | Not suitable for non-volatile compounds, Thermal degradation possible |
| FTIR Spectroscopy | IR light absorption by bonds | Functional group identification | Fast, Simple, Low cost | Not quantitative, Provides limited structural detail |
| Elemental Analysis | Combustion and gas detection | Elemental composition confirmation | Fundamental purity check, Detects inorganic impurities | Destructive, Does not identify individual impurities |
// Nodes start [label="Synthesized Product", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; initial_checks [label="Initial Identity Checks"]; ftir [label="FTIR:\nCorrect Functional Groups?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr [label="NMR (¹H, ¹³C):\nCorrect Structure & Isomer?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; quant_analysis [label="Quantitative Analysis"]; hplc [label="HPLC:\nDetermine Purity & Isomer Ratio"]; gcms [label="GC-MS:\nQuantify Residual Solvents"]; final_validation [label="Final Validation"]; elemental [label="Elemental Analysis:\nCHN within ±0.4%?", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; report [label="Generate Certificate of Analysis", shape=document, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; repurify [label="Repurify or Re-synthesize", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> initial_checks; initial_checks -> ftir; ftir -> nmr [label="Yes"]; ftir -> repurify [label="No"]; nmr -> quant_analysis [label="Yes"]; nmr -> repurify [label="No"]; quant_analysis -> hplc; quant_analysis -> gcms; hplc -> final_validation; gcms -> final_validation; final_validation -> elemental; elemental -> report [label="Yes"]; elemental -> repurify [label="No"]; }
Caption: A strategic workflow for the comprehensive purity assessment of a synthesized compound.
Conclusion
Assessing the purity of synthesized this compound is a multi-step process that demands a thoughtful, orthogonal analytical strategy. Relying on a single technique provides an incomplete and potentially misleading picture. By first confirming identity with NMR and FTIR, then quantifying the main component, isomers, and impurities with HPLC and GC-MS, and finally validating the bulk composition with elemental analysis, researchers can establish a self-validating system. This rigorous approach ensures the quality and reliability of the material, providing a solid foundation for its successful application in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Elemental analysis - Wikipedia [en.wikipedia.org]
validation of the structure of ethyl 4-aminocyclohexanecarboxylate derivatives using X-ray crystallography
<_
A Comparative Guide to the Structural Validation of Ethyl 4-Aminocyclohexanecarboxylate Derivatives Utilizing X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stereochemistry in Drug Design
The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a cornerstone of modern drug development. For cyclic molecules such as this compound and its derivatives, the spatial orientation of the amino and carboxylate groups dictates their biological activity. These derivatives are prevalent scaffolds in medicinal chemistry, and their therapeutic efficacy is intrinsically linked to whether the substituents adopt a cis or trans configuration. An incorrect stereochemical assignment can lead to the pursuit of inactive or even toxic compounds, wasting valuable resources and time. Therefore, unambiguous structural validation is not merely a procedural step but a critical gateway in the drug discovery pipeline. X-ray crystallography stands as the definitive method for elucidating the absolute stereochemistry of chiral compounds, providing irrefutable evidence of their solid-state conformation.[1]
The Unambiguous Power of X-ray Crystallography
While other analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable information about a molecule's connectivity and solution-state dynamics, X-ray crystallography offers a direct visualization of the atomic arrangement in the crystalline state.[2][3][4][5] This technique is unparalleled in its ability to provide high-resolution, three-dimensional structural data, making it the gold standard for stereochemical assignment.[4] The core principle involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is a direct consequence of the electron density distribution within the crystal lattice, which, when computationally reconstructed, yields a precise model of the molecule's structure, including bond lengths, bond angles, and torsional angles.
Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy
While both X-ray crystallography and NMR spectroscopy are powerful tools for structural elucidation, they provide different and often complementary information.
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State of Matter | Solid (Crystal) | Solution |
| Information Provided | Static 3D structure, absolute stereochemistry, packing interactions | Dynamic information, conformational flexibility in solution, connectivity |
| Resolution | Typically atomic or near-atomic resolution | Generally lower resolution than X-ray crystallography |
| Sample Requirements | High-quality single crystals | Soluble sample |
| Throughput | Can be time-consuming due to crystallization challenges | Generally faster for data acquisition |
| Limitations | Requires crystallizable material; crystal packing can influence conformation | Ambiguities can arise in complex spectra; provides an average structure in solution |
For this compound derivatives, where the distinction between cis and trans isomers is paramount, the static and high-resolution picture provided by X-ray crystallography is indispensable for definitive validation.
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a validated crystal structure involves a meticulous, multi-step process. Each stage is critical for obtaining high-quality data that will unambiguously reveal the molecule's stereochemistry.
Figure 1. A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol
1. Crystal Growth: The Foundation of a Successful Analysis
The adage "garbage in, garbage out" is particularly apt for X-ray crystallography; the quality of the final structure is entirely dependent on the quality of the initial crystal.
-
Step 1: Compound Purity. Begin with a highly pure sample of the this compound derivative. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction.
-
Step 2: Solvent Selection. The choice of solvent is critical. A systematic screening of various solvents and solvent mixtures is necessary to find conditions where the compound has moderate solubility.
-
Step 3: Crystallization Method.
-
Slow Evaporation: A straightforward method where the solvent is allowed to evaporate slowly from a saturated solution, leading to a gradual increase in concentration and crystal formation.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): This technique involves equilibrating a drop of the compound solution with a larger reservoir of a precipitant.[6] The slow diffusion of the precipitant into the drop induces crystallization. This method is particularly useful for sensitive molecules.
-
-
Step 4: Crystal Harvesting. Once suitable crystals have formed, they must be carefully harvested and mounted on a goniometer head for data collection.
2. Data Collection: Capturing the Diffraction Pattern
-
Step 1: Mounting and Cryo-cooling. The mounted crystal is typically flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.
-
Step 2: Diffractometer Setup. The crystal is placed in an X-ray diffractometer. The choice of X-ray source (e.g., copper or molybdenum) and the data collection strategy (e.g., omega scans) are determined based on the crystal's properties.
-
Step 3: Data Acquisition. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. A complete dataset consists of thousands of individual diffraction spots, each with a specific intensity and position.
3. Structure Solution and Refinement: From Data to a 3D Model
-
Step 1: Data Processing. The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.
-
Step 2: Solving the Phase Problem. The central challenge in crystallography is that the phases of the diffracted X-rays are not directly measured. Computational methods, such as direct methods or Patterson functions, are used to solve this "phase problem" and generate an initial electron density map.
-
Step 3: Model Building and Refinement. An initial atomic model is built into the electron density map. This model is then refined against the experimental data using least-squares methods to improve the fit between the calculated and observed diffraction patterns. This iterative process continues until the model converges to a chemically reasonable structure with the best possible agreement with the data.
-
Step 4: Validation. The final structure is rigorously validated using a variety of metrics to ensure its quality and accuracy.
Interpreting the Results: The Case of this compound
The cyclohexane ring in this compound derivatives typically adopts a stable chair conformation to minimize steric and torsional strain.[7][8][9][10] The key to validating the cis or trans isomerism lies in the relative positions of the amino and ethyl carboxylate substituents.
Figure 2. Logical flow from experimental data to stereochemical assignment.
In the refined crystal structure:
-
A trans isomer will show one substituent in an axial position and the other in an equatorial position, or both in equatorial positions on opposite sides of the ring's average plane.
-
A cis isomer will have both substituents on the same side of the ring, which could be one axial and one equatorial, or both in axial or equatorial positions depending on the specific conformation.
The most stable conformation for a monosubstituted cyclohexane generally has the substituent in the equatorial position to avoid 1,3-diaxial interactions.[8][9] For disubstituted derivatives like this compound, the thermodynamically favored isomer will be the one that minimizes these steric clashes.
Quantitative Data Summary
The following table provides a hypothetical but representative comparison of crystallographic data for cis and trans isomers of an this compound derivative.
| Parameter | cis-Isomer Example | trans-Isomer Example |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 10.2 Å, b = 8.5 Å, c = 12.1 Å, β = 98.5° | a = 7.8 Å, b = 11.3 Å, c = 15.4 Å |
| Resolution (Å) | 0.85 | 0.90 |
| R-factor (%) | 4.2 | 3.8 |
| Goodness-of-fit | 1.05 | 1.02 |
| Substituent Positions | Amino: Equatorial, Carboxylate: Axial | Amino: Equatorial, Carboxylate: Equatorial |
For researchers and drug development professionals working with this compound derivatives, X-ray crystallography is not merely a characterization technique but a crucial validation step. It provides the unequivocal structural evidence necessary to confirm the stereochemistry of synthesized compounds, ensuring that downstream efforts in biological testing and lead optimization are based on a solid and accurate foundation. The investment in obtaining a high-quality crystal structure pays significant dividends by mitigating the risks associated with incorrect stereochemical assignments and ultimately accelerating the path to novel therapeutics. The ability of X-ray crystallography to provide a detailed, three-dimensional view of molecular architecture remains unsurpassed in the field of small-molecule drug discovery.[11]
References
- 1. novapublishers.com [novapublishers.com]
- 2. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 3. news-medical.net [news-medical.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. people.bu.edu [people.bu.edu]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 9. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 10. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]
- 11. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioactivity Screening of Ethyl 4-Aminocyclohexanecarboxylate Analogs
In the landscape of modern drug discovery, the strategic selection and screening of small molecule libraries are paramount to identifying novel therapeutic leads. The ethyl 4-aminocyclohexanecarboxylate scaffold represents a privileged structure, offering a three-dimensional geometry that can be exploited to probe a wide range of biological targets. This guide provides a comparative analysis of two distinct bioactivity screening methodologies for a library of analogs based on this scaffold. We will delve into the rationale behind the experimental choices, provide detailed protocols, and present a framework for data interpretation, thereby offering a comprehensive resource for researchers in drug development.
The 4-aminocyclohexanecarboxylate core is a versatile building block found in compounds with diverse pharmacological activities, including analgesics and antifibrinolytics.[1] This structural motif allows for systematic modifications at the amine and ester functionalities, as well as stereochemical variations of the cyclohexane ring, to generate a library of analogs with diverse physicochemical properties. Such a library is ripe for unbiased screening to uncover novel biological activities or for focused screening against specific targets.
This guide will compare two distinct screening approaches: a target-based assay using a competitive radioligand binding assay for the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR), and a phenotypic-style enzymatic assay targeting plasmin, a key serine protease in the fibrinolytic system. This dual-pronged approach allows for the exploration of both CNS-related activities and those targeting enzymatic pathways in the periphery.
General High-Throughput Screening (HTS) Workflow
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries against biological targets.[2][3][4] The general workflow for HTS, which will be adapted for our specific assays, involves several key stages from initial screening to hit confirmation.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-aminocyclohexanecarboxylate
For researchers and drug development professionals, the synthesis of novel compounds is only half the battle. Responsible stewardship of the chemical lifecycle, from acquisition to disposal, is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 4-aminocyclohexanecarboxylate, moving beyond a simple checklist to explain the scientific reasoning behind each procedural choice.
Part 1: Hazard Assessment and Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's hazards is paramount. The first and most critical step is always to consult the manufacturer-provided Safety Data Sheet (SDS). However, for research chemicals or novel compounds, a complete SDS may not always be available. In such cases, a chemist must assess the potential hazards based on the molecule's functional groups.
This compound possesses two key functional groups: a primary amine on a cyclohexane ring and an ethyl ester.
-
Amines: Aliphatic amines, like cyclohexylamine, can be corrosive, irritants, and may cause allergic skin reactions.[1][2][3] They can also be harmful to aquatic life.
-
Esters: While often less reactive than amines, esters can still cause irritation, particularly to the eyes.[4]
Given this structure, we must treat this compound as a potentially hazardous substance. The disposal plan must be built on this conservative assumption.
Table 1: Probable Hazard Profile for this compound
| Hazard Category | Potential Effect | Rationale / Based on Analogs |
|---|---|---|
| Skin Corrosion/Irritation | Causes skin irritation; may cause an allergic skin reaction.[5] | A common property of primary amines like cyclohexylamine.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][5] | A known hazard for many organic esters and amines. |
| Acute Toxicity | May be harmful if swallowed or in contact with skin.[1][5] | Inferred from data on similar amine compounds. |
| Environmental Hazard | Potentially harmful to aquatic life. | A precautionary stance based on general amine toxicity. |
Part 2: Immediate Safety & Personal Protective Equipment (PPE)
Based on the hazard assessment, handling this compound for disposal requires stringent adherence to safety protocols to prevent exposure.
-
Engineering Controls: All handling of this compound waste should be conducted within a certified laboratory fume hood to prevent inhalation of any potential vapors or aerosols.[6] An eyewash station and safety shower must be readily accessible.[4]
-
Personal Protective Equipment (PPE): The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. If there is a splash risk, a face shield should be worn in addition to goggles.[1]
-
Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile rubber) are essential.[7][8] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[8]
-
Respiratory Protection: Not typically required when working in a fume hood. If dust or aerosols are generated outside of a hood, a NIOSH-approved respirator is necessary.
-
Part 3: Disposal Workflow and Step-by-Step Protocol
The proper disposal of this compound waste is governed by the Resource Conservation and Recovery Act (RCRA), which gives the Environmental Protection Agency (EPA) the authority to control hazardous waste from "cradle-to-grave."[9] Your institution's Environmental Health and Safety (EHS) office is your primary resource for ensuring compliance with all local, state, and federal regulations.[7][10]
Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for compliant waste disposal.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocol for Disposal
Step 1: Waste Characterization and Segregation
-
Characterize the Waste: Determine the physical state (liquid or solid) and if it is mixed with other solvents or reagents. This is the first step in hazardous waste determination under RCRA.[11]
-
Segregate from Incompatibles: Do NOT mix this compound waste with incompatible materials. Strong oxidizing agents are a key incompatibility.[4] It is best practice to collect non-halogenated and halogenated waste streams separately.[12] Never mix this amine-containing waste with acids or acyl halides, as this can cause a violent reaction.[13]
Step 2: Containerization and Labeling
-
Select a Compatible Container: Use a clean, sturdy, and chemically resistant container with a secure, screw-top lid.[12] High-density polyethylene (HDPE) or glass containers are typically appropriate. Do not use metal containers for amines.[12]
-
Properly Label the Container: Your institution's EHS office will provide official "Hazardous Waste" labels. Affix the label to the container before adding any waste. The label must include:
-
The full chemical name: "this compound" (avoid abbreviations).
-
The date accumulation started.
-
The associated hazards (e.g., "Irritant," "Corrosive").
-
Step 3: Accumulation and Storage
-
Collect Waste: Add the waste to the labeled container, ensuring the container is kept closed at all times except when adding waste.[14] This is a key requirement of satellite accumulation area (SAA) rules.
-
Storage Location: Store the waste container in a designated SAA within the laboratory. This area must be under the control of the operator and near the point of generation. Use secondary containment (such as a plastic tub) for all liquid waste containers to prevent spills.[14]
Step 4: Final Disposal
-
Do Not Use Drain Disposal: Amine compounds should not be disposed of down the sanitary sewer, as they can emit noxious odors and be harmful to aquatic life.[10] Do not attempt to neutralize the waste unless it is part of a documented and approved experimental procedure.[10]
-
Arrange for Pickup: Once the container is full, or if you will be accumulating waste for an extended period, contact your institution's EHS office to schedule a waste pickup.[7] They will transport the waste to a licensed treatment, storage, and disposal facility (TSDF) for final disposal, likely via high-temperature incineration.[2][15]
Step 5: Handling Empty Containers
-
An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.[12]
-
Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., ethanol or acetone) three times.[7]
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous waste in your this compound waste container.[14] For highly toxic chemicals, the first three rinses must be collected.[14]
-
Final Container Disposal: Once triple-rinsed and air-dried, deface or remove the original label. The clean container can then typically be disposed of in the normal trash or recycled, pending institutional policy.[7]
By adhering to this comprehensive disposal plan, laboratory professionals can ensure a safe working environment, protect the broader ecosystem, and maintain full regulatory compliance. Always remember that your institution's EHS department is your most valuable partner in this process.
References
- 1. benchchem.com [benchchem.com]
- 2. ams.usda.gov [ams.usda.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. benchchem.com [benchchem.com]
- 8. northmetal.net [northmetal.net]
- 9. epa.gov [epa.gov]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. epa.gov [epa.gov]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
